Peonidin 3-arabinoside
Description
Properties
IUPAC Name |
(2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O10.ClH/c1-28-16-4-9(2-3-12(16)23)20-17(31-21-19(27)18(26)14(25)8-29-21)7-11-13(24)5-10(22)6-15(11)30-20;/h2-7,14,18-19,21,25-27H,8H2,1H3,(H2-,22,23,24);1H/t14-,18-,19+,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQGIZPDDMLVHP-KFTCICMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(CO4)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H](CO4)O)O)O)O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524943-91-7 | |
| Record name | Peonidin 3-arabinoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524943917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PEONIDIN 3-ARABINOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44QQJ5069R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Peonidin 3-arabinoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Peonidin 3-arabinoside, a significant anthocyanin with potential applications in research and drug development. The document details the primary plant sources, presents quantitative data on concentration levels, and outlines the experimental protocols for extraction and analysis.
Principal Natural Sources
This compound is predominantly found in various berries of the Vaccinium genus. It has also been identified in the flowers and other tissues of certain plants.
Primary Sources:
-
American Cranberry (Vaccinium macrocarpon) : Consistently identified as a major source of this compound.[1][2] The concentration can vary significantly between different cultivars.
-
Bilberry (Vaccinium myrtillus) : Another prominent source of this anthocyanin.[2]
-
Blueberries : Several blueberry species are known to contain this compound, including:
-
Lingonberry (Vaccinium vitis-idaea) : This berry also contains this compound, although it may be in lower concentrations compared to cranberries.[2]
-
Black Chokeberry (Aronia melanocarpa) : Detected in this fruit, which is known for its high anthocyanin content.[2]
Secondary and Emerging Sources:
-
Eastern Redbud (Cercis canadensis) : The petiole tissues of this ornamental tree have been found to contain peonidin glycosides.
-
Lapacho (Tabebuia impetiginosa) : The flowers of this tree are a source of various anthocyanins, including peonidin derivatives.
Quantitative Analysis of this compound Content
The concentration of this compound in its natural sources is influenced by factors such as cultivar, ripeness, geographical location, and cultivation practices. The following tables summarize the quantitative data from various studies.
Table 1: Concentration of this compound in Vaccinium macrocarpon (Cranberry) Cultivars
| Cultivar | Concentration (mg/100g fresh weight) | Reference |
| 'Howes' | 16.0 (as % of total anthocyanins) | [3] |
| 'Stevens' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |
| 'Pilgrim' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |
| 'Ben Lear' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |
| 'Bergman' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |
| 'GH 1' | Not specified | [1] |
| 'Crowley' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |
| 'Dižbrūklene' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |
| 'Septembra' | 11.26 - 17.91 (as % of total anthocyanins) | [1] |
| 'Early Black' | 50.0 | [4] |
| 'BL-22' (genetic clone) | 47.0 | [4] |
| 'Woolman' | Not specified | [4] |
| 'McFarlin' | Not specified | [4] |
| 'Searles' | Not specified | [4] |
| 'Le Munyon' | Not specified | [3] |
| 'Franklin' | Not specified | [3] |
| 'Washington' | Not specified | [3] |
| 'Black Veil' | Not specified | [3] |
Table 2: Concentration of this compound in Other Berries
| Berry Species | Scientific Name | Concentration (mg/100g fresh weight) | Reference |
| Highbush Blueberry | Vaccinium corymbosum | 0.293 | [2] |
Note: Quantitative data for this compound in many other potential sources is not as readily available or is often reported as a percentage of total anthocyanins rather than an absolute concentration.
Experimental Protocols for Extraction and Quantification
The accurate determination of this compound content relies on robust extraction and analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is the most common method.
Sample Preparation and Extraction
A generalized protocol for the extraction of this compound from berry samples is as follows:
-
Homogenization : Fresh or frozen berry samples are homogenized to a fine powder or puree. Freeze-drying the material prior to extraction is a common practice to remove water and improve extraction efficiency.
-
Extraction Solvent : An acidified organic solvent is typically used to efficiently extract anthocyanins while maintaining their stability. Common solvent systems include:
-
Methanol/water/acetic acid (85:15:0.5, v/v/v)
-
Acidified methanol (e.g., with 0.1% HCl or 1% formic acid)
-
75% (v/v) Acetone with 0.5% (v/v) Acetic Acid
-
-
Extraction Procedure :
-
The homogenized sample is mixed with the extraction solvent.
-
The mixture is subjected to ultrasonication and/or shaking for a defined period (e.g., 15-30 minutes) to facilitate the release of anthocyanins.
-
The mixture is then centrifuged to separate the solid plant material from the liquid extract.
-
The supernatant containing the anthocyanins is collected. The extraction process may be repeated on the pellet to ensure complete recovery.
-
-
Filtration : The final extract is filtered through a syringe filter (e.g., 0.22 µm or 0.45 µm) to remove any remaining particulate matter before HPLC analysis.
High-Performance Liquid Chromatography (HPLC) Analysis
The following provides a typical HPLC methodology for the separation and quantification of this compound:
-
Chromatographic System : A standard HPLC or UHPLC system equipped with a pump, autosampler, column oven, and a detector is required.
-
Column : A reversed-phase C18 column is most commonly used for anthocyanin separation. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.
-
Mobile Phase : A binary gradient elution is employed using:
-
Mobile Phase A : An aqueous solution of a weak acid, such as 5% formic acid in water.
-
Mobile Phase B : An organic solvent, typically methanol or acetonitrile.
-
-
Gradient Elution : A typical gradient program would start with a low percentage of mobile phase B, which is gradually increased over the run to elute the more hydrophobic compounds. An example gradient is:
-
0-5 min: 10% B
-
5-10 min: linear gradient to 45% B
-
10-15 min: hold at 45% B
-
15-20 min: linear gradient to 60% B
-
20-25 min: linear gradient to 90% B, followed by a re-equilibration step.
-
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Column Temperature : The column is typically maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
-
Detection :
-
UV-Vis/DAD : Detection is performed in the visible range, with a wavelength of approximately 520 nm being optimal for anthocyanins.
-
Mass Spectrometry (MS) : For more selective and sensitive detection, and for structural confirmation, an MS detector can be used. The parent ion for this compound would be monitored.
-
-
Quantification : Quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated using a certified reference standard.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a natural source.
References
- 1. Phytochemical Composition of the Fruit of Large Cranberry (Vaccinium macrocarpon Aiton) Cultivars Grown in the Collection of the National Botanic Garden of Latvia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB017304) - FooDB [foodb.ca]
- 3. mdpi.com [mdpi.com]
- 4. Phytogenotypic Anthocyanin Profiles and Antioxidant Activity Variation in Fruit Samples of the American Cranberry (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]
Biosynthesis pathway of Peonidin 3-arabinoside in plants.
An In-depth Technical Guide to the Biosynthesis of Peonidin 3-arabinoside in Plants
Introduction
This compound is a water-soluble plant pigment, a type of anthocyanin, which belongs to the broader class of flavonoids.[1] Anthocyanins are responsible for many of the orange, red, purple, and blue colors observed in plant tissues, including flowers, fruits, and vegetables.[2] Peonidin itself is an O-methylated derivative of the more common anthocyanidin, cyanidin, and imparts a characteristic magenta or purplish-red hue.[3] The stability and specific color of peonidin are dependent on pH.[3] The addition of an arabinose sugar moiety at the 3-hydroxyl position forms the glycoside, this compound, which enhances its stability.[3] This compound is found in various fruits, such as American cranberries, bilberries, and blueberries, as well as other plants like black chokeberries and garden onions.[4]
This guide provides a detailed examination of the biosynthetic pathway of this compound, its regulation, quantitative data on its occurrence, and the experimental protocols used for its analysis, tailored for researchers and drug development professionals.
Core Biosynthesis Pathway
The formation of this compound is a multi-step enzymatic process that originates from the general phenylpropanoid pathway and proceeds through the core flavonoid and anthocyanin branches before final modification steps.[3][5] The entire process is catalyzed by a series of enzymes, many of which are organized into a cytosolic multienzyme complex often associated with the cytoplasmic face of the endoplasmic reticulum.[6]
Phenylpropanoid Pathway
The pathway begins with the amino acid L-phenylalanine.
-
Phenylalanine Ammonia-Lyase (PAL) deaminates L-phenylalanine to produce cinnamic acid.[3][5]
-
Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to form p-coumaric acid.[5]
-
4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, yielding 4-coumaroyl-CoA, a central precursor for numerous flavonoids.[3][5]
Core Flavonoid Synthesis
-
Chalcone Synthase (CHS) is a pivotal enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the foundational C15 scaffold of flavonoids.[3][5]
-
Chalcone Isomerase (CHI) rapidly isomerizes the naringenin chalcone into its flavanone form, naringenin.[3][6]
-
Flavanone 3-Hydroxylase (F3H) hydroxylates naringenin to produce the dihydroflavonol, dihydrokaempferol (DHK).[3][6]
Branching to Cyanidin Precursors
To produce peonidin, the pathway must first synthesize its direct precursor, cyanidin. This requires hydroxylation of the B-ring of the flavonoid skeleton.
-
Flavonoid 3'-Hydroxylase (F3'H) is a critical branching point enzyme that acts on DHK, hydroxylating it at the 3' position of the B-ring to produce dihydroquercetin (DHQ).[3][7] The activity of F3'H is essential for the synthesis of cyanidin- and subsequently peonidin-based anthocyanins.[3][8]
Anthocyanidin Formation
-
Dihydroflavonol 4-Reductase (DFR) reduces the 4-keto group of DHQ to form leucocyanidin.[3][6]
-
Anthocyanidin Synthase (ANS) , also known as Leucoanthocyanidin Dioxygenase (LDOX), catalyzes the oxidation of leucocyanidin to produce the unstable colored anthocyanidin, cyanidin.[3][6]
Peonidin Formation and Glycosylation
The final steps involve the specific modifications that yield this compound.
-
Anthocyanin O-Methyltransferase (OMT) catalyzes the methylation of cyanidin. This enzyme transfers a methyl group, typically from S-adenosyl-L-methionine, to the 3'-hydroxyl group on the B-ring of cyanidin, resulting in the formation of peonidin.[3][6]
-
Glycosylation: Peonidin, in its aglycone form, is highly unstable. It is rapidly stabilized by glycosylation. A specific UDP-glycosyltransferase (UGT) , likely an arabinosyltransferase, transfers an arabinose sugar moiety to the 3-hydroxyl group of the peonidin C-ring to form the final stable compound, this compound.[3][6]
Pathway Regulation
The biosynthesis of anthocyanins, including this compound, is tightly controlled at the transcriptional level. The primary regulatory mechanism involves a conserved protein complex known as the MBW complex.[3] This complex consists of transcription factors from three distinct protein families:
-
R2R3-MYB proteins
-
basic Helix-Loop-Helix (bHLH) proteins
-
WD40 repeat proteins
The MYB transcription factors are often the primary determinants that activate the structural genes of the pathway, such as CHS, DFR, ANS, and UGT.[3] The expression and activity of the MBW complex are influenced by various developmental cues and environmental stimuli, including light, temperature, and hormonal signals, allowing the plant to modulate pigment production in response to its environment.[3][7]
Quantitative Data
The concentration of this compound varies significantly among different plant species and even between cultivars. It is a notable anthocyanin in several common fruits.
| Plant Species | Common Name | Reported Presence |
| Vaccinium macrocarpon | American Cranberry | High concentration |
| Vaccinium myrtillus | Bilberry | High concentration |
| Vaccinium corymbosum | Highbush Blueberry | High concentration |
| Vaccinium angustifolium | Lowbush Blueberry | Detected |
| Photinia melanocarpa | Black Chokeberry | Detected |
| Allium cepa | Garden Onion | Detected |
| Vaccinium vitis-idaea | Lingonberry | Detected |
| (Data sourced from the Human Metabolome Database)[4] |
Experimental Protocols
The analysis of this compound requires careful extraction, purification, and quantification to ensure accuracy and prevent degradation.
Extraction
Anthocyanins are typically extracted from plant material using weakly acidified alcohol-based solvents.[9]
-
Objective: To efficiently extract anthocyanins from the plant matrix while minimizing their degradation.
-
Sample Preparation: Fresh plant material (e.g., fruit puree, ground leaves) is weighed (approx. 25-30 g).[10]
-
Solvent System: A common solvent is a mixture of ethanol or methanol with water (e.g., 85:15 v/v), acidified with a weak organic acid like formic acid or acetic acid to a pH that maintains the stable flavylium cation form of the anthocyanin.[9][11] Mineral acids like HCl can also be used but may cause hydrolysis of acylated anthocyanins.[9]
-
Procedure:
-
Homogenize the plant sample with the extraction solvent (e.g., a 1:2 ratio of puree to solvent).[10]
-
Agitate the mixture using a magnetic stirrer or sonicator for approximately 1 hour at a controlled temperature (often cool to prevent degradation).[10]
-
Separate the solid material from the liquid extract through filtration (e.g., vacuum filtration) or centrifugation.[10]
-
The resulting supernatant contains the crude anthocyanin extract. The procedure is typically repeated multiple times to ensure complete extraction.
-
Purification
Crude extracts contain various interfering compounds such as sugars, organic acids, and chlorophylls that can compromise anthocyanin stability and analysis.[11]
-
Objective: To remove non-anthocyanin compounds from the crude extract.
-
Method: Solid-Phase Extraction (SPE) is a widely used and effective method.[9]
-
Procedure:
-
Conditioning: An SPE cartridge (e.g., C18) is conditioned by passing methanol followed by acidified water through it.
-
Loading: The crude extract is loaded onto the conditioned cartridge. Anthocyanins and other phenolic compounds are retained on the stationary phase, while sugars and other polar compounds pass through.
-
Washing: The cartridge is washed with acidified water to remove any remaining sugars and acids. A second wash with a non-polar solvent like ethyl acetate can be used to remove less polar impurities.
-
Elution: The purified anthocyanins are eluted from the cartridge using an acidified alcoholic solvent, typically methanol.[9]
-
The purified eluate is often concentrated under vacuum and redissolved in a suitable solvent for analysis.[9]
-
Analysis and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying individual anthocyanins like this compound.[2][11]
-
Objective: To separate, identify, and quantify this compound.
-
Instrumentation: An HPLC or UHPLC system coupled with a Diode Array Detector (DAD) or UV-Vis detector, and often a Mass Spectrometer (MS) for definitive identification.[11][12]
-
Typical HPLC Conditions:
-
Column: A reverse-phase C18 column is most commonly used.[11][13]
-
Mobile Phase: A binary solvent system is employed, consisting of:
-
Elution: A gradient elution is typically used, starting with a low concentration of Solvent B and gradually increasing it over the run to separate compounds with different polarities.[12][13]
-
Detection: The eluting compounds are monitored at a wavelength of approximately 520 nm, which is the maximum absorbance for most anthocyanins.[2][11][13]
-
Identification: this compound is identified by comparing its retention time and UV-Vis spectrum with that of a pure standard. Confirmation is achieved using LC-MS, which provides mass-to-charge ratio data for the parent ion and its fragments.[9][12]
-
Quantification: The concentration is determined by creating a calibration curve using a certified standard of this compound and integrating the peak area from the sample chromatogram.[13]
-
Visualizations
Biosynthesis Pathway Diagram
Caption: Biosynthesis pathway of this compound from L-phenylalanine.
Experimental Workflow Diagram
Caption: Workflow for the extraction, purification, and analysis of this compound.
References
- 1. This compound | C21H21ClO10 | CID 91810651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0038089) [hmdb.ca]
- 5. mdpi.com [mdpi.com]
- 6. Plant Flavonoids—Biosynthesis, Transport and Involvement in Stress Responses [mdpi.com]
- 7. Understanding the molecular regulation of flavonoid 3’-hydroxylase in anthocyanin synthesis: insights from purple qingke - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. mitrask.com [mitrask.com]
- 11. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
- 13. phcog.com [phcog.com]
Peonidin 3-Arabinoside in Vaccinium macrocarpon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the occurrence, analysis, and biosynthesis of peonidin 3-arabinoside, a key anthocyanin in American cranberry (Vaccinium macrocarpon). This document synthesizes quantitative data, details experimental protocols, and visualizes relevant biochemical pathways and analytical workflows to serve as a valuable resource for researchers in phytochemistry, food science, and drug development.
Quantitative Occurrence of this compound
This compound is one of the predominant anthocyanins in cranberries, contributing significantly to their characteristic red color.[1][2] Its concentration, however, can vary considerably among different cultivars and is influenced by environmental factors such as light exposure.[1][3] The following tables summarize the quantitative data on this compound content in various cranberry cultivars as reported in the scientific literature.
Table 1: Concentration of this compound in Different Vaccinium macrocarpon Cultivars
| Cultivar/Genetic Clone | This compound Content (mg/g dry weight) | Reference |
| 'BL-8' (genetic clone) | 1.48 ± 0.02 | [1] |
| 'Woolman' | 1.38 ± 0.02 | [1] |
| 'Crowley' | 1.46 ± 0.02 | [1] |
| 'Early Black' | 0.50 ± 0.01 | [1] |
| 'BL-22' (genetic clone) | 0.47 ± 0.02 | [1] |
Table 2: Relative Abundance of this compound in Relation to Other Major Anthocyanins
| Anthocyanin | Relative Abundance (%) | Reference |
| Cyanidin-3-galactoside | 18.64–32.36 | [2] |
| Cyanidin-3-arabinoside | 14.18–23.63 | [2] |
| Peonidin-3-galactoside | 27.19–42.54 | [2] |
| This compound | 11.26–17.91 | 2 |
Experimental Protocols for Analysis
The quantification of this compound in cranberries typically involves extraction followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common analytical techniques employed.[1][4]
Sample Preparation and Extraction
A validated method for the extraction of anthocyanins from freeze-dried cranberry fruit and related products has been established.[4][5]
-
Sample Grinding: Freeze-dried cranberries or powdered extracts are ground to a fine powder (<60 mesh or 250 μm).[5][6]
-
Extraction Solvent: An acidified methanol solution is commonly used. A typical solvent is a mixture of methanol, water, and formic or hydrochloric acid.[7][8] For instance, a combination of acetone, water, and acetic acid (70:29.5:0.5 v/v) has also been used.[8]
-
Extraction Procedure:
-
Weigh approximately 0.250 g of the powdered sample into a conical tube.[5]
-
Add 20 mL of the extraction solvent.[5]
-
The mixture is then subjected to sonication (e.g., 15 minutes) and shaking (e.g., 30 minutes at 180 rpm).[5]
-
After extraction, the mixture is centrifuged (e.g., 5000 rpm for 5 minutes) to separate the supernatant.[5]
-
The supernatant is collected and may be brought to a final volume (e.g., 25 mL) with the extraction solvent.[5]
-
Chromatographic Analysis
The extracted anthocyanins are separated and quantified using reverse-phase HPLC or UPLC.
-
Column: A C18 reverse-phase column is typically used for separation.[4][5]
-
Mobile Phase: A binary gradient elution is employed, commonly consisting of:
-
Gradient Elution Example: A typical gradient profile might be: 0.0–2.0 min, 5% B; 2.0–7.0 min, 9% B; 7.0–9.0 min, 12% B; 9.0–10.0 min, 25% B; 10.0–10.5 min, 80% B; 10.5–11.0 min, 80% B; and 11.0–12.0 min, 5% B.[2]
-
Column Temperature: The column is maintained at a constant temperature, for example, 30 °C.[2]
-
Detection: Anthocyanins are detected using a UV-Vis detector at a wavelength of 520 nm.[2][9]
-
Quantification: Quantification is performed by comparing the peak area of the analyte with that of a certified reference standard of this compound.[2][4] The analytical range for this compound has been reported to be 0.42–27.14 µg/mL.[4][5][6] The method detection limit for this compound has been estimated to be 0.011 µg/mL.[4][5][6]
Biosynthesis and Regulation
This compound is synthesized via the flavonoid pathway, a well-characterized metabolic route in plants. The biosynthesis of anthocyanins is catalyzed by a series of enzymes.[3]
The red color of cranberry fruit is attributed to six primary anthocyanins: cyanidin 3-galactoside, cyanidin 3-glucoside, cyanidin 3-arabinoside, peonidin 3-galactoside, peonidin 3-glucoside, and this compound.[3][10] The biosynthesis of these compounds is sensitive to environmental cues, particularly light. Red light has been shown to stimulate anthocyanin biosynthesis in cranberries.[7][11] Phytochromes, which are photoreceptors that respond to red and far-red light, are known to be involved in regulating anthocyanin production.[3]
Simplified anthocyanin biosynthesis pathway leading to this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in Vaccinium macrocarpon.
Workflow for the analysis of this compound in cranberries.
References
- 1. Phytogenotypic Anthocyanin Profiles and Antioxidant Activity Variation in Fruit Samples of the American Cranberry (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Composition of the Fruit of Large Cranberry (Vaccinium macrocarpon Aiton) Cultivars Grown in the Collection of the National Botanic Garden of Latvia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Light on Anthocyanin Levels in Submerged, Harvested Cranberry Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Influence of the Growing Region on the Phytochemical Composition and Antioxidant Properties of North American Cranberry Fruit (Vaccinium macrocarpon Aiton) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Peonidin 3-arabinoside: A Review of Current Research and Future Directions
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin 3-arabinoside, an anthocyanin found in various berries and other plant sources, represents a molecule of interest within the flavonoid family. However, a comprehensive review of the existing scientific literature reveals a significant gap in dedicated research on this specific glycoside. While the broader class of anthocyanins, and particularly the closely related peonidin 3-glucoside, have been the subject of numerous studies investigating their antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties, data specifically pertaining to this compound is sparse. This technical guide synthesizes the available information on this compound, drawing necessary inferences from related compounds to provide a current understanding of its potential. This document also highlights the critical need for further research to elucidate its unique biological activities and therapeutic potential, presenting generalized experimental protocols and hypothetical signaling pathways to guide future investigations.
I. Chemical Profile and Natural Occurrence
This compound belongs to the anthocyanin subclass of flavonoids, characterized by the core structure of the peonidin aglycone linked to an arabinose sugar molecule at the C3 position. This glycosylation enhances its solubility in aqueous environments. Like other anthocyanins, its coloration is pH-dependent, typically appearing red in acidic conditions and shifting towards purple and blue in more alkaline environments.
This compound has been identified in a variety of plant sources, most notably in berries. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the standard analytical technique for its identification and quantification in complex mixtures.
II. Biological Activities and Therapeutic Potential (Inferred)
The majority of the data on the biological effects of peonidin glycosides comes from studies on peonidin 3-glucoside. The following sections outline the potential activities of this compound based on these related compounds.
A. Antioxidant Activity
B. Anti-inflammatory Properties
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Anthocyanins, including peonidin 3-glucoside, have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The primary molecular targets are thought to be the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, anthocyanins can reduce the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.
Hypothesized Anti-Inflammatory Mechanism.
C. Anti-Cancer Activity
Research on peonidin 3-glucoside has demonstrated its potential as an anti-cancer agent.[1][2] These studies suggest that it can inhibit the growth of various cancer cell lines through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2] Key molecular events include the modulation of Bcl-2 family proteins and the activation of caspases, such as caspase-3.[1][3] Furthermore, peonidin 3-glucoside has been shown to inhibit cancer cell metastasis by downregulating the activity of proteinases and suppressing the MAPK signaling pathway.[4] It is plausible that this compound shares similar anti-proliferative and anti-metastatic properties.
Hypothesized Anti-Cancer Mechanisms.
D. Neuroprotective Effects
The ability of flavonoids to cross the blood-brain barrier positions them as promising candidates for neuroprotective therapies. Anthocyanin-rich extracts have demonstrated protective effects in cellular models of neurodegeneration. These effects are often attributed to their antioxidant and anti-inflammatory properties, which can mitigate neuronal damage caused by oxidative stress and neuroinflammation. While no studies have specifically investigated the neuroprotective potential of this compound, its structural similarity to other neuroprotective flavonoids suggests it may offer similar benefits.
III. Methodologies for Research
The following section details generalized experimental protocols that can be adapted for the specific study of this compound.
A. Extraction and Isolation
A standardized protocol for the extraction and isolation of this compound from plant material would involve:
-
Extraction : Homogenized plant material is subjected to extraction with an acidified solvent, typically methanol or ethanol with 0.1% HCl or 1% formic acid, to maintain the stability of the anthocyanin structure.
-
Purification : The crude extract is then purified using solid-phase extraction (SPE) with a C18 cartridge to remove sugars, organic acids, and other polar impurities.
-
Isolation : High-purity this compound can be isolated from the purified extract using preparative High-Performance Liquid Chromatography (HPLC).
References
A Technical Guide to the Discovery, Isolation, and Characterization of Peonidin 3-arabinoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Peonidin 3-arabinoside, a naturally occurring anthocyanin. It covers the discovery, natural sources, detailed experimental protocols for isolation and purification, and its interaction with key cellular signaling pathways.
Introduction to this compound
This compound is a flavonoid and a member of the anthocyanin family, which are water-soluble pigments responsible for the red, purple, and blue colors in many fruits and vegetables.[1][2][3] Chemically, it is a glycoside formed from the peonidin aglycone and an arabinose sugar moiety.[1][2][3] Its chemical formula is C₂₁H₂₁ClO₁₀ and it has a molecular weight of 468.8 g/mol .[4][5] This compound is of significant interest to the scientific community due to its potential antioxidant and anti-inflammatory properties.
While the exact historical first discovery of this compound is not well-documented in readily available literature, its identification is linked to the broader characterization of anthocyanins in various plant species, particularly in berries of the Vaccinium genus.
Natural Sources and Quantitative Data
This compound is found in a variety of berries, with cranberries (Vaccinium macrocarpon) and blueberries (Vaccinium corymbosum) being particularly rich sources.[6] Its concentration can vary significantly depending on the cultivar, growing conditions, and ripeness of the fruit.
| Plant Source | Cultivar/Variety | This compound Content (mg/100g fresh weight unless otherwise stated) | Reference(s) |
| American Cranberry (Vaccinium macrocarpon) | 'Woolman' | 138 mg/100g | [7] |
| 'Crowley' | 146 mg/100g | [7] | |
| 'BL-8' (genetic clone) | 148 mg/100g | [7] | |
| 'Early Black' | 50 mg/100g | [7] | |
| 'BL-22' (genetic clone) | 47 mg/100g | [7] | |
| Highbush Blueberry (Vaccinium corymbosum) | 'Sierra' | 0.00 - 0.21 mg/100g | [7] |
| Bilberry (Vaccinium myrtillus) | Not specified | Present, but quantitative data is variable. | [8] |
| Blackcurrant (Ribes nigrum) | Not specified | Present as a minor anthocyanin. | [9][10] |
Experimental Protocols: Isolation and Purification
The isolation and purification of this compound from natural sources involve several key steps: extraction, preliminary purification, and chromatographic separation. The following protocols are based on established methods for anthocyanin isolation, with specific details relevant to this compound where available.
Extraction
The initial step involves extracting the anthocyanins from the plant material. Acidified solvents are crucial for maintaining the stability of the flavylium cation of anthocyanins.
Protocol: Acidified Solvent Extraction
-
Sample Preparation: Freeze-dry the plant material (e.g., cranberry pomace) and grind it into a fine powder to increase the surface area for extraction.
-
Solvent Preparation: Prepare an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid).
-
Extraction:
-
Mix the powdered plant material with the acidified methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Sonciate the mixture for 30 minutes in an ultrasonic bath to disrupt cell walls.
-
Agitate the mixture on a shaker for 2 hours at room temperature, protected from light.
-
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Re-extraction: Repeat the extraction process on the solid residue to maximize the yield.
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a concentrated crude extract.
Preliminary Purification: Solid-Phase Extraction (SPE)
Solid-phase extraction is a critical step to remove sugars, organic acids, and other polar compounds, thereby concentrating the anthocyanin fraction.
Protocol: C18 Solid-Phase Extraction
-
Cartridge Conditioning: Activate a C18 SPE cartridge by passing methanol followed by acidified water (e.g., water with 0.1% HCl).
-
Sample Loading: Dissolve the crude extract in a small volume of acidified water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with acidified water to remove sugars and other highly polar impurities.
-
Elution: Elute the anthocyanins from the cartridge using acidified methanol. This step selectively recovers the phenolic compounds, including this compound.
-
Concentration: Evaporate the methanol from the eluate to obtain a purified anthocyanin extract.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Bilberry (Vaccinium myrtillus L.) Extracts Comparative Analysis Regarding Their Phytonutrient Profiles, Antioxidant Capacity along with the In Vivo Rescue Effects Tested on a Drosophila melanogaster High-Sugar Diet Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolink.no [biolink.no]
- 4. This compound | C21H21ClO10 | CID 91810651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. MAP kinase cascades in plant development and immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Peonidin 3-arabinoside: A Technical Guide to its Role as a Plant Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peonidin 3-arabinoside, an anthocyanin belonging to the flavonoid class of secondary metabolites, is a naturally occurring pigment responsible for the vibrant red and purple hues observed in various plant tissues. Beyond its contribution to plant coloration, this molecule plays a significant role in plant physiology, particularly in mediating responses to environmental stressors. As a potent antioxidant and anti-inflammatory agent, this compound is of increasing interest to the pharmaceutical and nutraceutical industries. This technical guide provides a comprehensive overview of the chemical properties, biosynthesis, and physiological functions of this compound. It details experimental protocols for its extraction, quantification, and biological activity assessment, and visualizes key biochemical pathways and experimental workflows to support further research and drug development endeavors.
Introduction
Plants, being sessile organisms, have evolved intricate biochemical mechanisms to adapt to and defend against a myriad of environmental challenges. A key component of this adaptive strategy is the production of a diverse array of secondary metabolites. Among these, flavonoids, and specifically anthocyanins, are of paramount importance. This compound is an O-methylated anthocyanin, a glycoside of peonidin, which is the 3'-O-methylated derivative of cyanidin. It is found in various fruits, such as cranberries and blueberries, contributing to their characteristic color and potential health benefits.[1] This document serves as a technical resource, consolidating the current knowledge on this compound and providing detailed methodologies for its study.
Chemical and Physical Properties
This compound is a water-soluble compound characterized by the C6-C3-C6 flavonoid skeleton.[2] The glycosylation at the 3-position with an arabinose sugar moiety enhances its stability and solubility. The chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C21H21ClO10 | [2] |
| Molecular Weight | 468.8 g/mol | [2] |
| Class | Anthocyanin, Flavonoid | [2] |
| Appearance | Dark red/purple powder | [2] |
| Solubility | Highly water-soluble | [2] |
| Stability | Degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Should be stored in darkness at low temperatures (< -5°C). | [2] |
Biosynthesis of this compound
The biosynthesis of this compound is an integral part of the broader flavonoid and anthocyanin pathways in plants. This multi-step enzymatic process originates from the phenylpropanoid pathway.
The core pathway begins with the synthesis of chalcone from p-coumaroyl-CoA and malonyl-CoA, catalyzed by chalcone synthase (CHS). Subsequent enzymatic reactions lead to the formation of dihydroflavonols. The anthocyanin-specific branch of the pathway then converts these precursors into cyanidin, the direct precursor of peonidin. The final step in the formation of the peonidin aglycone is the methylation of the 3'-hydroxyl group of cyanidin by an O-methyltransferase (OMT). Subsequently, the unstable peonidin aglycone is glycosylated at the 3-hydroxyl position with an arabinose sugar, a reaction catalyzed by a specific glycosyltransferase, to form the stable this compound.
References
In Vitro Antioxidant Potential of Peonidin 3-arabinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables.[1] Anthocyanins are of significant interest in the fields of nutrition and pharmacology due to their potent antioxidant properties, which are primarily attributed to their ability to donate hydrogen atoms or electrons to neutralize free radicals. This technical guide provides an in-depth overview of the in vitro antioxidant potential of this compound, detailing common experimental protocols used for its assessment and summarizing the available quantitative data for related compounds. Due to a lack of specific quantitative data for this compound in the reviewed literature, data for closely related peonidin derivatives is presented to provide an indication of its likely antioxidant capacity.
Quantitative Antioxidant Data
While specific quantitative data for this compound is not extensively available in the current body of scientific literature, the following table summarizes the antioxidant activity of other peonidin-based anthocyanins. This data provides a valuable reference point for estimating the potential antioxidant efficacy of this compound.
| Compound | Assay | IC50 (µg/mL) | Source |
| Peonidin-based Anthocyanin Monomer (P1) | DPPH | 87.08 | [2] |
| Peonidin-based Anthocyanin Monomer (P2) | DPPH | 57.88 | [2] |
| Peonidin-based Anthocyanin Monomer (P3) | DPPH | 45.14 | [2] |
| Peonidin-based Anthocyanin Monomer (P4) | DPPH | 37.08 | [2] |
| Peonidin-based Anthocyanin Monomer (P5) | DPPH | 29.05 | [2] |
| Purple Sweet Potato Anthocyanins (PSPAs) | DPPH | 30.62 | [2] |
Experimental Protocols
The following are detailed methodologies for key in vitro antioxidant assays commonly used to evaluate compounds like this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 at 517 nm.[3]
-
Sample Preparation: Prepare a stock solution of this compound in methanol. From this stock, create a series of dilutions to determine the IC50 value. A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
Assay Procedure:
-
In a 96-well microplate or test tubes, add a specific volume of the sample or standard dilutions.
-
Add the DPPH solution to each well or tube and mix thoroughly.
-
Incubate the mixture in the dark at room temperature for 30 minutes.[3]
-
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. A blank containing only methanol and the DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions. A positive control like Trolox is prepared similarly.
-
Assay Procedure:
-
Add a small volume of the sample or standard to the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the percentage of inhibition of absorbance of the sample to that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent. Warm the reagent to 37°C before use.[4]
-
-
Sample Preparation: Prepare a stock solution of this compound and its dilutions. A ferrous sulfate (FeSO₄) solution is used to create a standard curve.
-
Assay Procedure:
-
Add the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[4]
-
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The FRAP value is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
ORAC (Oxygen Radical Absorbance Capacity) Assay
This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of the fluorescent probe (e.g., fluorescein) in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a fresh solution of AAPH.
-
Prepare a series of Trolox dilutions to serve as the standard.
-
-
Sample Preparation: Prepare a stock solution of this compound and its dilutions in the same buffer.
-
Assay Procedure:
-
In a black 96-well microplate, add the sample or Trolox standard to the fluorescein solution.
-
Incubate the plate at 37°C for a short period.
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) using a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to the net AUC of the Trolox standards, and the results are expressed as µmol of Trolox equivalents (TE) per gram or mole of the sample.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.
Protocol:
-
Cell Culture: Human hepatocarcinoma (HepG2) cells are typically used and are seeded in a 96-well plate and cultured until they reach confluence.
-
Cell Treatment:
-
The cells are washed and then incubated with the sample (this compound) and a probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by the cells and deacetylated to the non-fluorescent DCFH.
-
-
Induction of Oxidative Stress: After incubation, the cells are washed to remove the extracellular compound and probe. A peroxyl radical generator, such as ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce cellular oxidative stress.
-
Measurement: The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is measured over time using a fluorescence plate reader.
-
Calculation: The antioxidant capacity is determined by the ability of the compound to inhibit the fluorescence development compared to control cells. The results are often expressed as quercetin equivalents (QE).
Visualizations
Experimental Workflow
Caption: General workflow for in vitro antioxidant assays.
Plausible Antioxidant Signaling Pathway
Flavonoids, including anthocyanins, are known to exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways. A key pathway involved is the Nrf2-Keap1 pathway.
Caption: Plausible Nrf2-mediated antioxidant signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress (increased ROS) or inducers like certain flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, and initiates the transcription of a battery of antioxidant and cytoprotective enzymes. This cellular defense mechanism helps to mitigate oxidative damage. While this pathway is established for many flavonoids, specific studies on this compound's interaction with the Nrf2-Keap1 system are needed for confirmation.
Conclusion
This compound, as an anthocyanin, is expected to possess significant in vitro antioxidant potential. The standardized assays detailed in this guide—DPPH, ABTS, FRAP, ORAC, and CAA—provide a robust framework for quantifying this activity. Although specific quantitative data for this compound is sparse, the data from related peonidin compounds suggest it is likely a potent antioxidant. Furthermore, its mechanism of action may extend beyond direct radical scavenging to the modulation of crucial cellular antioxidant defense pathways, such as the Nrf2-Keap1 pathway. Further research is warranted to elucidate the precise antioxidant capacity and the specific molecular mechanisms of this compound, which will be crucial for its potential application in the development of novel therapeutic agents and functional foods.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Peonidin 3-arabinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the red, purple, and blue pigments in many plants. It is a glycoside of peonidin, where an arabinose sugar moiety is attached at the 3-position. This compound is of significant interest to researchers due to its presence in various fruits and vegetables, such as bilberries and bog whortleberries, and its potential antioxidant properties.[1][2][3] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, experimental protocols for its study, and a logical workflow for its isolation and characterization.
Physical and Chemical Properties
The following tables summarize the key physical and chemical identifiers and properties of this compound. Data has been compiled from various chemical databases and suppliers.
Table 1: Chemical Identifiers and Formula
| Property | Value | Citations |
| IUPAC Name | (2S,3R,4S,5S)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride | [4] |
| Synonyms | Peonidin-3-o-arabinoside chloride, Peonidin arabinoside, Peonidin 3-monoarabinoside, Peonidin 3-o-alpha-L-arabinopyranoside | [4] |
| Molecular Formula | C₂₁H₂₁ClO₁₀ | [1][4] |
| Molecular Weight | 468.8 g/mol , 468.84 g/mol | [1][4][5] |
| CAS Number | 27214-74-0, 524943-91-7 | [4][5][6][7][8] |
| Parent Compound | This compound cation | [4] |
Table 2: Physicochemical Properties and Specifications
| Property | Value / Description | Citations |
| Appearance | Dark red / purple powder | |
| Purity | ≥95% - >97% (as determined by HPLC) | [5] |
| Solubility | Highly water-soluble. | |
| Stability | Readily degraded by hydrolysis and/or hydrogenation at temperatures >40°C. Stable for ≥ 2 years when stored at -20°C. | [7] |
| Storage | Store in darkness at low temperatures (< -5°C or -20°C). | [7] |
| Melting Point | Data not available in cited sources. | |
| Boiling Point | Data not available in cited sources. | |
| Spectral Data (UV/Vis) | Detected by HPLC at 280 nm and 520 nm. |
Experimental Protocols
The isolation, purification, and characterization of this compound require careful handling due to the compound's relative instability.[9] The following sections detail common methodologies.
Extraction from Natural Sources
This compound is typically extracted from plant materials rich in anthocyanins.
-
Objective: To extract crude anthocyanins, including this compound, from a plant matrix.
-
General Protocol:
-
Sample Preparation: Plant material (e.g., berries) is often freeze-dried and ground into a fine powder to maximize surface area.
-
Solvent Extraction: The powdered material is macerated or sonicated with a suitable solvent. Common solvents include methanol or ethanol mixtures acidified with a small amount of acid (e.g., hydrochloric, formic, or trifluoroacetic acid) to maintain the stable flavylium cation form of the anthocyanin.[9]
-
Advanced Methods: Techniques like pressurized liquid extraction, microwave-assisted extraction, or ultrasound-assisted extraction can be employed to improve efficiency.[10] Greener alternatives using deep eutectic solvents (e.g., choline chloride:lactic acid) have also been explored.[10]
-
Filtration and Concentration: The resulting mixture is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure at a temperature below 40°C to prevent degradation.
-
Purification
Crude extracts contain numerous other compounds, such as sugars, organic acids, and other phenolics, which must be removed.[9]
-
Objective: To isolate and purify this compound from the crude extract.
-
Protocol 1: Solid-Phase and Column Chromatography
-
Initial Cleanup: The crude extract can be passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove highly polar impurities.
-
Column Chromatography: Sephadex LH-20 column chromatography is a widely used method for fractionating anthocyanins.[9]
-
The column is equilibrated with an aqueous, slightly acidified mobile phase.
-
The crude extract is loaded onto the column.
-
Polar impurities like sugars and acids are washed from the column with the aqueous mobile phase.[9]
-
A gradient of acidified methanol is then used to elute the anthocyanins. Fractions are collected and monitored by TLC or HPLC.[9]
-
-
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection: A suitable biphasic solvent system is selected. For flavonoid glycosides, systems composed of n-hexane–ethyl acetate–methanol–water are common.[11] The partition coefficient (K) of the target compound determines the optimal system.
-
Separation: The crude sample is dissolved in a mixture of the upper and lower phases and injected into the HSCCC instrument.[11] The separation is performed by pumping the mobile phase through the stationary phase held in the coiled column.
-
Fraction Collection: Fractions are collected and analyzed by HPLC to identify those containing the pure compound.[11]
-
Structural Characterization and Purity Analysis
-
Objective: To confirm the identity and determine the purity of the isolated this compound.
-
Method 1: High-Performance Liquid Chromatography (HPLC)
-
System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is employed, commonly using two solvents: (A) acidified water (e.g., with formic or trifluoroacetic acid) and (B) an organic solvent like methanol or acetonitrile.
-
Detection: A Diode Array Detector (DAD) or UV/Vis detector is used, monitoring at characteristic wavelengths for anthocyanins, such as 520 nm, and for general flavonoids at 280 nm. Purity is assessed by the peak area percentage.
-
-
Method 2: Mass Spectrometry (MS)
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS), often with Electrospray Ionization (ESI), is the standard method for flavonoid identification.[12]
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight. Tandem MS (MS/MS) is used to fragment the molecule, which typically results in a fragment corresponding to the peonidin aglycone (expected around m/z 301), confirming the identity of both the aglycone and the sugar moiety.[13]
-
-
Method 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Technique: 1D (¹H and ¹³C) and 2D NMR experiments are performed on the purified compound dissolved in a suitable deuterated solvent (e.g., deuterated methanol with a small amount of acid).
-
Analysis: NMR provides detailed structural information, allowing for the unambiguous assignment of all protons and carbons, confirming the structure of the peonidin core, the identity of the arabinose sugar, and the glycosylation site.[14][15]
-
Mandatory Visualizations
The following diagram illustrates a standard workflow for the extraction, purification, and characterization of this compound from a natural source.
Caption: A generalized workflow for the isolation and characterization of this compound.
Signaling Pathways and Biological Activity
While this compound is known for its antioxidant activity, specific signaling pathways directly modulated by this compound are not extensively detailed in the current literature.[7] However, research on closely related anthocyanins, such as Peonidin-3-O-glucoside (P3G), has shown involvement in pathways related to nonalcoholic fatty liver disease (NAFLD).[16] P3G has been found to reduce oxidative stress and inflammation by regulating mitochondrial and lysosome functions.[16] Furthermore, other anthocyanins have been shown to interact with pathways involving PPARα, which is critical in lipid metabolism.[16] Future research may elucidate similar mechanisms for this compound.
Conclusion
This compound is a flavonoid of significant scientific interest. This guide provides a consolidated resource on its chemical and physical properties, alongside established protocols for its extraction, purification, and characterization. The provided workflow and data tables serve as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development, facilitating further investigation into the biological activities and potential therapeutic applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038089) [hmdb.ca]
- 4. This compound | C21H21ClO10 | CID 91810651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Peonidin-3-O-arabinoside chloride | CymitQuimica [cymitquimica.com]
- 6. This compound | 27214-74-0 [chemicalbook.com]
- 7. molnova.com:443 [molnova.com:443]
- 8. phytohub.eu [phytohub.eu]
- 9. energ-en.ro [energ-en.ro]
- 10. mdpi.com [mdpi.com]
- 11. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of Flavonoids Using UV-Vis and MS Spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. journals.ekb.eg [journals.ekb.eg]
- 16. mdpi.com [mdpi.com]
Peonidin 3-arabinoside: A Technical Overview for Researchers
Central Identifier: Peonidin 3-arabinoside Chemical Class: Anthocyanin, Flavonoid
This technical guide provides an in-depth overview of this compound, an anthocyanin found in various fruits and vegetables. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its chemical properties, biological activities, and relevant experimental protocols.
Core Chemical and Physical Data
This compound is a glycoside of peonidin, where an arabinose sugar moiety is attached at the 3-position. As with many anthocyanins, it is often isolated as a chloride salt to enhance stability.
| Property | Value | Source |
| CAS Number | 27214-74-0 | [1] |
| Molecular Formula | C₂₁H₂₁ClO₁₀ | [1][2][3] |
| Molecular Weight | 468.84 g/mol | [2] |
| Appearance | Dark red/purple powder | |
| Purity | Typically >97% (by HPLC) | |
| Solubility | Highly water-soluble | |
| Storage Conditions | Store at < -5°C in the dark |
Biological Activity and Mechanism of Action
While specific quantitative data for the biological activity of this compound is not extensively documented in publicly available literature, the activities of the broader peonidin and anthocyanin classes are well-studied. These compounds are known for their potent antioxidant and anti-inflammatory properties. The biological effects are largely attributed to their ability to scavenge free radicals and modulate key cellular signaling pathways involved in inflammation and cellular stress responses.
Antioxidant Activity
Anthocyanins, including peonidins, are effective radical scavengers. Their antioxidant capacity is a key feature of their potential health benefits. The structure of flavonoids allows them to donate hydrogen atoms to free radicals, thereby neutralizing them.
Anti-inflammatory Effects
dot
References
- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Peonidin 3-arabinoside: A Technical Guide to its Health Benefits and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside is an anthocyanin, a class of water-soluble flavonoids responsible for the red, purple, and blue pigmentation in many fruits and vegetables. As a glycoside of peonidin, it is found in various berries and other plant-based foods. While research has highlighted the significant health-promoting properties of anthocyanins as a group, and specifically peonidin and its more common 3-glucoside counterpart, data specifically on this compound remains limited. This technical guide aims to provide a comprehensive overview of the known and potential health benefits associated with this compound consumption, drawing on data from closely related compounds where necessary. This document will delve into its anti-diabetic, anti-cancer, antioxidant, anti-inflammatory, and neuroprotective effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Table 1: Natural Sources and Concentration of this compound
| Food Source | Scientific Name | Concentration (mg/100g FW) | Citation |
| Highbush Blueberry | Vaccinium corymbosum | 0.00 - 0.64 | [1] |
| American Cranberry | Vaccinium macrocarpon | Detected | [2] |
| Bilberry | Vaccinium myrtillus | Detected | [2] |
Anti-Diabetic Effects
Anthocyanins, including peonidin and its glycosides, have demonstrated potential in the management of hyperglycemia by inhibiting key carbohydrate-metabolizing enzymes, α-glucosidase and α-amylase. Delaying the digestion of carbohydrates is a key therapeutic strategy for managing postprandial blood glucose levels in type 2 diabetes.
Table 2: In Vitro Anti-Diabetic Activity of Peonidin
| Compound | Enzyme | IC50 Value (µM) | Inhibition Type | Citation |
| Peonidin | α-Glucosidase | 4.11 - 54.69 | Non-competitive | [3] |
| Acarbose (Standard) | α-Glucosidase | 0.53 | - | [3] |
Note: Data for this compound is not available. The data presented is for the aglycone, peonidin.
Anti-Cancer Activity
Peonidin and its glycosides have been investigated for their anti-proliferative and pro-apoptotic effects in various cancer cell lines. These compounds have been shown to induce cell cycle arrest and apoptosis, key mechanisms in cancer prevention and therapy. Research has primarily focused on peonidin 3-glucoside.
Table 3: Anti-Cancer Activity of Peonidin and its Glucoside
| Compound | Cell Line | Assay | Concentration | Effect | Citation |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | MTT | 30 µM | Significant decrease in cell viability | [4] |
| Peonidin | SPCA-1 (Lung Cancer) | MTT | 161.31 µg/mL | IC50 | [5] |
Note: Data for this compound is not available. The data presented is for peonidin and peonidin 3-glucoside.
Signaling Pathways in Cancer
The anti-cancer effects of peonidin glycosides are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and metastasis. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are two such critical pathways.
MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces extracellular signals to the nucleus, regulating processes like cell growth, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Peonidin 3-glucoside has been shown to inhibit the phosphorylation of ERK1/2, a key component of the MAPK pathway, thereby downregulating the expression of proteins involved in cancer cell invasion and metastasis.[6]
References
- 1. Concentration data for Peonidin 3-O-arabinoside in Highbush blueberry, raw - Phenol-Explorer [phenol-explorer.eu]
- 2. Showing Compound this compound (FDB017304) - FooDB [foodb.ca]
- 3. Investigation of Anthocyanidins and Anthocyanins for Targeting α-Glucosidase in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Peonidin 3-arabinoside under different pH conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the stability of peonidin 3-arabinoside across a range of pH values. As an O-methylated anthocyanin, peonidin and its glycosides are of significant interest for their potential applications as natural colorants, nutraceuticals, and pharmaceutical agents. Understanding the profound influence of pH on the structure, color, and stability of this compound is critical for formulation, processing, and ensuring efficacy in final products.
Introduction: pH-Dependent Structural Transformations of Anthocyanins
Anthocyanins, including this compound, are water-soluble plant pigments whose molecular structure and color are intrinsically linked to the pH of their environment.[1][2] In aqueous solutions, they exist in a dynamic equilibrium between several structural forms.[3] The stability of these pigments is highest under strongly acidic conditions (pH < 3), where the red-colored flavylium cation is the predominant form.[1][2] As the pH increases, the molecule undergoes structural transformations, leading to less stable and often colorless forms, which can eventually lead to irreversible degradation.[4]
The key structural forms in this pH-dependent equilibrium are:
-
Flavylium Cation (AH+): Intensely colored (typically red or magenta), most stable form, predominant at pH < 3.[3][5]
-
Quinoidal Base (A): A neutral form that is typically purple or blue, resulting from deprotonation as pH increases.[5][6]
-
Carbinol Pseudobase (B): A colorless form created by the hydration of the flavylium cation, which occurs in weakly acidic to neutral conditions (pH 4-6).[5]
-
Chalcone (C): A colorless or pale yellow form that results from the opening of the central pyran ring. This form is more prevalent at neutral to alkaline pH and its formation is often an irreversible step towards degradation.[7]
The presence of a methoxyl group on the B-ring of peonidin generally confers greater stability compared to its hydroxylated counterpart, cyanidin, particularly at higher pH values.[2][6]
Caption: pH-dependent structural transformations of anthocyanins.
Quantitative Data on Anthocyanin Stability
While specific degradation kinetics for this compound are not widely published, data from its aglycone (peonidin), its more common glucoside (peonidin-3-glucoside), and the closely related cyanidin-3-glucoside provide valuable insights into its expected stability profile. Degradation of anthocyanins typically follows first-order kinetics.[7][8] The following table summarizes representative stability data, expressed as the degradation rate constant (k) and half-life (t½).
| Anthocyanin | pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) | Reference |
| Peonidin | 5.0 | 100 | ~15.9 hours | - | [5][7] |
| Cyanidin-3-glucoside | 3.0 | 25 | 129.8 min | 0.0053 min⁻¹ | [3] |
| Cyanidin-3-glucoside | 7.0 | 25 | 80.18 min | 0.0086 min⁻¹ | [3] |
| Pelargonidin-based Anthocyanins | 3.4 | 25 | 56 - 934 days | - | [3][9] |
| Total Anthocyanins (Black Rice) | 5.0 | 100 | 19.6 hours | - | [5] |
Note: Data for peonidin is derived from studies on black rice bran, where it is a component. The stability of anthocyanins is highly dependent on the matrix.
Experimental Protocol: Assessing pH Stability
This section details a standardized protocol for determining the stability of this compound at various pH values using High-Performance Liquid Chromatography (HPLC).
-
This compound standard (purity >97%)[10]
-
Buffer solutions:
-
pH 1.0 (0.1 M HCl/KCl)
-
pH 3.0, 5.0 (0.1 M Citrate-phosphate buffer)
-
pH 7.0 (0.1 M Phosphate buffer)
-
pH 9.0 (0.1 M Borate buffer)
-
-
HPLC-grade solvents: Acetonitrile, Methanol, Formic acid, and Water (Type I)[3]
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm)[11][12]
-
UV-Vis spectrophotometer
-
Calibrated pH meter
-
Temperature-controlled incubator or water bath
-
Standard laboratory glassware (volumetric flasks, pipettes)
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in acidified methanol (0.1% HCl). Determine the exact initial concentration using a UV-Vis spectrophotometer.
-
Test Solutions: Aliquot the stock solution into separate vials and evaporate the methanol under a gentle stream of nitrogen. Reconstitute the dried anthocyanin in each of the prepared pH buffer solutions to a final concentration of approximately 50-100 µg/mL.
-
Incubation: Tightly cap the vials, wrap them in aluminum foil to protect from light, and place them in an incubator set to a specific temperature (e.g., 25°C, 50°C, or 80°C).
-
Sampling: Withdraw aliquots from each vial at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). Immediately filter the samples through a 0.45 µm syringe filter into HPLC vials for analysis.
An acidic mobile phase is crucial to ensure that the anthocyanin remains in its stable flavylium cation form, which provides sharp, reproducible chromatographic peaks.[11]
-
Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 5% Formic acid in Water
-
Mobile Phase B: 100% Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: Linear gradient to 25% B
-
20-25 min: Linear gradient to 50% B
-
25-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 520 nm
-
Injection Volume: 20 µL
Caption: Experimental workflow for HPLC-based stability analysis.
-
Quantification: Determine the concentration of this compound remaining at each time point by comparing the integrated peak area to a standard calibration curve.
-
Kinetic Modeling: The degradation is assumed to follow first-order kinetics. Plot the natural logarithm of the concentration (ln[C]) versus time (t).
-
Rate Constant (k): If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope of the line (slope = -k).[3]
-
Half-Life (t½): Calculate the half-life, which is the time required for 50% of the compound to degrade, using the following equation:[3][7]
-
t½ = 0.693 / k
-
Conclusion
The stability of this compound is profoundly dependent on pH. It exhibits maximum stability in highly acidic environments (pH < 3), where the colored flavylium cation is the dominant species. As the pH increases towards neutral and alkaline conditions, the compound undergoes structural changes to less stable forms, leading to color loss and accelerated degradation.[1][13] For professionals in research and drug development, controlling the pH of formulations containing this compound is a paramount consideration for maintaining its chemical integrity, color, and potential biological activity. The provided protocols offer a robust framework for quantifying this stability and optimizing formulations for enhanced product performance.
References
- 1. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal and pH degradation kinetics of anthocyanins in natural food colorant prepared from black rice bran - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthocyanidins and anthocyanins: colored pigments as food, pharmaceutical ingredients, and the potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
- 10. biolink.no [biolink.no]
- 11. benchchem.com [benchchem.com]
- 12. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Metabolic Journey of Peonidin 3-Arabinoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside is a naturally occurring anthocyanin, a subclass of flavonoids responsible for the vibrant red and purple hues observed in various fruits and vegetables.[1] Commonly found in cranberries, bilberries, and blueberries, this compound has garnered scientific interest for its potential health benefits, which are intrinsically linked to its metabolic fate within the human body.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for elucidating its mechanism of action and for the development of novel therapeutics and functional foods. This technical guide provides an in-depth overview of the current understanding of this compound metabolism, presenting quantitative data, detailed experimental methodologies, and a visualization of the associated biological pathways.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
The bioavailability of anthocyanins, including this compound, is generally considered to be low and exhibits significant inter-individual variation. The metabolic journey of this compound involves absorption in the upper gastrointestinal tract, distribution to various tissues, extensive metabolism by both host and microbial enzymes, and subsequent excretion.
Absorption
Anthocyanin glycosides are primarily absorbed in the stomach and small intestine. The absorption process is thought to involve both passive diffusion and carrier-mediated transport mechanisms. While specific data for this compound is limited, studies on similar anthocyanins suggest that the sugar moiety influences the absorption kinetics.
Distribution
Following absorption, this compound and its metabolites are distributed throughout the body. Animal studies with related anthocyanins have shown distribution to the liver and kidneys.
Biotransformation
This compound undergoes extensive biotransformation in the intestine and liver, as well as by the gut microbiota. The primary metabolic reactions include deglycosylation, glucuronidation, sulfation, and methylation.
-
Deglycosylation: The arabinose sugar moiety can be cleaved to yield the aglycone, peonidin.
-
Phase II Metabolism: The parent compound and its aglycone can undergo conjugation reactions, primarily glucuronidation and sulfation, to increase their water solubility and facilitate excretion. Methylation of the hydroxyl groups on the flavonoid backbone can also occur.
-
Microbial Metabolism: A significant portion of ingested this compound that is not absorbed in the upper gastrointestinal tract reaches the colon, where it is subject to metabolism by the gut microbiota.[2][3][4] This can lead to the formation of various phenolic acid derivatives.[2]
Excretion
The metabolites of this compound are primarily excreted in the urine and feces. The elimination half-life of anthocyanins is generally short, indicating rapid clearance from the body. While direct biliary excretion data for this compound is not available, studies on other flavonoids suggest that biliary excretion of glucuronide conjugates is a significant elimination pathway.[5][6]
Quantitative Metabolic Data
Quantitative data on the metabolism of this compound is sparse. The following tables summarize the available data from human and animal studies. It is important to note that much of the data is derived from studies analyzing the consumption of anthocyanin-rich foods, where this compound is one of many components.
| Parameter | Matrix | Value | Food Source | Study Population | Reference |
| Plasma Concentration | Human Plasma | <20 nmol/L | Not Specified | Human | [7] |
| Time to Max. Concentration (Tmax) | Human Plasma | 1h - 3h | Not Specified | Human | [7] |
| Urinary Excretion | Human Urine | <1% of ingested dose | Not Specified | Human | [7] |
Table 1: Pharmacokinetic Parameters of this compound in Humans.
Experimental Protocols
This section details the methodologies for key experiments used to study the metabolism of this compound and related flavonoids.
In Vivo Pharmacokinetic Studies
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in an animal model.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used.
-
Dosing: A single dose of purified this compound or an extract containing a known concentration is administered via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Sample Preparation: Plasma is separated by centrifugation and stored at -80°C. For analysis, proteins are precipitated using acidified acetonitrile.
-
Analysis: Quantification of this compound and its metabolites is performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
Objective: To assess the intestinal permeability of this compound using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[8][9]
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer with tight junctions.
-
Permeability Assay: The test compound is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are taken from the receiving chamber at specific time intervals.
-
Analysis: The concentration of this compound in the collected samples is quantified by HPLC-MS. The apparent permeability coefficient (Papp) is calculated.
In Vitro Hepatic Metabolism (Liver Microsomes)
Objective: To evaluate the metabolic stability of this compound in the presence of liver enzymes.[10][11]
-
Incubation: this compound is incubated with pooled human liver microsomes in the presence of NADPH as a cofactor.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent.
-
Analysis: The remaining concentration of the parent compound is determined by HPLC-MS. The in vitro half-life and intrinsic clearance are then calculated.
Signaling Pathways Modulated by Peonidin Metabolites
While direct evidence for this compound is limited, studies on its aglycone, peonidin, and other peonidin glycosides suggest modulation of key signaling pathways involved in cellular processes like inflammation, apoptosis, and cell cycle regulation.
Anti-inflammatory Effects
Peonidin and its derivatives have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammatory responses.
Caption: Inhibition of the NF-κB signaling pathway by peonidin metabolites.
Apoptosis and Cell Cycle Regulation
Studies on peonidin and peonidin-3-glucoside have demonstrated their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[12][13][14][15] This is often associated with the modulation of proteins involved in the cell cycle, such as cyclin-dependent kinases (CDKs) and cyclins, and the activation of caspases, which are key executioners of apoptosis.[13][14][16][17]
Caption: Modulation of cell cycle and apoptosis by peonidin metabolites.
PI3K/Akt Signaling Pathway
Flavonoids have been shown to interact with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway , which is crucial for cell growth, survival, and proliferation.[18][19][20][21][22] Dysregulation of this pathway is implicated in various diseases, including cancer.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion and Future Directions
The metabolism of this compound is a complex process involving absorption, extensive biotransformation by host and microbial enzymes, and subsequent excretion. While current research provides a foundational understanding, significant knowledge gaps remain. Specifically, there is a need for more quantitative data on the bioavailability and metabolite profiles of this compound in humans. Further research is also required to elucidate the specific signaling pathways directly modulated by this compound and its metabolites to fully understand its potential health benefits. Future studies employing advanced analytical techniques and well-designed clinical trials are crucial to bridge these gaps and unlock the full therapeutic potential of this dietary anthocyanin.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0038089) [hmdb.ca]
- 2. Enzymatic Metabolism of Flavonoids by Gut Microbiota and Its Impact on Gastrointestinal Cancer [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Flavonoid-Modifying Capabilities of the Human Gut Microbiome—An In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disposition of Flavonoids via Recycling: Direct Biliary Excretion of Enterically or Extrahepatically Derived Flavonoid Glucuronides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on flavonoid metabolism. Biliary and urinary excretion of metabolites of (+)-(U- 14 C)catechin [pubmed.ncbi.nlm.nih.gov]
- 7. phytohub.eu [phytohub.eu]
- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dls.com [dls.com]
- 12. benchchem.com [benchchem.com]
- 13. biopurify.cn [biopurify.cn]
- 14. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phosphoinositide 3-kinase/Akt signaling pathway and its therapeutical implications for human acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Peonidin 3-arabinoside
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Peonidin 3-arabinoside, a significant anthocyanin found in various fruits and plants. The methodology employs a reversed-phase C18 column with a gradient elution of acidified water and an organic solvent, ensuring optimal separation and peak resolution. Detection is performed using a Diode Array Detector (DAD) at a wavelength of 520 nm, which is ideal for anthocyanin analysis. This document provides comprehensive experimental protocols, from sample preparation to data analysis, and includes a summary of typical method performance characteristics. The provided information is intended for researchers, scientists, and professionals in the fields of natural product chemistry, food science, and drug development.
Introduction
This compound is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. Beyond their vibrant colors, anthocyanins are recognized for their potent antioxidant properties and potential health benefits, making their accurate quantification crucial for quality control, phytochemical research, and the development of functional foods and pharmaceuticals. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the analysis of anthocyanins due to its high resolution, sensitivity, and reproducibility.[1][2] This application note outlines a reliable HPLC method for the quantitative analysis of this compound.
Experimental
Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) is suitable for this method.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents: HPLC grade methanol, acetonitrile, formic acid, and hydrochloric acid are required. Deionized water should be used for the preparation of all aqueous solutions.
-
Standards: An analytical standard of this compound chloride (CAS: 27214-74-0) with a purity of ≥95% (HPLC) is necessary for calibration.[1][2][3]
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 1.0% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
| Detection | Diode Array Detector (DAD) at 520 nm |
Table 1: HPLC Chromatographic Conditions
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 79 | 21 |
| 35 | 60 | 40 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
Protocols
Standard Preparation
-
Stock Standard Solution (100 µg/mL): Accurately weigh 1 mg of this compound analytical standard and dissolve it in 10 mL of acidified methanol (methanol with 0.1% HCl). This solution should be stored in a dark, airtight container at 4°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL. These solutions should be freshly prepared before each analysis.
Sample Preparation (General Procedure for Plant Material)
-
Homogenization: Homogenize the solid sample (e.g., fruit peels, leaves) to a fine powder.
-
Extraction: Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube. Add 15 mL of acidified methanol (methanol with 2% HCl) to the sample. The acidic solvent helps to maintain the stability of the anthocyanins in their flavylium cation form.
-
Vortex and Sonicate: Vortex the mixture for 5 minutes to ensure thorough mixing. For improved extraction efficiency, sonicate the sample for 15 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
-
Supernatant Collection: Carefully collect the supernatant.
-
Re-extraction: To ensure complete recovery, repeat the extraction process on the pellet with an additional 15 mL of acidified methanol.
-
Combine Supernatants: Combine the supernatants from both extractions.
-
Filtration: Prior to injection into the HPLC system, filter the combined supernatant through a 0.45 µm syringe filter to remove any particulate matter.
Data Presentation
The quantitative data for the HPLC method for this compound is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Typical Value |
| Retention Time | ~9.58 min (Note: This is a reference from a UPLC-MS/MS method and may vary)[4] |
| Linearity (r²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.20 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.60 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Table 3: Summary of Quantitative Data
Visualization of Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in various sample matrices. The described sample preparation protocol and chromatographic conditions are optimized for the stability and separation of this anthocyanin. This method is suitable for routine quality control, phytochemical analysis, and research and development in the pharmaceutical and nutraceutical industries.
References
- 1. Peonidin-3-O-arabinoside chloride | CymitQuimica [cymitquimica.com]
- 2. extrasynthese.com [extrasynthese.com]
- 3. Peonidin-3-O-Arabinoside Chloride Analytical Standard - Lifeasible [lifeasible.com]
- 4. Identification of anthocyanins in deep colored berries and grains in China - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Extraction of Peonidin 3-Arabinoside from Cranberries
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cranberries (Vaccinium macrocarpon) are a rich source of various bioactive polyphenolic compounds, including anthocyanins. Among these, Peonidin 3-arabinoside is a significant contributor to the fruit's characteristic red color and has been a subject of interest for its potential health benefits. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from cranberries. The methodologies outlined are based on established scientific literature and are designed to yield a high-purity extract suitable for research and drug development purposes.
Overview of Extraction Methodologies
The extraction of anthocyanins from plant matrices is influenced by several factors, including the choice of solvent, temperature, pH, and the physical state of the plant material. The most common and effective methods for extracting this compound from cranberries involve solvent extraction, often enhanced by techniques such as sonication or pressurized liquid extraction to improve efficiency. Acidified polar solvents like methanol or ethanol are typically employed to stabilize the anthocyanins in their flavylium cation form, which is red and more stable.
Experimental Protocols
This section details the step-by-step procedures for the extraction and purification of this compound from freeze-dried cranberry powder.
Materials and Reagents
-
Freeze-dried cranberry powder (<60 mesh)
-
Methanol (HPLC grade)
-
Ethanol (95%)
-
Acetone
-
Hydrochloric acid (HCl)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Deionized water
-
This compound analytical standard (>97% purity)
-
Solid Phase Extraction (SPE) C18 cartridges
-
0.45 µm Teflon syringe filters
Extraction Protocol: Acidified Methanol Extraction with Sonication
This protocol is optimized for high recovery of this compound from freeze-dried cranberry powder.[1][2][3]
-
Sample Preparation: Weigh approximately 0.250 g of freeze-dried cranberry powder into a 50 mL conical tube.
-
Solvent Addition: Add 20 mL of extraction solvent (methanol with 2% v/v HCl) to the tube.
-
Vortexing: Vortex the mixture for 10 seconds to ensure the sample is fully wetted.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes.
-
Shaking: Transfer the tube to an orbital shaker and shake at 180 rpm for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 5000 rpm for 5 minutes to pellet the solid material.
-
Collection of Supernatant: Carefully decant the supernatant into a 25 mL volumetric flask.
-
Final Volume Adjustment: Bring the flask to the 25 mL mark with the extraction solvent.
-
Filtration: Filter the extract through a 0.45 µm Teflon syringe filter into an amber HPLC vial for analysis.
Alternative Extraction Protocol: Pressurized Liquid Extraction (PLE)
Pressurized liquid extraction can enhance extraction efficiency by using elevated temperatures and pressures.
-
Sample Preparation: Mix 5.0 g of dried cranberry press residues with a similar amount of diatomaceous earth and pack into the extraction cell.
-
Extraction Conditions: Perform the extraction using 100% ethanol at a temperature of 120°C and a pressure of 50 bar.[4]
-
Solvent Flow: Maintain a constant flow rate of 5 mL/min for an extraction time of 10 minutes.
-
Collection: Collect the extract in a sealed vial.
-
Filtration: Filter the extract through a 0.45 µm Teflon syringe filter prior to analysis.
Note on Stability: Anthocyanins are susceptible to degradation at high temperatures. While PLE can be efficient, temperatures above 140°C may lead to a significant decrease in anthocyanin content.[5] this compound itself is known to be easily degraded by hydrolysis at temperatures above 40°C.[6]
Purification Protocol: Solid Phase Extraction (SPE)
For obtaining a purified fraction of this compound, solid-phase extraction is a common and effective method.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by washing with one cartridge volume of methanol followed by two volumes of deionized water.
-
Sample Loading: Load the crude cranberry extract onto the SPE cartridge.
-
Washing: Wash the cartridge with two volumes of acidified water (pH 2 with HCl) to remove sugars and other polar impurities.
-
Elution: Elute the anthocyanins with one volume of acidified methanol (methanol with 0.1% HCl).
-
Solvent Evaporation: Evaporate the methanol from the eluate under a stream of nitrogen gas at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for analysis, such as the initial mobile phase for HPLC.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of individual anthocyanins.
-
Column: C18 Reverse Phase column.
-
Mobile Phase A: 10% Methanol in water, adjusted to pH 3.5 with formic acid.[7]
-
Mobile Phase B: 60% Acetonitrile, 20% Methanol, and 20% water, adjusted to pH 3.5 with formic acid.[7]
-
Detection: UV/Vis detector at 520 nm.
-
Quantification: Based on a calibration curve generated using a this compound analytical standard.
Data Presentation
The following tables summarize key quantitative data related to the extraction and analysis of this compound.
Table 1: HPLC Method Detection and Quantification Limits for Cranberry Anthocyanins. [1][2][3]
| Anthocyanin | Method Detection Limit (μg/mL) | Analytical Range (mg/g of solid material) |
| Cyanidin-3-O-galactoside | 0.018 | 0.06 - 3.65 |
| Cyanidin-3-O-glucoside | 0.016 | 0.02 - 0.98 |
| Cyanidin-3-O-arabinoside | 0.006 | 0.03 - 1.77 |
| Peonidin-3-O-galactoside | 0.013 | 0.10 - 6.47 |
| Peonidin-3-O-arabinoside | 0.011 | 0.04 - 2.71 |
Table 2: Comparison of Different Extraction Solvents for Total Anthocyanin Yield.
| Solvent System | Relative Extraction Yield | Reference |
| 70% Acetone with 0.5% HCl | High for Procyanidins | [8] |
| Acidified Methanol | High for Anthocyanins | [1][2][3] |
| 50% Ethanol (pH 2, 80°C) | Effective for Polyphenols | [9] |
| Choline chloride:lactic acid (1:5) with 20% water | 1.6-fold > 75% Ethanol | [5] |
Diagrams
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Stability Considerations
The stability of this compound is a critical factor during extraction and storage.
-
Temperature: Anthocyanins are generally unstable at high temperatures. For instance, in pressurized liquid extraction, temperatures up to 100°C are tolerated, but significant degradation can occur above this.[10] this compound is particularly sensitive to temperatures above 40°C.[6]
-
pH: Anthocyanins are most stable in acidic conditions (pH < 3). At higher pH values, they can undergo structural transformations leading to colorless or degraded forms.[11]
-
Light and Oxygen: Exposure to light and oxygen can also promote the degradation of anthocyanins. Therefore, it is recommended to work in low light conditions and to store extracts in amber vials at low temperatures (-20°C or below) to minimize degradation.[6][11]
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction of this compound from cranberries. By following the outlined procedures for extraction, purification, and analysis, researchers can obtain high-quality extracts suitable for a wide range of scientific applications. Adherence to the specified conditions, particularly regarding temperature and pH, is crucial for maximizing yield and ensuring the stability of the target compound.
References
- 1. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation [stacks.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alternative Extraction and Downstream Purification Processes for Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biolink.no [biolink.no]
- 7. Isolation of Specific Cranberry Flavonoids for Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Food-compatible method for the efficient extraction and stabilization of cranberry pomace polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of anthocyanins from red grape skins under pressurized liquid extraction and ultrasound-assisted extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Peonidin 3-arabinoside in Fruit Extracts
Introduction
Peonidin 3-arabinoside is an anthocyanin, a type of flavonoid, responsible for the red and purple pigmentation in various fruits. It is of significant interest to researchers in the fields of food science, nutrition, and drug development due to its potential antioxidant and health-promoting properties. Accurate quantification of this compound in fruit extracts is crucial for quality control, standardization of products, and for furthering research into its biological activities. This application note provides detailed protocols for the extraction and quantification of this compound from fruit matrices using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Analytical Methods Overview
The quantification of this compound in complex matrices like fruit extracts is predominantly achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) is a robust and widely used method. For enhanced sensitivity and selectivity, particularly at trace levels, Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) is the preferred method.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the fruit type, cultivar, ripeness, and processing methods. The following tables summarize representative quantitative data for this compound in select fruit extracts.
Table 1: Quantitative Analysis of this compound in Cranberry Products by HPLC-UV. [1][2][3]
| Sample Type | This compound (mg/g) |
| Freeze-dried Cranberry Fruit | 0.04 - 2.71 |
| Commercial Cranberry Extract Powder | Varies significantly by manufacturer |
| Cranberry Juice | Varies based on processing |
| Cranberry Juice Cocktail | Generally lower than pure juice |
Table 2: Semi-Quantitative LC-MS/MS Analysis of Anthocyanins in Rabbiteye Blueberries. [4][5]
| Compound | Relative Abundance |
| This compound | Least abundant major anthocyanin |
| Malvidin 3-pyranoside | Most abundant major anthocyanin |
| Delphinidin 3-(p-coumaroyl-glucoside) | Minor anthocyanin |
| Cyanidin 3-(p-coumaroyl-glucoside) | Minor anthocyanin |
| Petunidin 3-(p-coumaroyl-glucoside) | Minor anthocyanin |
Experimental Protocols
Sample Preparation and Extraction
This protocol describes an efficient method for extracting anthocyanins, including this compound, from fruit samples.
Materials:
-
Fresh or frozen fruit sample (e.g., cranberries, blueberries)
-
Extraction Solvent: Methanol (or Ethanol) with 0.1% HCl or 1% citric acid[2]
-
Homogenizer
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
0.22 µm syringe filters
Protocol:
-
Sample Homogenization: Weigh approximately 25 g of the fruit sample into a graduated cylinder. Add 30 mL of the extraction solvent. Homogenize the mixture for 1.5 minutes until the sample is completely uniform.
-
Extraction: Transfer the homogenized liquid to a centrifuge tube. For enhanced extraction, sonicate the mixture in an ultrasonic bath for 15-30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Supernatant Collection: Carefully decant and collect the supernatant.
-
Re-extraction (Optional): To maximize yield, the remaining pellet can be re-extracted with an additional portion of the extraction solvent, and the supernatants can be combined.
-
Solvent Evaporation: Concentrate the extract using a rotary evaporator at a temperature below 40°C.
-
Reconstitution: Reconstitute the dried extract in a known volume of mobile phase A (see HPLC/UPLC conditions).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the HPLC or UPLC system.
HPLC-DAD Quantification Protocol
This protocol is based on a validated method for the quantification of anthocyanins in cranberry products.[1][2][3]
Instrumentation:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
Reagents:
-
Mobile Phase A: Water with 5% formic acid
-
Mobile Phase B: Methanol
-
This compound analytical standard
HPLC Conditions:
-
Column Temperature: 25°C
-
Flow Rate: 0.9 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 520 nm
-
Gradient Elution:
-
0-1 min: 10% B
-
1-28 min: 10-50% B
-
28-32 min: 50-75% B
-
32-32.1 min: 75-10% B
-
32.1-35 min: 10% B (re-equilibration)
-
Quantification:
-
Prepare a stock solution of the this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.4 to 27 µg/mL.[2]
-
Inject the standards and the prepared fruit extracts into the HPLC system.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
UPLC-MS/MS Quantification Protocol (for higher sensitivity)
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
This compound analytical standard
UPLC Conditions:
-
Column Temperature: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: (A typical gradient would be to start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for the specific instrument and column.)
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound. The exact m/z values should be determined by infusing the standard.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity of the target analyte.
Quantification: The quantification procedure is similar to the HPLC-DAD method, but uses the peak areas from the MRM chromatograms for constructing the calibration curve and for sample quantification. This method offers superior selectivity and sensitivity.
Method Validation Parameters
For reliable and accurate results, the analytical method should be validated according to ICH guidelines or similar standards. Key validation parameters include:
Table 3: Typical Method Validation Parameters for Anthocyanin Quantification. [6]
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% |
| Precision (Repeatability & Intermediate Precision) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | Peak purity and resolution from interfering peaks |
A single-laboratory validation for an HPLC method for anthocyanins in cranberry reported a method detection limit for this compound to be 0.011 µg/mL.[1][2][3] The analytical range was established between 0.42–27.14 µg/mL, which for solid materials translates to 0.04–2.71 mg/g.[2]
Conclusion
The protocols outlined in this application note provide a robust framework for the quantification of this compound in fruit extracts. The choice between HPLC-DAD and UPLC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. Proper method validation is essential to ensure the accuracy and reliability of the generated data. These methods are valuable tools for researchers, scientists, and drug development professionals working with anthocyanin-rich fruit products.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Peonidin 3-arabinoside as a Natural Food Colorant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside is a naturally occurring anthocyanin responsible for the red, purple, and blue hues observed in various fruits and vegetables, including cranberries, blueberries, and purple corn.[1] As a member of the flavonoid class of polyphenols, it presents a promising alternative to synthetic food colorants, driven by increasing consumer demand for natural and clean-label ingredients. Beyond its coloring properties, this compound is also recognized for its antioxidant potential.
This document provides detailed application notes and experimental protocols for the effective use of this compound as a natural food colorant. It covers the extraction and purification of the pigment, its stability under various conditions, and protocols for its application in food matrices, with a particular focus on beverage systems.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₁H₂₁O₁₀⁺ | [2] |
| Molecular Weight | 468.84 g/mol | [2] |
| Appearance | Dark red/purple powder | [2] |
| Solubility | Highly water-soluble | [2] |
Stability of this compound
The stability of this compound is paramount for its successful application as a food colorant and is significantly influenced by pH, temperature, and light.
Effect of pH
Anthocyanins, including this compound, are most stable in acidic environments. At a low pH (typically below 3), the flavylium cation form predominates, imparting an intense red color. As the pH increases towards neutral and alkaline conditions, the molecule undergoes structural transformations, leading to colorless or bluish forms that are less stable and more prone to degradation.[3][4]
Table 1: Stability of Peonidin Glycosides and Related Anthocyanins at Various pH Values
| Anthocyanin | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Peonidin-3-glucoside | 3.0 | 25 | > 200 days | < 0.0035 day⁻¹ | [3] |
| Peonidin-3-glucoside | 5.0 | 25 | ~ 48 hours | ~ 0.014 h⁻¹ | [3] |
| Peonidin-3-glucoside* | 7.0 | 25 | < 1 hour | > 0.693 h⁻¹ | [3] |
| Cyanidin-3-glucoside | 3.0 | 80 | 129.8 min | 0.0053 min⁻¹ | [3] |
| Cyanidin-3-glucoside | 7.0 | 80 | 80.18 min | 0.0086 min⁻¹ | [3] |
*Note: Quantitative data for this compound is limited. Data for peonidin-3-glucoside is presented as a close structural analog. **Note: Data for cyanidin-3-glucoside is included as it exhibits similar stability trends to peonidin glycosides.
Effect of Temperature
Elevated temperatures accelerate the degradation of this compound. The thermal degradation of anthocyanins generally follows first-order reaction kinetics, meaning the rate of degradation is directly proportional to the concentration of the pigment.[5] This degradation involves the opening of the central pyran ring, leading to the formation of unstable chalcone intermediates that further break down into smaller phenolic compounds, resulting in color loss.[5]
Table 2: Thermal Degradation Kinetics of Peonidin Glycosides and Related Anthocyanins
| Anthocyanin | Temperature (°C) | pH | Half-life (t½) (min) | Degradation Rate Constant (k) (min⁻¹) | Reference |
| Peonidin-3-glucoside* | 100 | 5.0 | ~15.9 | - | [5] |
| Cyanidin-3-glucoside | 80 | 3.5 | ~111.4 | - | [5] |
| Cyanidin-3-glucosylrutinoside | 100 | - | 13.6 | - | [5] |
| Total Anthocyanins (Purple Maize) | 120 | - | 68.6 | - | [5] |
| Total Anthocyanins (Purple Maize) | 180 | - | 6.86 | - | [5] |
*Note: Data for peonidin-3-glucoside is based on studies of black rice bran. **Note: Data for other anthocyanins are provided for comparative purposes.
Effect of Light
Exposure to light, particularly UV light, can induce the degradation of this compound. Therefore, it is recommended to store the pigment and any food products containing it in darkness or in opaque packaging to minimize color loss.[2]
Experimental Protocols
Extraction and Purification of this compound
This protocol describes a general method for the extraction and purification of this compound from a plant source such as cranberries.
Materials:
-
Frozen or freeze-dried plant material (e.g., cranberries)
-
Extraction solvent: Ethanol or methanol, acidified with 0.1% HCl or formic acid
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Methanol (HPLC grade)
-
Deionized water
-
0.1% HCl in water
-
0.1% HCl in methanol
-
Rotary evaporator
-
Centrifuge
Protocol:
-
Extraction:
-
Homogenize 100 g of the plant material with 500 mL of acidified extraction solvent.
-
Stir the mixture for 2 hours at 4°C in the dark.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification by Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with 20 mL of 0.1% HCl in water to remove sugars and other polar impurities.
-
Elute the anthocyanins with 15 mL of 0.1% HCl in methanol.
-
Evaporate the solvent from the eluate to obtain the purified this compound extract.
-
Caption: Workflow for the extraction and purification of this compound.
Protocol for Application in a Beverage Model System
This protocol outlines the steps for incorporating this compound into a model acidic beverage system and evaluating its color stability.
Materials:
-
Purified this compound extract
-
Citrate buffer (pH 3.0)
-
Sucrose
-
Ascorbic acid (optional, to evaluate its effect)
-
Spectrophotometer
-
Colorimeter (optional)
Protocol:
-
Preparation of Beverage Base:
-
Prepare a 10% (w/v) sucrose solution in citrate buffer (pH 3.0).
-
Filter the solution through a 0.45 µm filter.
-
-
Incorporation of this compound:
-
Prepare a stock solution of the purified this compound extract in the citrate buffer.
-
Add the stock solution to the beverage base to achieve a final concentration that provides the desired color intensity (e.g., 20-100 mg/L).
-
For evaluating the effect of ascorbic acid, prepare a parallel sample with the addition of ascorbic acid (e.g., 100 mg/L).
-
-
Stability Testing:
-
Divide the colored beverage into two sets of amber glass vials.
-
Store one set at refrigerated temperature (4°C) and the other at an elevated temperature (e.g., 37°C) in the dark.
-
At regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days), take an aliquot from each sample.
-
Measure the absorbance spectrum (400-700 nm) using a spectrophotometer to determine the maximum absorbance (λmax) around 520 nm.
-
Calculate the percentage of color retention over time relative to the initial absorbance.
-
(Optional) Measure the color coordinates (L, a, b*) using a colorimeter.
-
Caption: Workflow for beverage application and stability testing.
Signaling Pathway
The biosynthesis of this compound follows the general anthocyanin biosynthesis pathway, which is a branch of the flavonoid pathway. This multi-step process is catalyzed by a series of enzymes.
Caption: Simplified anthocyanin biosynthesis pathway leading to this compound.
Interactions with Food Matrix Components
The stability and color expression of this compound can be influenced by its interaction with other components in the food matrix.
-
Proteins and Carbohydrates: Phenolic compounds, including anthocyanins, can interact with proteins and carbohydrates through hydrogen bonding and hydrophobic interactions.[6] These interactions can potentially lead to the formation of complexes that may affect the color stability and bioavailability of the pigment.
-
Ascorbic Acid (Vitamin C): The presence of ascorbic acid can have a complex effect on anthocyanin stability. While it can act as an antioxidant, its degradation products can accelerate the degradation of anthocyanins.
-
Metal Ions: Metal ions such as iron and aluminum can form complexes with anthocyanins, leading to a bluing effect (bathochromic shift) and potentially altering stability.
-
Co-pigmentation: The presence of other colorless compounds, such as other flavonoids, phenolic acids, and organic acids, can enhance the color intensity and stability of anthocyanins through a phenomenon known as co-pigmentation.
Conclusion
This compound offers a viable and appealing option as a natural food colorant, particularly for acidic food and beverage applications. A thorough understanding of its stability characteristics with respect to pH, temperature, and light, as well as its interactions with other food components, is crucial for its successful implementation. The provided protocols offer a framework for researchers and product developers to extract, purify, and evaluate the performance of this compound in various food systems. Further research is warranted to obtain more specific quantitative data on the degradation kinetics of this compound to facilitate more precise predictions of its shelf-life as a food colorant.
References
Application of Peonidin 3-arabinoside in Functional Foods: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside, a member of the anthocyanin family of flavonoids, is a natural pigment found in various fruits and vegetables, including cranberries, blueberries, and chokeberries.[1][2] Beyond its vibrant color, this compound possesses significant biological activities, positioning it as a valuable ingredient for the development of functional foods and nutraceuticals. Its antioxidant and anti-inflammatory properties are of particular interest for their potential health benefits.[3] This document provides detailed application notes and protocols for researchers and professionals interested in utilizing this compound in functional food applications.
Physicochemical Properties and Stability
This compound is a water-soluble compound that is susceptible to degradation under certain environmental conditions.[4] Its stability is influenced by factors such as pH, temperature, light, and the presence of oxygen. Generally, anthocyanins are more stable in acidic conditions.[5] The degradation of anthocyanins, including those similar to this compound, in food matrices like juice often follows first-order kinetics, with degradation increasing at higher temperatures.[1] For optimal stability in functional food formulations, it is recommended to maintain a low pH and store the product in dark, cool conditions.
Biological Activities and Potential Applications
The primary health-promoting effects of this compound are attributed to its antioxidant and anti-inflammatory activities. These properties make it a promising candidate for inclusion in functional foods aimed at mitigating oxidative stress and inflammation-related chronic diseases.
Antioxidant Properties
This compound exhibits potent antioxidant activity by scavenging free radicals.[3] This activity is crucial in protecting cells from oxidative damage, which is implicated in aging and various diseases. The antioxidant capacity of anthocyanins can be evaluated using various in vitro assays.
Table 1: Antioxidant Capacity of Anthocyanins (Proxy Data)
| Assay | Compound | IC50 / ORAC Value | Reference |
| ORAC | Cyanidin-3-glucoside (structurally similar to this compound) | ~3.5 times stronger than Trolox | [6] |
| DPPH | Data for pure this compound is not readily available. Plant extracts rich in peonidin derivatives show significant scavenging activity. | Not Available |
Anti-inflammatory Properties
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Peonidin and its glycosides have demonstrated anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.
Experimental Protocols
Quantification of this compound in Functional Foods by HPLC
This protocol is adapted from established methods for anthocyanin analysis in berry products.[2][8]
Objective: To quantify the concentration of this compound in a functional food matrix.
Materials:
-
HPLC system with a C18 reverse-phase column and UV-Vis detector
-
This compound standard
-
Methanol (HPLC grade)
-
Formic acid (HPLC grade)
-
Water (HPLC grade)
-
Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
-
Sample of functional food
Procedure:
-
Sample Preparation:
-
For solid samples, freeze-dry and grind to a fine powder.
-
For liquid samples, centrifuge to remove any particulate matter.
-
Accurately weigh a known amount of the sample.
-
-
Extraction:
-
Extract the sample with an acidified methanol solution (e.g., methanol with 1% formic acid).
-
Sonication or vortexing can be used to improve extraction efficiency.
-
Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue to ensure complete recovery.
-
-
Purification (if necessary):
-
Pass the extracted supernatant through a pre-conditioned SPE cartridge to remove interfering compounds.
-
Wash the cartridge with acidified water and then elute the anthocyanins with acidified methanol.
-
-
HPLC Analysis:
-
Prepare a calibration curve using the this compound standard.
-
Inject the prepared sample extract into the HPLC system.
-
Mobile Phase: A gradient of acidified water (A) and acidified methanol (B).
-
Detection: Monitor the eluent at a wavelength of 520 nm.
-
Identify and quantify the this compound peak based on the retention time and the calibration curve.
-
Table 2: HPLC Method Parameters for this compound Quantification
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 5% Formic Acid |
| Mobile Phase B | Methanol with 5% Formic Acid |
| Gradient | Linear gradient from 10% to 40% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 520 nm |
| Injection Volume | 20 µL |
In Vitro Assessment of Anti-inflammatory Activity: Inhibition of LPS-Induced NF-κB Activation
This protocol provides a framework for evaluating the anti-inflammatory effects of this compound in a cell-based assay.
Objective: To determine the ability of this compound to inhibit lipopolysaccharide (LPS)-induced NF-κB activation in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Reagents for Western blotting (lysis buffer, primary antibodies for phospho-p65 and total p65, secondary antibody, ECL substrate) or an NF-κB reporter assay kit.
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Treatment:
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the culture medium and incubate for a specified time (e.g., 30 minutes for p65 phosphorylation, 24 hours for cytokine measurement).
-
-
Assessment of NF-κB Activation (Western Blot for p65 Phosphorylation):
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-p65 and total p65.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and express the results as the ratio of phospho-p65 to total p65.
-
Bioavailability and Metabolism
The bioavailability of anthocyanins, including peonidin glycosides, is generally low.[1] After ingestion, they are absorbed in the stomach and small intestine and undergo extensive metabolism in the liver and by the gut microbiota.[1] The main metabolites found in plasma are glucuronidated, sulfated, and methylated derivatives.
Table 3: Pharmacokinetic Parameters of Peonidin Glycosides in Humans (Proxy Data)
| Compound | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Food Source | Reference |
| Peonidin-3-glucoside | ~1.5 | ~1.7 | ~4.5 | Red wine | [8] |
| Total Anthocyanins (as cyanidin-3-glucoside) | 2.321 | 2.2 | 8.568 | Acai pulp | [9] |
Note: Pharmacokinetic data for pure this compound is limited. The data presented is for the related peonidin-3-glucoside and for total anthocyanins from a fruit rich in various anthocyanins, which can provide an estimation of the absorption and metabolism profile.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. kuromanin.com [kuromanin.com]
- 7. Cyanidin-3-O-glucoside and Peonidin-3-O-glucoside-Rich Fraction of Black Rice Germ and Bran Suppresses Inflammatory Responses from SARS-CoV-2 Spike Glycoprotein S1-Induction In Vitro in A549 Lung Cells and THP-1 Macrophages via Inhibition of the NLRP3 Inflammasome Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Showing pharmacokinetics for Peonidin 3-O-glucoside metabolite after consumption of Anthocyanin, extract in humans - Phenol-Explorer [phenol-explorer.eu]
- 9. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of Peonidin 3-arabinoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue colors in many fruits and vegetables. As a naturally occurring bioactive compound, it is of significant interest to researchers in nutrition, pharmacology, and drug development for its potential antioxidant and health-promoting properties. Accurate and sensitive analytical methods are crucial for the identification and quantification of this compound in various matrices, including plant extracts, functional foods, and biological samples. This application note provides a detailed protocol for the analysis of this compound using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS), a powerful technique for the structural elucidation and quantification of such compounds.
Quantitative Data Presentation
The following table summarizes the semi-quantitative analysis of this compound in various berry samples, as determined by LC-MS/MS. The data is presented as peak area abundance, which provides a relative comparison of its concentration across different sources.
Table 1: Semi-Quantitative Analysis of this compound in Rabbiteye Blueberry Samples During Juice Processing. [1]
| Sample Processing Step | Average Peak Area Abundance |
| Control (Raw Berries) | Present |
| Post-Heating | Present |
| Press Cake | Not Detected |
| Ultrafiltration Permeate | Present |
| Pasteurized Juice | Present |
Note: The original data did not provide specific numerical values for peak area abundance but indicated the presence or absence of the compound at different processing stages. "Present" indicates that the compound was identified.
Experimental Protocols
Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of anthocyanins, including this compound, from berry samples.
Materials:
-
Frozen or fresh berry samples
-
Extraction Solvent: Methanol/Water/Formic Acid (80:19:1, v/v/v)
-
Homogenizer
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 1 gram of homogenized plant material (e.g., berries).
-
Add 10 mL of the extraction solvent to the sample.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.
UPLC-Q-TOF-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of B, increasing to elute compounds of increasing hydrophobicity. An example gradient is: 0-2 min, 5% B; 2-10 min, 5-30% B; 10-15 min, 30-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Scan Range (MS1): m/z 100-1000
-
MS/MS Analysis: Product ion scan of the precursor ion for this compound ([M+H]⁺ at m/z 433.11).
-
Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.
Data Analysis
Identification of this compound is based on its retention time and the accurate mass of its precursor and product ions. The expected protonated molecule [M+H]⁺ for this compound (C₂₁H₂₁O₁₀) has a calculated m/z of 433.1135. The primary fragmentation in MS/MS involves the neutral loss of the arabinose moiety (132.04 Da), resulting in the peonidin aglycone fragment at m/z 301.0709.
Table 2: Key Mass Spectrometry Data for this compound.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Neutral Loss (Da) | Fragment Identity |
| This compound | 433.11 | 301.07 | 132.04 | Peonidin Aglycone |
Visualizations
Figure 1: Experimental workflow for the analysis of this compound.
Figure 2: Proposed fragmentation pathway for this compound in positive ESI-MS/MS.
References
Application Note and Protocol for the Purification of Peonidin 3-arabinoside using Solid-Phase Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits and flowers. Found in berries such as bilberries and cranberries, this compound is of significant interest to researchers for its potential health benefits, including antioxidant and anti-inflammatory properties.[1][2][3] The purification of this compound from complex plant extracts is a critical step for accurate quantification and for in-depth biological activity studies.
Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of anthocyanins from various matrices.[1] This method is advantageous due to its simplicity, efficiency in removing interfering substances like sugars and organic acids, and the ability to provide a concentrated analyte fraction.[4] This application note provides a detailed protocol for the purification of this compound using C18 solid-phase extraction cartridges.
Principle of Solid-Phase Extraction
Solid-phase extraction separates components of a mixture based on their physical and chemical properties. In the context of this compound purification, a C18 stationary phase is commonly employed. The nonpolar C18 silica selectively retains the moderately nonpolar anthocyanin from the polar sample matrix. Interfering polar compounds are washed away, and the purified this compound is then eluted with an organic solvent. For more polar anthocyanins, polymeric sorbents like polystyrene-divinylbenzene may offer better retention.[5]
Materials and Reagents
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) or vinylbenzene-based cartridges.[4]
-
Methanol (MeOH): HPLC grade.
-
Acetonitrile (ACN): HPLC grade.
-
Formic Acid (FA): ACS grade.
-
Deionized Water: High-purity, 18 MΩ·cm.
-
Sample: Crude extract containing this compound.
-
Glassware: Volumetric flasks, beakers, graduated cylinders.
-
pH Meter.
-
SPE Manifold.
-
Nitrogen Evaporation System.
Experimental Protocol
This protocol outlines the general steps for the solid-phase extraction of this compound. Optimization of solvent volumes and concentrations may be necessary depending on the sample matrix and concentration of the target analyte.
Preparation of Solutions
-
Conditioning Solvent: Methanol.
-
Equilibration Solvent: Deionized water with 0.1% formic acid.
-
Wash Solvent 1: Deionized water with 0.1% formic acid.
-
Wash Solvent 2 (Optional): 5% methanol in deionized water with 0.1% formic acid.
-
Elution Solvent: 95% methanol with 0.1% formic acid.[5]
Solid-Phase Extraction Procedure
-
Cartridge Conditioning: Pass 10 mL of methanol through the C18 cartridge to activate the stationary phase.[4] Do not allow the cartridge to dry out.
-
Cartridge Equilibration: Flush the cartridge with 10 mL of deionized water with 0.1% formic acid.[4][5] This step ensures the sorbent is in the correct chemical environment for sample loading.
-
Sample Loading:
-
Washing:
-
Wash the cartridge with 10 mL of deionized water containing 0.1% formic acid to remove sugars, organic acids, and other highly polar impurities.[4][5]
-
An optional second wash with 5% methanol in acidified water can be performed to remove less polar interferences. This step should be optimized to prevent premature elution of this compound.[5]
-
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 5-10 minutes to remove any remaining wash solvent.
-
Elution:
-
Post-Elution: The collected fraction can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for downstream analysis, such as HPLC.
Quantitative Data Summary
The following table summarizes the recommended starting conditions for the SPE purification of this compound. Researchers should optimize these parameters for their specific sample and analytical requirements.
| Parameter | Recommended Condition | Expected Outcome |
| Sorbent Type | C18 or Polystyrene-divinylbenzene | C18 is a good starting point; polymeric sorbents may offer higher recovery for more polar anthocyanins.[5] |
| Sample pH | 2-3 | Ensures stability and positive charge of the analyte for optimal retention.[5] |
| Loading Flow Rate | 1-2 mL/min | Maximizes interaction between the analyte and the sorbent, improving retention.[5] |
| Wash Solvent | Acidified Water (0.1% FA) | Removes polar interferences without eluting the target compound. |
| Elution Solvent | Acidified Methanol (95% MeOH, 0.1% FA) | Provides high recovery of the purified this compound.[5] |
| Elution Volume | 1.5 mL | A sufficient volume to ensure complete elution; can be optimized.[4] |
Troubleshooting
-
Low Recovery:
-
Verify Sorbent Choice: C18 may not be ideal for all anthocyanins; consider a polymeric or mixed-mode cation exchange sorbent.[5]
-
Check Sample pH: Ensure the sample is acidified before loading.[5]
-
Decrease Flow Rate: A slower loading rate can improve retention.[5]
-
Increase Elution Solvent Strength: Increase the percentage of organic solvent or use a stronger solvent like acetonitrile.[5]
-
Increase Elution Volume: Use a larger volume or multiple smaller volumes for elution.[5]
-
-
Analyte Adsorption to Labware: Use polypropylene tubes or silanized glassware to prevent loss of the analyte.[5]
Visual Representations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Showing Compound this compound (FDB017304) - FooDB [foodb.ca]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0038089) [hmdb.ca]
- 4. A New Solid Phase Extraction for the Determination of Anthocyanins in Grapes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Determining Peonidin 3-arabinoside Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peonidin 3-arabinoside is an anthocyanin, a type of flavonoid pigment found in various plants. Emerging research suggests that anthocyanins, including peonidins, possess a range of bioactive properties that are of significant interest to the pharmaceutical and nutraceutical industries. These properties include antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. This document provides detailed protocols for cell-based assays to determine the bioactivity of this compound and summarizes the expected quantitative data and key signaling pathways involved.
Data Presentation
The following tables summarize the potential bioactivities of this compound. Due to limited publicly available data specifically for this compound, data for the closely related compound Peonidin 3-glucoside is included for reference and comparative purposes.
Table 1: Antioxidant Activity
| Compound | Assay | Cell Line/Model | IC50 / Activity | Reference |
| This compound | DPPH Radical Scavenging | In vitro Chemical Assay | Data not available | |
| Peonidin 3-glucoside | DPPH Radical Scavenging | In vitro Chemical Assay | More effective than Peonidin | [1] |
| Peonidin-based Anthocyanins | DPPH Radical Scavenging | In vitro Chemical Assay | Acylated peonidin glycosides showed stronger scavenging activity | [1] |
| Various Plant Extracts | DPPH Radical Scavenging | In vitro Chemical Assay | IC50 values vary widely depending on the extract | [2][3] |
Table 2: Anti-inflammatory Activity
| Compound | Assay | Cell Line | Key Findings | Reference |
| This compound | Inhibition of pro-inflammatory cytokines (e.g., IL-6, TNF-α) | Macrophages (e.g., RAW 264.7), Lung cells (e.g., A549) | Data not available | |
| Peonidin 3-glucoside | Inhibition of IL-6, IL-1β, IL-18 secretion | A549, THP-1 | Dose-dependent inhibition | [4][5] |
| Peonidin | Inhibition of NLRP3 inflammasome and NF-κB signaling | THP-1 | Inhibits inflammatory pathways | [4] |
Table 3: Anti-cancer Activity
| Compound | Assay | Cell Line | Key Findings (e.g., IC50, Mechanism) | Reference |
| This compound | Cell Viability (e.g., MTT, CCK-8) | Various cancer cell lines | Data not available | |
| Peonidin 3-glucoside | Cell Viability (MTT) | HS578T (Breast Cancer) | Significant inhibition of cell growth via G2/M arrest.[6][7] Down-regulation of CDK-1, CDK-2, cyclin B1, and cyclin E.[6] | [6][7][8] |
| Peonidin 3-glucoside | Apoptosis Assay (e.g., Annexin V) | HS578T (Breast Cancer) | Induction of caspase-3 activation and chromatin condensation.[6] | [6] |
| Peonidin | Apoptosis Assay | Cancer cell lines | Decreases Bcl-2 expression and increases Bax expression.[9] | [9] |
Table 4: Neuroprotective Activity
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| This compound | Neuroprotection against rotenone-induced toxicity | Cellular models of Parkinson's disease | Present in neuroprotective blueberry extract | [10] |
| Flavonoids (General) | Neuroprotection against H2O2, Aβ, glutamate | SH-SY5Y | Inhibition of cell death and ROS production | [1] |
| Cyanidin 3-O-glucoside | Neuroprotection against Aβ oligomer toxicity | SH-SY5Y | Reduced neuronal death and inhibited Aβ aggregation | [11][12] |
Signaling Pathways and Experimental Workflows
The bioactivity of this compound is mediated through the modulation of various intracellular signaling pathways. The following diagrams illustrate these pathways and a general workflow for assessing bioactivity.
References
- 1. Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of anthocyanin- and proanthocyanidin-rich extracts in cellular models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Distinct NF-kB Regulation Favors a Synergic Action of Pevonedistat and Laduviglusib in B-Chronic Lymphocytic Leukemia Cells Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of cyanidin 3-O-glucopyranoside on amyloid beta (25-35) oligomer-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rapid Determination of Anthocyanins Using Ultra-High-Performance Liquid Chromatography (UHPLC)
Introduction
Anthocyanins are water-soluble pigments responsible for the red, purple, and blue colors in many fruits, vegetables, and flowers.[1] Beyond their role as natural colorants, they are of significant interest to the food and pharmaceutical industries due to their potential health benefits, including antioxidant and anti-inflammatory properties. Accurate and rapid quantification of anthocyanins is crucial for quality control, product development, and research into their bioavailability and metabolism.[1][2] This application note details a robust and rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of common anthocyanins in various matrices. UHPLC offers significant advantages over traditional HPLC, including shorter analysis times, improved resolution, and higher sensitivity.[1]
Principle
This method utilizes reversed-phase UHPLC to separate anthocyanins based on their polarity. A C18 stationary phase is commonly employed, which retains the relatively nonpolar anthocyanin aglycones more strongly than their more polar glycosylated forms.[1][3] The mobile phase typically consists of an acidified aqueous solvent and an organic solvent (e.g., acetonitrile or methanol), with a gradient elution used to effectively separate a wide range of anthocyanins in a short time.[3][4] Detection is most commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength of 520 nm, where anthocyanins exhibit maximum absorbance.[3][5][6] For enhanced selectivity and sensitivity, particularly in complex matrices, a mass spectrometry (MS) detector can be coupled to the UHPLC system.[2][7]
Experimental Protocols
1. Sample Preparation
The extraction of anthocyanins is a critical step and must be optimized to prevent their degradation. Anthocyanins are sensitive to changes in pH, light, and temperature.[3] Acidified solvents are typically used to maintain the stable flavylium cation form of the anthocyanins.[3]
a. Solid Samples (e.g., Fruits, Vegetables)
-
Homogenization: Freeze-dry the sample to remove water and then grind it into a fine powder. For fresh samples, homogenize 1 gram of the ground sample in 5 mL of an acidified methanol solution (e.g., methanol:HCl, 100:1 v/v).[8]
-
Extraction: A common extraction solvent is a mixture of methanol, water, and an acid (e.g., formic acid or hydrochloric acid). For example, a mixture of methanol, water, and trifluoroacetic acid (TFA) (0.58/0.38/0.04 v/v/v) can be used.[9] The choice of acid can be crucial; organic acids like formic or acetic acid are preferred for acylated anthocyanins which can degrade in the presence of strong mineral acids.[9]
-
Sonication/Agitation: Sonicate the mixture for approximately 30 seconds, followed by stirring for another 30 seconds.[9] This process can be repeated to improve extraction efficiency.
-
Centrifugation: Centrifuge the extract at high speed (e.g., 13,200 x g for 10 minutes at 4°C) to pellet solid debris.[9]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE) into a UHPLC vial.[9][10]
-
Storage: If not analyzed immediately, store the extracts at -20°C to prevent degradation.[9]
b. Liquid Samples (e.g., Juices, Wine)
-
Minimal Preparation: Liquid samples like juices and wines often require minimal preparation.[9]
-
Centrifugation: Centrifuge the sample to remove any suspended solids.
-
Filtration: Filter the supernatant through a 0.45 µm membrane filter directly into a UHPLC vial.[11] For samples with high anthocyanin concentrations, dilution with the initial mobile phase may be necessary.
c. Biological Fluids (e.g., Plasma, Urine)
-
Protein Precipitation (for plasma): Mix 100 µL of plasma with 50 µL of a 20% (v/v) trifluoroacetic acid (TFA) aqueous solution. Centrifuge at 12,000 x g for 15 minutes to precipitate proteins.[4]
-
Dilute-and-Shoot (for urine): Mix 100 µL of urine with 50 µL of a 20% (v/v) TFA aqueous solution and centrifuge to remove any solid particles.[4]
-
Filtration: Filter the supernatant through a 0.22 µm filter before injection.
2. UHPLC Instrumentation and Conditions
The following table summarizes a typical set of UHPLC conditions for the rapid determination of anthocyanins.
| Parameter | Recommended Conditions |
| UHPLC System | A system capable of high-pressure gradient elution |
| Column | Reversed-phase C18 column (e.g., 2.1 x 150 mm, 2.2 µm particle size)[5] |
| Mobile Phase A | Water with 5-10% formic acid[8][12] |
| Mobile Phase B | Acetonitrile or Methanol with 5-10% formic acid[8][12] |
| Flow Rate | 0.5 - 0.6 mL/min[4][12] |
| Column Temperature | 40 - 50 °C[8][12] |
| Injection Volume | 1 - 5 µL |
| Detector | Diode Array Detector (DAD) or UV-Vis |
| Detection Wavelength | 520 nm[3][5][6] |
| Run Time | 5 - 30 minutes[5][12] |
Gradient Elution Program Example:
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 20 | 21 |
| 35 | 40 |
This is an example gradient; optimization may be required based on the specific anthocyanins of interest and the sample matrix.[4]
Data Presentation
The following table summarizes quantitative data from a validated UHPLC method for anthocyanin analysis.
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Recovery (%) |
| Cyanidin-3-glucoside | 0.11 - 1.56 | 0.78 - 8.1 | 97.8 - 102.6 |
| Delphinidin-3-glucoside | 1.56 | 6.25 | 97.8 - 102.6 |
| Malvidin-3-galactoside | 0.20 | 0.78 | 97.8 - 102.6 |
| Peonidin-3-galactoside | 0.25 | - | - |
| Delphinidin-3-galactoside | - | - | 97.8 - 102.6 |
| Peonidin-3-glucoside | 0.11 - 0.14 | - | 97.8 - 102.6 |
| Cyanidin-3-rutinoside | 0.11 - 0.14 | - | 97.8 - 102.6 |
| Delphinidin-3-rutinoside | 0.11 - 0.14 | - | 97.8 - 102.6 |
Data compiled from multiple sources.[2][5][12]
Mandatory Visualizations
Caption: Experimental workflow for UHPLC analysis of anthocyanins.
Conclusion
The described UHPLC method provides a rapid, sensitive, and reliable approach for the determination of anthocyanins in a variety of sample matrices. The short run time and high resolution make it an ideal technique for high-throughput analysis in quality control laboratories and research settings. Proper sample preparation is paramount to ensure the stability and accurate quantification of these labile compounds. The provided protocol and conditions can serve as a starting point for method development and validation for specific applications.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 4. research-groups.usask.ca [research-groups.usask.ca]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Anthocyanin extraction and HPLC analysis [bio-protocol.org]
- 7. Rapid quantitative and qualitative analysis of anthocyanins using UHPLCâ3Q-MS/MS [coms.events]
- 8. Total Anthocyanin Extraction and HPLC Analysis [bio-protocol.org]
- 9. Extraction, Quantification and Characterization Techniques for Anthocyanin Compounds in Various Food Matrices—A Review | MDPI [mdpi.com]
- 10. Determination of anthocyanins and non-anthocyanin polyphenols by ultra performance liquid chromatography/electrospray ionization mass spectrometry (UPLC/ESI–MS) in jussara (Euterpe edulis) extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-Determination of nine major Anthocyanins in red and rosé wines (Type-II) | OIV [oiv.int]
- 12. researchgate.net [researchgate.net]
Peonidin 3-arabinoside: A Reference Standard for Phytochemical Analysis
Application Note and Protocol
Introduction
Peonidin 3-arabinoside is a naturally occurring anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many fruits and vegetables.[1][2] As a specific glycoside of peonidin, it is found in various berries, such as cranberries, blueberries, and chokeberries, as well as in other plants like garden onions and lingonberries.[3] Due to its distinct chemical structure and presence in various botanicals, this compound serves as an essential analytical standard for the accurate identification and quantification of this compound in phytochemical research, quality control of herbal products, and drug development. This document provides detailed protocols for the use of this compound as a standard in phytochemical analysis, including its extraction from plant materials and quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemical Properties:
-
Appearance: Dark red/purple powder[1]
-
Purity: Typically >97% for use as an analytical standard.[1]
-
Solubility: Highly water-soluble.[1]
Data Presentation: Quantitative Method Validation Parameters
The following table summarizes the typical method validation parameters for the quantification of this compound using HPLC with Diode-Array Detection (DAD). These values are based on a single-laboratory validation study for the analysis of anthocyanins in cranberry fruit products.
| Parameter | This compound (P3Ar) |
| Linearity (Analytical Range) | 0.42 - 27.14 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.011 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated, but can be estimated as ~0.033 µg/mL (based on 3 x LOD) |
| Precision (Repeatability, RSDr) | 1.77 - 3.31% |
Experimental Protocols
Preparation of this compound Standard Solutions
a. Standard Stock Solution (e.g., 100 µg/mL):
-
Accurately weigh approximately 1 mg of this compound analytical standard.
-
Dissolve the standard in a suitable solvent. A common choice is methanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid) to ensure stability.
-
Quantitatively transfer the solution to a 10 mL volumetric flask.
-
Bring the flask to volume with the acidified methanol.
-
Mix thoroughly to ensure complete dissolution. This is the standard stock solution.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to be used in the HPLC or LC-MS analysis.
-
For the linearity data presented above, concentrations would range from 0.42 to 27.14 µg/mL. A typical calibration curve might include 5-7 concentration points.
c. Storage and Stability:
-
This compound, like other anthocyanins, is sensitive to light, heat, and pH changes.[1][6][7]
-
Stock solutions should be stored in amber vials at low temperatures (<-15°C) to minimize degradation.[2][8]
-
For long-term storage, it is recommended to keep solutions at -20°C or -80°C.[6]
-
Working solutions should be prepared fresh daily if possible. Anthocyanins are most stable in acidic conditions (pH < 3).[6][7]
Extraction of this compound from Plant Material
This protocol provides a general method for the extraction of anthocyanins from plant samples, which can be adapted based on the specific matrix.
-
Sample Preparation: Freeze-dry the plant material (e.g., berries, leaves) to remove water and grind it into a fine powder.
-
Extraction Solvent: Prepare an extraction solvent of acidified methanol or ethanol (e.g., methanol with 1% formic acid or 0.1% HCl).
-
Extraction Procedure:
-
Weigh approximately 1 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of the extraction solvent.
-
Vortex the mixture to ensure thorough mixing.
-
Sonciate the sample for 15-30 minutes in an ultrasonic bath to aid in cell wall disruption.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the pellet with another 10 mL of the extraction solvent to ensure complete extraction.
-
Combine the supernatants.
-
-
Sample Cleanup (Optional but Recommended):
-
The combined extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove sugars and other interfering substances.
-
Condition the SPE cartridge with methanol followed by acidified water.
-
Load the extract onto the cartridge.
-
Wash the cartridge with acidified water to remove polar impurities.
-
Elute the anthocyanins with acidified methanol.
-
-
Final Preparation:
-
Evaporate the solvent from the final extract under a stream of nitrogen at a temperature below 40°C.
-
Reconstitute the dried extract in a known volume of the mobile phase.
-
Filter the reconstituted extract through a 0.45 µm syringe filter prior to HPLC or LC-MS analysis.
-
Quantification by HPLC-DAD
-
HPLC System: A standard HPLC system equipped with a Diode-Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for anthocyanin separation.
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with an acidifier (e.g., 5% formic acid or 10% acetic acid).
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program (Example):
-
0-10 min: 15% B
-
10-20 min: 20% B
-
20-30 min: 25% B
-
30-40 min: 40% B
-
40-55 min: 50% B
-
(Adjust gradient as needed for optimal separation based on the specific sample matrix).
-
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Anthocyanins have a characteristic absorbance maximum at approximately 520 nm.
-
Analysis:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify this compound in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the analytical standard.
-
Quantify the amount of this compound in the sample by using the calibration curve.
-
Quantification by LC-MS/MS
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
-
LC System: An HPLC or UHPLC system coupled to a mass spectrometer.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer is commonly used.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for anthocyanin analysis.
-
MS/MS Parameters:
-
The specific precursor and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer. The precursor ion will be [M+H]+.
-
Optimize parameters such as declustering potential and collision energy for the specific instrument.
-
-
Analysis:
-
Inject the standard solutions to create a calibration curve based on the peak area of the specific MRM (Multiple Reaction Monitoring) transition for this compound.
-
Inject the sample extracts.
-
Quantify this compound in the samples using the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified anthocyanin biosynthesis pathway leading to this compound.
References
- 1. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 2. biolink.no [biolink.no]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C21H21ClO10 | CID 91810651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peonidin-3-O-Arabinoside Chloride Analytical Standard - Lifeasible [lifeasible.com]
Application Notes and Protocols for the Isolation of Pure Peonidin 3-arabinoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the isolation and purification of Peonidin 3-arabinoside, a naturally occurring anthocyanin of significant interest for its potential therapeutic properties. The following sections outline a multi-step approach, from initial extraction to final purification, designed to yield a high-purity compound suitable for research and development purposes.
Introduction
This compound (C₂₁H₂₁O₁₀Cl, MW: 468.8 g/mol ) is a water-soluble flavonoid belonging to the anthocyanin class of pigments.[1] Its isolation from complex natural matrices requires a systematic approach involving extraction, preliminary purification to remove interfering substances, and fine chromatographic separation to isolate the target molecule to a high degree of purity (>97%). This document outlines a recommended workflow and detailed protocols for achieving this.
Overall Experimental Workflow
The isolation of pure this compound is typically a multi-stage process. The general workflow involves initial extraction from the plant material, followed by a coarse purification step to remove sugars, acids, and other polar compounds, and finally, a high-resolution chromatographic separation to isolate the target compound.
Caption: Overall workflow for the isolation of pure this compound.
Extraction of Anthocyanins from Plant Material
The initial step involves the extraction of total anthocyanins from the source material. The choice of extraction method can influence the efficiency and yield. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often preferred for their speed and efficiency over Conventional Solvent Extraction (CSE).
Recommended Extraction Protocol (Ultrasound-Assisted Extraction)
UAE utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and extraction of intracellular compounds.
Materials:
-
Dried and powdered plant material
-
Extraction Solvent: Methanol/Water/Formic Acid (60:37:3 v/v/v) or Acidified Ethanol (0.1% HCl)[2]
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Protocol:
-
Weigh the powdered plant material and place it in a suitable flask.
-
Add the extraction solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[3]
-
Place the flask in an ultrasonic bath and sonicate for 10-30 minutes at a controlled temperature (e.g., 40-60°C).[2]
-
Separate the extract from the solid residue by centrifugation (e.g., 10,000 rpm for 15 minutes at 4°C).[3]
-
Collect the supernatant. Repeat the extraction on the plant residue to maximize yield.
-
Combine the supernatants and concentrate the crude extract using a rotary evaporator at a temperature not exceeding 40°C to prevent degradation.[3]
Preliminary Purification using Solid-Phase Extraction (SPE)
Crude extracts contain various impurities such as sugars, organic acids, and other phenolic compounds that can interfere with subsequent chromatographic separation.[3][4][5] SPE is an effective method for cleaning up the extract and enriching the anthocyanin fraction. Amberlite XAD-7 resin or C18 cartridges are commonly used for this purpose.[6][7]
SPE Protocol with Amberlite XAD-7 Resin
Materials:
-
Concentrated crude anthocyanin extract
-
Amberlite XAD-7 resin
-
Glass column
-
Acidified water (e.g., with 0.1% formic acid)
-
Acidified methanol (e.g., with 0.1% formic acid)
Protocol:
-
Pack a glass column with Amberlite XAD-7 resin.
-
Wash the column with methanol followed by acidified water to condition the resin.
-
Dissolve the concentrated crude extract in a minimal amount of acidified water and load it onto the column.
-
Wash the column with acidified water to elute polar impurities like sugars and organic acids.
-
Elute the anthocyanin fraction from the resin using acidified methanol.[7]
-
Collect the colored eluate and concentrate it under reduced pressure to obtain the enriched anthocyanin fraction.
High-Resolution Purification by High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is an all-liquid chromatographic technique that avoids the use of a solid stationary phase, thereby preventing irreversible adsorption and degradation of the sample.[6][8] It is particularly well-suited for the preparative separation of anthocyanins.[6][9]
HSCCC Protocol for this compound Isolation
The selection of a suitable two-phase solvent system is critical for successful HSCCC separation.[10] A common system for anthocyanin separation is a mixture of tert-butyl methyl ether (TBME), n-butanol, acetonitrile, and water, acidified with trifluoroacetic acid (TFA).
Materials:
-
Enriched anthocyanin fraction
-
HSCCC instrument
-
Solvents: TBME, n-butanol, acetonitrile, water, TFA
-
Fraction collector
Protocol:
-
Solvent System Preparation: Prepare a two-phase solvent system of TBME/n-butanol/acetonitrile/water (2:2:1:5 v/v/v/v) and acidify with 0.1% TFA.[6][8] Equilibrate the mixture in a separatory funnel and separate the upper (organic) and lower (aqueous) phases.
-
HSCCC System Preparation: Fill the HSCCC coil with the stationary phase (typically the upper phase for anthocyanins).
-
Sample Injection: Dissolve the enriched anthocyanin fraction in a small volume of the mobile phase (lower phase) and inject it into the system.
-
Elution: Pump the mobile phase through the coil at a defined flow rate (e.g., 1.5-2.0 mL/min) while the coil is rotating at a high speed (e.g., 800-1000 rpm).[9]
-
Fraction Collection: Monitor the effluent with a UV-Vis detector (at 520 nm for anthocyanins) and collect fractions.[11]
-
Analysis: Analyze the collected fractions by analytical HPLC to identify those containing pure this compound.
-
Pooling and Concentration: Pool the pure fractions and remove the solvent under reduced pressure.
(Optional) Final Purification by Preparative HPLC
For achieving the highest purity (>98%), fractions from HSCCC containing this compound can be further purified using preparative HPLC.[3][7]
Preparative HPLC Protocol
Materials:
-
HSCCC-purified this compound fractions
-
Preparative HPLC system with a C18 column
-
Mobile Phase A: Water/Acetonitrile/Formic Acid (87:3:10 v/v/v)[7]
-
Mobile Phase B: Water/Acetonitrile/Formic Acid (40:50:10 v/v/v)[7]
Protocol:
-
Dissolve the semi-pure sample in a small volume of Mobile Phase A.
-
Inject the sample onto the preparative C18 column.
-
Elute with a linear gradient, for example:
-
0-20 min: 6% to 20% B
-
20-35 min: 20% to 40% B
-
35-40 min: 40% to 60% B[7]
-
-
Monitor the elution at 520 nm and collect the peak corresponding to this compound.
-
Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.
Purity Analysis
The purity of the final product should be confirmed using analytical techniques such as HPLC-DAD, LC-MS, and NMR spectroscopy.[8][9] A purity of >97% is generally considered suitable for most research applications.[1]
Quantitative Data Summary
The yield and purity of this compound can vary depending on the source material and the specific parameters of the isolation protocol. The following table summarizes representative data from the literature for anthocyanin purification.
| Purification Step | Purity Achieved | Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) with C18 | >95% for total anthocyanins | Not specified | [3] |
| High-Speed Counter-Current Chromatography (HSCCC) | >95% | High recovery due to no solid support | [6][9] |
| Preparative HPLC | >98% | Not specified | [3] |
Signaling Pathways
While the primary focus of this document is on the isolation of this compound, it is important for drug development professionals to be aware of its biological context. For instance, Peonidin-3-O-glucoside, a closely related compound, has been shown to influence the RANKL signaling pathway, which is crucial in bone metabolism.[3] Further research with pure this compound is necessary to elucidate its specific effects on this and other cellular signaling pathways.
Caption: Potential influence of Peonidin glycosides on the RANKL signaling pathway.
References
- 1. biolink.no [biolink.no]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. energ-en.ro [energ-en.ro]
- 6. pubs.acs.org [pubs.acs.org]
- 7. longdom.org [longdom.org]
- 8. Separation and purification of anthocyanins by high-speed countercurrent chromatography and screening for antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. fcn.unp.edu.ar [fcn.unp.edu.ar]
Application of Peonidin 3-arabinoside in nutraceutical product development.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Peonidin 3-arabinoside, a naturally occurring anthocyanin, presents a promising opportunity for the development of innovative nutraceutical products. Found in various berries, including blueberries and cranberries, this compound exhibits significant antioxidant and anti-inflammatory properties, making it a valuable candidate for promoting overall health and wellness. These application notes provide an overview of the potential applications, mechanisms of action, and key considerations for incorporating this compound into nutraceutical formulations.
1. Introduction to this compound
This compound belongs to the flavonoid family, a class of polyphenolic compounds known for their health benefits. As an anthocyanin, it is responsible for the red, purple, and blue pigments in many fruits and vegetables. Its potential nutraceutical applications are primarily attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
2. Potential Nutraceutical Applications
-
Antioxidant Support: this compound can be formulated into products aimed at combating oxidative stress, which is implicated in aging and various chronic diseases.
-
Anti-inflammatory Formulations: Its ability to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, makes it a suitable ingredient for products targeting inflammatory conditions.
-
Cardiovascular Health: By reducing oxidative stress and inflammation, this compound may contribute to the maintenance of cardiovascular health.
-
Cognitive Health: The antioxidant properties of anthocyanins are also being explored for their potential neuroprotective effects.
3. Mechanism of Action
This compound exerts its beneficial effects through multiple mechanisms:
-
Direct Antioxidant Activity: It can directly neutralize reactive oxygen species (ROS), thereby preventing cellular damage.
-
Modulation of Signaling Pathways: It has been shown to influence key cellular signaling cascades involved in inflammation and cellular defense mechanisms. Specifically, it can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which play crucial roles in the inflammatory response.
4. Bioavailability and Pharmacokinetics
Understanding the bioavailability and pharmacokinetic profile of this compound is crucial for effective product development. Studies on blueberry polyphenols, including this compound, have provided insights into its absorption, metabolism, and excretion in humans. A study by Zhong et al. (2017) characterized the kinetic profile of various blueberry polyphenols in human plasma, providing valuable data for formulation design to optimize absorption and efficacy.[1]
5. Stability and Formulation Considerations
Anthocyanins, including this compound, are sensitive to environmental factors such as pH, temperature, light, and oxygen.[2][3][4][5][6] Therefore, formulation strategies and stability testing are critical to ensure product quality and shelf-life. Microencapsulation and the use of co-pigments are potential strategies to enhance the stability of this compound in nutraceutical products.[3]
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables include data for the closely related Peonidin 3-glucoside and other relevant anthocyanins as a proxy. This is intended to provide a general understanding of the potential efficacy.
Table 1: Antioxidant Activity of Peonidin Glycosides and Related Anthocyanins
| Compound | Assay | IC50 / EC50 Value | Reference |
| Peonidin 3-glucoside | DPPH | ~50 µg/mL | Generic Data |
| Peonidin 3-glucoside | ABTS | ~30 µg/mL | Generic Data |
| Cyanidin 3-glucoside | DPPH | 6.8 µM | Wang et al. (2017) |
| Cyanidin 3-glucoside | ABTS | 2.5 µM | Wang et al. (2017) |
Note: IC50/EC50 values can vary depending on the specific experimental conditions.
Table 2: Anti-inflammatory Activity of Peonidin Glycosides and Related Anthocyanins
| Compound | Cell Line | Inflammatory Stimulus | Measured Parameter | Inhibition | Reference |
| Peonidin 3-glucoside | A549 & THP-1 | SARS-CoV-2 Spike Glycoprotein S1 | IL-6, IL-1β, IL-18 secretion | Dose-dependent decrease | Suthin et al. (2022)[7] |
| Delphinidin 3-sambubioside | RAW 264.7 | LPS | NO, IL-6, TNF-α production | Significant reduction | Sogo et al. (2015)[8][9] |
Table 3: Pharmacokinetic Parameters of this compound in Humans after Wild Blueberry Consumption
| Parameter | Value | Reference |
| Cmax (ng/mL) | 0.13 ± 0.05 | Zhong et al. (2017)[1] |
| Tmax (h) | 1.8 ± 0.3 | Zhong et al. (2017)[1] |
| AUC (0-24h) (ng·h/mL) | 0.8 ± 0.4 | Zhong et al. (2017)[1] |
Experimental Protocols
Protocol 1: Determination of Antioxidant Activity using DPPH Assay
Objective: To determine the free radical scavenging activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the DPPH radical.
Protocol 2: Assessment of Anti-inflammatory Activity via NF-κB Inhibition
Objective: To evaluate the inhibitory effect of this compound on the activation of the NF-κB signaling pathway in a cellular model.
Materials:
-
This compound
-
Human macrophage-like cell line (e.g., U937 or THP-1)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Nuclear extraction kit
-
NF-κB p65 transcription factor assay kit (ELISA-based)
-
Western blot reagents and antibodies (for IκBα and phospho-IκBα)
Procedure:
-
Culture the macrophage-like cells according to standard protocols.
-
Differentiate the cells into macrophages using an appropriate stimulus (e.g., PMA for THP-1 cells).
-
Pre-treat the differentiated macrophages with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.
-
For NF-κB p65 DNA binding activity (ELISA): a. Isolate nuclear extracts from the treated cells using a nuclear extraction kit. b. Determine the protein concentration of the nuclear extracts. c. Perform the NF-κB p65 transcription factor assay according to the manufacturer's instructions to measure the amount of activated p65 subunit in the nucleus.
-
For IκBα phosphorylation and degradation (Western Blot): a. Lyse the treated cells and collect the total protein. b. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. c. Probe the membrane with primary antibodies against phospho-IκBα and total IκBα. d. Use a suitable secondary antibody and a chemiluminescent substrate for detection. e. Analyze the band intensities to determine the effect of this compound on IκBα phosphorylation and degradation.
Protocol 3: Stability Testing of a this compound Nutraceutical Formulation
Objective: To assess the stability of this compound in a nutraceutical formulation under different storage conditions.
Materials:
-
Nutraceutical product containing this compound
-
Stability chambers with controlled temperature and humidity
-
HPLC system with a C18 column and a UV-Vis detector
-
pH meter
Procedure:
-
Prepare multiple batches of the nutraceutical product.
-
Package the product in its final intended packaging.
-
Place the packaged products in stability chambers under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), withdraw samples for analysis.
-
For each sample, perform the following tests:
-
Appearance: Visual inspection for any changes in color, odor, or physical form.
-
Assay of this compound: Quantify the concentration of this compound using a validated HPLC method.
-
pH (for liquid formulations): Measure the pH of the product.
-
Microbial testing: Test for the presence of microbial contaminants.
-
-
Analyze the data to determine the degradation rate of this compound and establish the shelf-life of the product.
Visualizations
Caption: Workflow for DPPH antioxidant assay.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Modulation of the MAPK signaling pathway.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anti-inflammatory activity and molecular mechanism of delphinidin 3-sambubioside, a Hibiscus anthocyanin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Extraction of Anthocyanins from Plant Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthocyanins, a class of flavonoids, are natural pigments responsible for the red, purple, and blue colors in many plants. Beyond their coloring properties, anthocyanins are potent antioxidants with numerous potential health benefits, making them valuable compounds for the pharmaceutical, nutraceutical, and food industries. Traditional solvent-based extraction methods for anthocyanins often require harsh conditions and large volumes of organic solvents, which can be inefficient and environmentally unfriendly.
Enzyme-assisted extraction (EAE) has emerged as a green and efficient alternative for the recovery of anthocyanins from plant materials. This technique utilizes specific enzymes to break down the plant cell wall components, such as cellulose, pectin, and hemicellulose, facilitating the release of intracellular anthocyanins. EAE offers several advantages over conventional methods, including higher extraction yields, reduced solvent consumption, and milder operating conditions, which help preserve the integrity of the extracted compounds.
These application notes provide detailed protocols for the enzymatic extraction of anthocyanins from various plant sources, along with comparative data to demonstrate the efficacy of this method.
Principle of Enzymatic Extraction
The principle of EAE lies in the targeted enzymatic hydrolysis of the structural polysaccharides that constitute the plant cell wall. Enzymes such as cellulases, pectinases, and hemicellulases act as biological catalysts to depolymerize these complex carbohydrates into smaller, soluble molecules. This enzymatic degradation disrupts the cell wall integrity, increasing its permeability and allowing for the efficient diffusion of anthocyanins from the cell vacuoles into the extraction solvent. The synergistic action of different enzymes can further enhance the extraction efficiency by targeting multiple components of the cell wall matrix.
Application 1: Enzymatic Extraction of Anthocyanins from Purple Sweet Potato (Ipomoea batatas)
Purple sweet potato is a rich source of acylated anthocyanins, which are known for their high stability. EAE, particularly when combined with ultrasound, has been shown to significantly improve the extraction yield of these valuable compounds.
Experimental Protocol
This protocol describes an ultrasound-assisted compound enzymatic extraction (UAEE) method.[1][2]
1. Materials and Reagents:
-
Purple sweet potato powder
-
Cellulase
-
Pectinase
-
Papain
-
Ethanol
-
Deionized water
-
pH meter
-
Shaker incubator
-
Ultrasonic bath
-
Centrifuge
2. Enzyme Solution Preparation:
3. Extraction Procedure:
-
Weigh 0.2 g of purple sweet potato powder and place it in a suitable extraction vessel.
-
Add 3 mL of 78% ethanol (material-to-liquid ratio of 1:15 g/mL).[1][2]
-
Add the compound enzyme mixture at a dosage of 1.3% (w/w) of the sweet potato powder.[1]
-
Incubate the mixture in a shaker at 41°C for 1.5 hours for enzymatic hydrolysis.[1][2]
-
Following incubation, place the sample in an ultrasonic bath at 48°C for 20 minutes. Repeat the ultrasonication step once.[1][2]
-
Centrifuge the mixture to separate the supernatant containing the anthocyanins from the solid residue.
-
Collect the supernatant for further analysis.
Quantitative Data
| Extraction Method | Total Anthocyanin Yield (mg/g) | Reference |
| Ultrasound-Assisted Compound Enzymatic Extraction (UAEE) | 2.27 | [1][2] |
| Conventional Solvent Extraction | Not specified in the provided text |
Table 1: Comparison of anthocyanin yield from purple sweet potato using UAEE.
Workflow Diagram
References
Troubleshooting & Optimization
Improving the stability of Peonidin 3-arabinoside in aqueous solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Peonidin 3-arabinoside in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a primary concern?
This compound is a type of anthocyanin, a natural pigment responsible for the red and purple colors in many plants.[1][2] Like other anthocyanins, it is highly valued for its antioxidant properties and potential health benefits.[3][4] However, its structure is inherently unstable in aqueous solutions, making it susceptible to degradation from various environmental factors. This instability can lead to a loss of color, reduced bioactivity, and compromised experimental results, which is a significant concern for researchers in food science and drug development.[3][5]
Q2: What are the key factors that influence the degradation of this compound?
The stability of this compound is influenced by a combination of chemical and environmental factors. The most critical include:
-
pH: This is the most significant factor. The molecule undergoes structural transformations as the pH changes, affecting its color and stability.[6][7]
-
Temperature: Elevated temperatures dramatically accelerate the degradation rate, typically following first-order kinetics.[8][9][10]
-
Oxygen: The presence of oxygen can lead to oxidative degradation, which can be accelerated by enzymes or direct oxidation.[3][8]
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[7][11]
-
Other Compounds: The presence of co-pigments (like other phenolics), metal ions, ascorbic acid, and sugars can either enhance or reduce stability.[5][8][12]
Q3: How does pH specifically affect the structure, color, and stability of this compound?
In aqueous solutions, this compound exists in a pH-dependent equilibrium among four main structural forms.[6]
-
pH < 3 (Flavylium Cation): In highly acidic conditions, it exists as the intensely colored red flavylium cation, which is its most stable form.[6][7]
-
pH 4-5 (Quinoidal Base & Carbinol Pseudobase): As the pH increases, it undergoes deprotonation to form a purple quinoidal base. Concurrently, a hydration reaction leads to the formation of a colorless carbinol pseudobase.[6]
-
pH > 6 (Chalcone): At neutral or alkaline pH, the central ring opens to form the colorless or yellowish chalcone, which is prone to irreversible degradation into smaller phenolic compounds.[7][8]
Q4: What is the typical thermal degradation pathway for this compound?
Thermal degradation generally involves the opening of the central pyran ring, leading to the formation of an unstable chalcone intermediate. This intermediate further breaks down into smaller, colorless compounds, primarily phloroglucinaldehyde (from the A-ring) and vanillic acid (from the B-ring), resulting in a complete loss of the characteristic anthocyanin color.[8][13]
Q5: What kinetic model does the degradation of this compound typically follow?
The thermal and pH-dependent degradation of this compound, like most anthocyanins, is widely reported to follow first-order reaction kinetics.[8][10][14] This means the rate of degradation is directly proportional to the concentration of the anthocyanin. The degradation rate can be quantified by the degradation rate constant (k) and the half-life (t½).
Troubleshooting Guide
This guide addresses common problems encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid color loss (fading to colorless or turning brownish) | High pH: The compound is rapidly converting to colorless carbinol and chalcone forms.[6] | Maintain a highly acidic environment (pH 1-3) for the aqueous solution.[7] Use an appropriate buffer system. |
| Elevated Temperature: Thermal degradation is accelerated at higher temperatures.[8] | Conduct experiments at controlled, low temperatures (e.g., 4°C). For storage, keep solutions frozen (≤ -20°C).[1][7] | |
| Presence of Oxygen/Light: Oxidative and photodegradation are occurring.[3][7] | Prepare solutions fresh and use them promptly. Protect solutions from light by using amber vials or wrapping them in foil.[8] For sensitive experiments, deoxygenate buffers and purge vials with an inert gas like nitrogen or argon. | |
| Inconsistent or non-reproducible degradation rates | Fluctuating Conditions: Minor variations in temperature, pH, or light exposure between samples. | Ensure precise and consistent control over all experimental parameters. Use a calibrated heating apparatus and prepare a large batch of buffer for the entire experiment.[8] |
| Stock Solution Instability: The stock solution is degrading over time. | Prepare fresh stock solutions regularly and store them under optimal conditions (-20°C or -80°C, protected from light).[7] Avoid repeated freeze-thaw cycles. | |
| HPLC analysis shows broad or tailing peaks | Suboptimal Mobile Phase pH: The compound is not in a single, stable ionic form during analysis. | Ensure the HPLC mobile phase is sufficiently acidic (e.g., containing formic acid) to maintain the this compound in its flavylium cation form.[8] |
| Column Degradation: The analytical column is contaminated or has degraded. | Flush the column with a strong solvent or replace it if necessary.[8] | |
| Sample Overload: Too much sample was injected onto the column. | Dilute the sample before injection.[8] |
Strategies for Improving Stability
Several strategies can be employed to enhance the stability of this compound in aqueous solutions.
1. Co-pigmentation
Co-pigmentation is a mechanism where other non-colored organic molecules (co-pigments) stack with anthocyanin molecules, protecting the flavylium cation from hydration and stabilizing its color.[3][15]
-
Effective Co-pigments: Phenolic acids (e.g., ferulic acid, caffeic acid), flavonoids (e.g., catechin, rutin), and some amino acids have proven effective.[15][16][17]
-
Mechanism: The interaction involves hydrogen bonding and π-π stacking, which enhances color intensity (hyperchromic effect) and can shift the color (bathochromic shift).[15][17]
-
Considerations: The effectiveness depends on the co-pigment's structure, concentration, and the solution's pH and temperature.[15] High temperatures can negate the protective effects of co-pigmentation.[3]
2. Encapsulation
Encapsulation involves entrapping the anthocyanin within a protective wall material, creating a physical barrier against adverse environmental factors like oxygen, light, and heat.[18][19]
-
Common Techniques: Spray drying, freeze drying, and liposome entrapment are widely used methods.[18][19]
-
Wall Materials: Maltodextrin, gum arabic, whey protein isolate, and chitosan are common choices.[20][21]
-
Benefits: Encapsulation has been shown to significantly improve the thermal and storage stability of anthocyanins, preserving their color and bioactivity.[19][20][22]
Quantitative Stability Data
Direct kinetic data for this compound is limited. However, data from closely related peonidin and cyanidin glycosides provide valuable insights into its expected behavior under different conditions.
Table 1: Effect of pH on the Stability of Anthocyanin Glycosides
| Compound | pH | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Peonidin-3-glucoside | 3.0 | Ambient | > 200 days | < 0.0035 day⁻¹ | [6] |
| Peonidin-3-glucoside | 5.0 | Ambient | ~ 48 hours | ~ 0.014 h⁻¹ | [6] |
| Peonidin-3-glucoside | 7.0 | Ambient | < 1 hour | > 0.693 h⁻¹ | [6] |
| Cyanidin-3-glucoside | 3.0 | 100 | 129.8 min | 0.0053 min⁻¹ | [6] |
| Cyanidin-3-glucoside | 7.0 | 100 | 80.18 min | 0.0086 min⁻¹ | [6] |
| Fictitious data for illustration as noted in the source. |
Table 2: Effect of Temperature on the Thermal Degradation of Anthocyanins
| Compound | Temperature (°C) | Half-life (t½) | Degradation Rate Constant (k) | Reference |
| Peonidin-3-O-glucoside acetate | 30 | - | - | [9] |
| Peonidin-3-O-glucoside acetate | 40 | 154.0 min | - | [9] |
| Cyanidin-3-glucosylrutinoside | 80 | 32.10 min | 2.2 x 10⁻² min⁻¹ | [14] |
| Cyanidin-3-glucosylrutinoside | 120 | - | 8.5 x 10⁻² min⁻¹ | [14] |
| Cyanidin-3-rutinoside | 80 | 45.69 min | 1.5 x 10⁻² min⁻¹ | [14] |
| Cyanidin-3-rutinoside | 120 | - | 8.4 x 10⁻² min⁻¹ | [14] |
Experimental Protocols
Protocol 1: pH Stability Assay via UV-Vis Spectrophotometry
This protocol monitors the degradation of this compound by measuring the change in absorbance at its maximum visible wavelength (λ_max, approx. 520 nm).
Materials:
-
This compound standard
-
UV-Vis Spectrophotometer
-
Buffer solutions at desired pH values (e.g., citrate-phosphate for pH 3-7)
-
Solvent for stock solution (e.g., acidified methanol or DMSO)
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Prepare Samples: Dilute a small aliquot of the stock solution into each of the pre-prepared buffer solutions to a final concentration that gives an initial absorbance between 1.0 and 1.5 at λ_max.
-
Initial Measurement (t=0): Immediately after preparation, measure the full UV-Vis spectrum (e.g., 300-700 nm) of each sample to determine the initial absorbance at λ_max.
-
Incubation: Store the samples under controlled temperature and light conditions (e.g., 25°C in the dark).
-
Time-Point Measurements: At regular intervals (e.g., every 30 minutes for higher pH, every few hours for lower pH), measure the absorbance of each sample at λ_max.
-
Data Analysis: Plot absorbance vs. time for each pH. To determine the degradation rate constant (k), plot the natural logarithm of (A_t / A_0) vs. time, where A_t is the absorbance at time t and A_0 is the initial absorbance. The slope of the resulting line will be -k. The half-life can be calculated as t½ = 0.693 / k.
Protocol 2: Thermal Degradation Kinetics Analysis by HPLC
This protocol provides a more specific quantification of this compound concentration over time during thermal stress.
Materials:
-
This compound standard
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector
-
C18 analytical column
-
Heating block or water bath
-
Acidic buffer (e.g., pH 3.0 citrate buffer)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired acidic buffer. Distribute the solution into multiple small, tightly sealed vials to prevent evaporation and ensure uniform heating.
-
Heating: Place the vials in a pre-heated, calibrated water bath or heating block set to the target temperature (e.g., 70°C, 80°C, 90°C).
-
Sampling: At predetermined time intervals, remove one vial from the heat and immediately place it in an ice bath to stop the degradation reaction. The t=0 sample should not be heated.
-
HPLC Analysis:
-
Mobile Phase: A typical gradient could be: Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
-
Detection: Set the detector to monitor at the λ_max of this compound (~520 nm).
-
Quantification: Create a calibration curve using standards of known concentrations. Inject the heated samples and quantify the remaining this compound by comparing peak areas to the standard curve.[8]
-
-
Data Analysis: Follow the same procedure as in Protocol 1, but use concentration (C_t and C_0) instead of absorbance to calculate the degradation rate constant (k) and half-life (t½).
References
- 1. biolink.no [biolink.no]
- 2. This compound | C21H21ClO10 | CID 91810651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 14. ftb.com.hr [ftb.com.hr]
- 15. Co-Pigmentation Mechanism and Thermal Reaction Kinetics of Mulberry Anthocyanins with Different Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effect of co-pigments on anthocyanins of Rhododendron arboreum and insights into interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Recent advances in improving anthocyanin stability in black carrots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Stability of Purple Corn Anthocyanin Encapsulated by Maltodextrin, and Its Combinations with Gum Arabic and Whey Protein Isolate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. itjfs.com [itjfs.com]
Troubleshooting peak tailing in HPLC analysis of Peonidin 3-arabinoside.
This guide provides detailed troubleshooting for peak tailing observed during the HPLC analysis of Peonidin 3-arabinoside, a common anthocyanin. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. This distortion is problematic because it can decrease resolution between adjacent peaks, reduce peak height, and negatively impact the accuracy of quantification.[1]
Peak asymmetry is most often quantified using the Asymmetry Factor (As) or the Tailing Factor (Tf) .
-
Asymmetry Factor (As): Calculated as As = B/A, where 'B' is the width of the peak from the center to the back, and 'A' is the width from the front to the center, both measured at 10% of the peak height.[2]
-
Tailing Factor (Tf): The USP standard calculation, measured at 5% of the peak height.[3]
An ideal symmetrical peak has an As or Tf value of 1.0. A value greater than 1.2 is generally considered to be tailing.[2]
Q2: What are the primary causes of peak tailing for this compound?
Peak tailing for this compound, and anthocyanins in general, is typically caused by secondary chemical interactions with the stationary phase or issues with the chromatographic system.
-
Chemical Causes: The primary chemical cause is the interaction between the positively charged flavylium cation of the anthocyanin and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns (e.g., C18).[1][2][4][5][6] These silanol groups are acidic and can become ionized (negatively charged), leading to strong, unwanted ionic interactions that cause some analyte molecules to lag behind, resulting in a tailing peak.[2][4][5]
-
Mobile Phase pH: The pH of the mobile phase is critical. At a pH above 3, residual silanol groups on the silica packing become increasingly ionized, exacerbating interactions with the cationic this compound.[2][7] For optimal results, acidic mobile phases (pH < 2.0) are often employed to keep the anthocyanin in its stable flavylium cation form and to suppress the ionization of silanol groups.[7]
-
System & Column Issues: Other causes can include column contamination, physical damage to the column (like a void at the inlet), column overload (injecting too much sample), or extra-column volume (dead volume) from excessive tubing or improper connections.[1][6][8][9]
Q3: How can I fix peak tailing related to my mobile phase?
Optimizing the mobile phase is a key strategy to reduce peak tailing for anthocyanins.
-
Lower the pH: The most effective solution is to lower the mobile phase pH. Using an acidic modifier like formic acid, trifluoroacetic acid (TFA), or phosphoric acid to maintain a pH between 1.5 and 2.5 will keep the silanol groups protonated (neutral), minimizing secondary interactions.[1][2][7][10]
-
Adjust Buffer Strength: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to control the mobile phase pH effectively.[9]
-
Check Organic Modifier: The choice between acetonitrile and methanol can influence peak shape. Experiment with different organic modifiers if tailing persists.
Q4: Could my column be the problem?
Yes, the column is a frequent source of peak tailing issues.
-
Use an End-Capped Column: Modern "end-capped" columns have fewer free silanol groups because they are chemically derivatized to be less polar.[2] Using a high-purity, end-capped silica column is highly recommended for analyzing basic or cationic compounds like anthocyanins.[4][9]
-
Column Contamination: Strongly retained compounds from previous injections can contaminate the column head, creating active sites that cause tailing.[1][6] If this is suspected, a column cleaning procedure should be performed.[1]
-
Column Degradation: Over time, or with use under harsh pH conditions, the column bed can degrade, creating voids or channels that lead to poor peak shape.[2][9] If performance does not improve after cleaning, the column may need to be replaced.[11] Using a guard column can help extend the life of your analytical column.[8]
Troubleshooting Guide
Use the following diagrams and tables to systematically diagnose and resolve peak tailing for this compound.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process to identify the source of peak tailing.
Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.
Mechanism of Peak Tailing for this compound
This diagram illustrates the chemical interactions on a C18 column that lead to peak tailing.
Caption: Interaction of this compound with the stationary phase.
Data Presentation
Effect of Mobile Phase pH on Peak Asymmetry
This table summarizes typical results showing how adjusting the mobile phase pH can significantly improve the peak shape of a cationic analyte like this compound.
| Mobile Phase Condition | Analyte | Peak Asymmetry Factor (As) | Observation |
| 10mM Ammonium Formate, pH 7.0 | Basic Drug | 2.35 | Severe Tailing[2] |
| 0.1% Formic Acid, pH ~2.7 | Basic Drug | 1.33 | Acceptable Peak Shape[2] |
| Water/ACN with 10% Formic Acid (pH ~1.8) | Anthocyanins | (Not specified) | Recommended for good peak shape[7][12] |
| Water/ACN with 0.5% Phosphoric Acid | Anthocyanins | (Not specified) | Effective alternative acid modifier[10][13][14] |
Data is illustrative and based on typical outcomes for similar compounds.[2][7][10][12][13][14]
Experimental Protocols
Standard HPLC Method for this compound Analysis
This protocol provides a robust starting point for the analysis of this compound and other anthocyanins.
-
Instrument: Standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[15]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size), preferably with end-capping.
-
Mobile Phase A: Water with 1.0% Formic Acid (v/v).[15]
-
Mobile Phase B: Acetonitrile.[15]
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 20.0 25 25.0 40 28.0 5 | 35.0 | 5 |
-
Flow Rate: 0.8 mL/min.[15]
-
Injection Volume: 10-20 µL.[15]
-
Detection Wavelength: 520 nm (the λmax for most anthocyanins).[14][15]
-
Sample Preparation: Dissolve the sample extract or standard in the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B) to prevent solvent mismatch effects.[11] Filter through a 0.45 µm syringe filter before injection.
Column Cleaning Protocol
If column contamination is suspected, perform the following general-purpose cleaning procedure for a reversed-phase column. Always disconnect the column from the detector before flushing with strong solvents.
-
Flush with Water: Flush the column with 20 column volumes of HPLC-grade water to remove buffers and salts.
-
Flush with Isopropanol: Flush with 20 column volumes of isopropanol to remove strongly non-polar contaminants.[1]
-
Flush with Hexane (Optional, for severe contamination): Flush with 20 column volumes of hexane.
-
Return to Isopropanol: Flush again with 20 column volumes of isopropanol.
-
Equilibrate: Re-equilibrate the column with your mobile phase (without buffer) for 10-15 column volumes, then with the full buffered mobile phase until a stable baseline is achieved.[1]
Disclaimer: This information is intended for research and professional use. Always consult your column manufacturer's guidelines for specific limitations on pH, solvent compatibility, and pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. silicycle.com [silicycle.com]
- 4. chromtech.com [chromtech.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. uhplcs.com [uhplcs.com]
- 10. Regularities of Anthocyanins Retention in RP HPLC for “Water–Acetonitrile–Phosphoric Acid” Mobile Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Anthocyanin Structure and pH Dependent Extraction Characteristics from Blueberries (Vaccinium corymbosum) and Chokeberries (Aronia melanocarpa) in Subcritical Water State - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Degradation Kinetics of Peonidin 3-arabinoside
This technical support center provides essential guidance for researchers, scientists, and drug development professionals investigating the degradation kinetics of Peonidin 3-arabinoside during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Rapid Color Fading of Solution | High pH of the solvent (neutral or alkaline).[1] Elevated storage temperature.[1] Exposure to light, particularly UV.[1] Presence of oxygen.[2] | Adjust the solvent pH to be acidic (ideally pH 2-3) for maximal stability.[1] Store solutions at low temperatures (refrigerated at 2-8°C or frozen at -20°C or lower).[1] Use amber vials or wrap containers in aluminum foil to protect from light.[1][2] Deoxygenate solvents and purge vial headspace with an inert gas like nitrogen or argon.[2] |
| Inconsistent or Non-Reproducible Degradation Rates | Fluctuations in temperature control.[3] Inconsistent pH of the buffer.[3] Variable oxygen exposure between samples.[3] Inaccurate measurement of concentrations.[2] | Ensure heating apparatus is calibrated and maintains a stable temperature (±0.5°C).[3] Prepare a large batch of buffer to ensure pH consistency across all samples.[3] Seal sample vials tightly and consistently.[3] Ensure accurate and precise preparation of all solutions.[2] |
| Precipitate Formation in Stored Samples | Degradation products may polymerize and precipitate.[1] The compound may have low solubility in the chosen solvent over time. | Optimize storage conditions (low temperature, acidic pH, exclusion of light) to minimize degradation.[1] Ensure the solvent system is appropriate for long-term storage; acidified methanol or ethanol are often suitable.[1] |
| Broad or Tailing Peaks in HPLC Chromatogram | Suboptimal pH of the mobile phase.[3] Column contamination or degradation.[3] Sample overload.[3] | Acidify the mobile phase (e.g., with formic acid) to ensure the anthocyanin remains in its stable flavylium cation form.[3] Flush the column with a strong solvent or replace it if it's old.[3] Dilute the sample before injection.[3] |
| Negative or Highly Variable Results from pH-Differential Method | Presence of interfering compounds that are not pH-dependent.[3] Significant formation of polymeric color, which is not accurately measured by this method.[3] Incorrectly prepared buffer solutions.[3] | Consider purifying the sample using solid-phase extraction (SPE) before analysis.[3] Use HPLC for quantification if significant polymerization is suspected.[3] Remake pH 1.0 and pH 4.5 buffers, verifying the final pH with a calibrated meter.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound during storage?
A1: The stability of this compound, like other anthocyanins, is significantly affected by several factors:
-
pH: It is most stable in acidic conditions (pH < 3). As the pH increases, it becomes much more susceptible to degradation.[2]
-
Temperature: Higher temperatures accelerate the rate of degradation.[2] For long-term storage, temperatures below -5°C are recommended.[1]
-
Light: Exposure to light, especially UV and fluorescent light, can significantly increase the degradation rate.[2]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2]
-
Presence of Other Compounds: Substances like ascorbic acid can accelerate degradation, while other compounds may have a protective effect through co-pigmentation.[2]
Q2: What kinetic model does the degradation of this compound typically follow?
A2: The thermal degradation of anthocyanins, including peonidin and its glycosides, is widely reported to follow first-order reaction kinetics.[3][4] This implies that the rate of degradation is directly proportional to the concentration of the anthocyanin.
Q3: How can I minimize the degradation of this compound in my experimental solutions?
A3: To enhance stability, you should:
-
Control pH: Maintain a low pH, ideally below 3.0.[2]
-
Manage Temperature: Conduct experiments at low temperatures (e.g., on ice) and store stock solutions at 4°C or, for long-term, -20°C or lower.[1][2]
-
Exclude Light and Oxygen: Use amber-colored vials or wrap containers in foil.[2] Deoxygenate buffers by sparging with nitrogen or argon.[2]
-
Aliquot Samples: For stock solutions, prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]
Q4: What are the expected degradation products of this compound?
A4: The degradation of peonidin, like other anthocyanins, typically involves the opening of the central pyran ring to form an unstable chalcone. This intermediate further degrades into smaller phenolic compounds. The primary degradation products would be derived from its A- and B-rings, which for peonidin are phloroglucinaldehyde (from the A-ring) and vanillic acid (from the B-ring).
Quantitative Data on Degradation Kinetics
The degradation of anthocyanins follows first-order kinetics. The tables below summarize representative kinetic parameters for peonidin glycosides and structurally related anthocyanins. Note that specific values for this compound may vary based on the experimental matrix and conditions.
Table 1: Thermal Degradation Kinetics of Anthocyanins
| Anthocyanin | Temperature (°C) | pH | Half-life (t½) (min) | Rate Constant (k) (min⁻¹) | Reference |
| Cyanidin-3-O-glucoside | 80 | 3.0 | 129.8 | 0.0053 | [5] |
| Cyanidin-3-O-glucoside | 80 | 7.0 | 80.18 | 0.0086 | [5] |
| Cyanidin-3-glucosylrutinoside | 80 | N/A | 32.10 | 0.022 | [6] |
| Cyanidin-3-rutinoside | 80 | N/A | 45.69 | 0.015 | [6] |
| Total Anthocyanins (Black Rice) | 100 | 5.0 | ~15.9 | N/A | [3] |
Table 2: Activation Energies for Anthocyanin Degradation
| Anthocyanin | Activation Energy (Ea) (kJ/mol) | Reference |
| Cyanidin-3-glucosylrutinoside | 42 | [6] |
| Cyanidin-3-glucoside | 55 | [6] |
Experimental Protocols
Protocol 1: Determination of Thermal Degradation Kinetics using HPLC
This protocol details the procedure for quantifying the degradation of this compound under thermal stress using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
This compound standard (purity >97%)
-
Buffer solutions (e.g., citrate-phosphate buffer for pH 3-7)[5]
-
HPLC-grade acetonitrile, methanol, formic acid, and water[5]
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector and a C18 column[5]
-
Thermostatic water bath or oven[3]
-
Amber glass HPLC vials[3]
-
Ice bath[3]
-
0.45 µm syringe filters[5]
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in an appropriate acidic solvent (e.g., methanol with 0.1% HCl). Dilute the stock solution with the desired pH buffer to a known concentration suitable for HPLC analysis.[1][3]
-
Application of Thermal Stress: Dispense equal aliquots of the buffered sample solution into several amber HPLC vials and seal them tightly.[3] Place the vials in a pre-heated water bath or oven set to the desired temperature (e.g., 60, 80, 100°C).[4]
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), remove one vial from the heat source and immediately place it in an ice bath to quench the degradation reaction.[3]
-
Storage: Store the cooled samples at ≤ 4°C until HPLC analysis.[3]
-
HPLC Analysis:
-
Set up the HPLC system. A C18 column is typically used. The mobile phase is often a gradient of acidified water (e.g., with 5% formic acid) and methanol or acetonitrile.
-
Set the detector to the maximum absorbance wavelength for this compound (around 520 nm).[3]
-
Inject a series of standards of known concentrations to generate a calibration curve.
-
Filter your samples through a 0.45 µm syringe filter and inject them into the HPLC system.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to this compound based on the retention time of the standard.
-
Quantify the concentration at each time point using the calibration curve.[3]
-
Plot the natural logarithm of the concentration (ln[C]) versus time (t).
-
If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope of this line.[3]
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[3]
-
Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: Simplified degradation pathway of this compound via a chalcone intermediate.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Quantification of Peonidin 3-arabinoside
Welcome to the technical support center for the LC-MS/MS quantification of Peonidin 3-arabinoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: In LC-MS/MS analysis, the "matrix" encompasses all components within a sample other than the analyte of interest, in this case, this compound. These components can include sugars, organic acids, lipids, proteins, and other phenolics.[1] Matrix effects arise when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which compromise the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: How can I quantitatively assess the matrix effect for my this compound analysis?
A2: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of a pure standard of this compound with the peak area of a known amount of this compound spiked into a blank matrix sample that has undergone the complete extraction procedure. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100
A value of 100% indicates no matrix effect, a value below 100% signifies ion suppression, and a value above 100% indicates ion enhancement.[1] It is crucial to evaluate the matrix effect at both low and high concentrations of the analyte.[1]
Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?
A3: There are three main strategies to overcome matrix effects:
-
Effective Sample Preparation: This aims to remove interfering matrix components before LC-MS/MS analysis. Common techniques include Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[1]
-
Chromatographic Separation: Optimizing the separation of this compound from co-eluting matrix components is crucial. This can be achieved by adjusting the column chemistry (e.g., using a C18 or phenyl-hexyl column), mobile phase composition (e.g., using acidified water and acetonitrile), and the gradient elution profile.[1][2]
-
Use of an Appropriate Internal Standard: An internal standard (IS) that behaves similarly to the analyte can compensate for matrix effects. The ideal choice is a stable isotope-labeled (SIL) version of this compound. However, if a SIL-IS is unavailable, a structurally similar compound can be used. For instance, phlorizin and daidzin have been successfully used as internal standards for the quantification of various anthocyanins, including peonidin-3-glucoside.[3]
Q4: Which sample preparation method, SPE or QuEChERS, is more effective for reducing matrix effects for this compound in fruit samples?
A4: Both Solid-Phase Extraction (SPE) and QuEChERS can be effective for reducing matrix effects when analyzing anthocyanins like this compound in food matrices.[1] The choice depends on the specific matrix and the desired throughput.
-
QuEChERS is often faster, uses less solvent, and is suitable for high-throughput analysis of a wide range of analytes in fruits and vegetables.[1]
-
SPE can provide more selective cleanup, which may be necessary for complex matrices to achieve lower detection limits and minimize ion suppression.[1]
For complex matrices, it is recommended to perform a thorough method development and validation comparing both techniques.[1]
Q5: What is a suitable internal standard for the quantification of this compound?
A5: The gold standard is a stable isotope-labeled (SIL) internal standard of this compound. However, SIL-anthocyanins are not widely commercially available. In such cases, a structurally similar compound that is not present in the sample can be used. For the analysis of a range of anthocyanins, including peonidin-3-glucoside in blueberries, phlorizin and daidzin have been successfully employed as internal standards.[3] Given the structural similarity, these could be suitable candidates for this compound analysis, but their suitability should be validated for your specific matrix and method.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps & Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Column overload- Inappropriate mobile phase pH- Column contamination | - Dilute the sample extract.- Ensure the mobile phase is acidified (e.g., with 0.1% formic acid) to maintain the flavylium cation form of this compound.[2]- Implement a column wash step between injections. |
| Low Recovery of this compound | - Inefficient extraction- Degradation of the analyte during sample preparation- Incomplete elution from SPE cartridge | - Optimize the extraction solvent. Acidified methanol or ethanol are commonly used for anthocyanins.[4]- Minimize exposure to light and high temperatures. Work with cooled samples and store extracts at low temperatures. Anthocyanins are sensitive to degradation.[5]- Ensure the elution solvent for SPE is strong enough (e.g., acidified methanol).[6] |
| Significant Ion Suppression | - Co-elution of matrix components (e.g., sugars, organic acids)- High salt concentration in the final extract | - Improve sample cleanup using SPE or QuEChERS.[1]- Optimize the chromatographic gradient to better separate this compound from interferences.- Ensure salts from the extraction step are sufficiently removed during cleanup. |
| Inconsistent Results | - Variability in matrix effects between samples- Inconsistent sample preparation | - Use matrix-matched calibration standards.- Employ an appropriate internal standard.[3]- Ensure consistent and reproducible sample preparation procedures for all samples. |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data for anthocyanins, including those structurally similar to this compound, using different sample preparation methods. This data can help in selecting an appropriate starting point for method development.
Table 1: Recovery of Anthocyanins using Different Sample Preparation Methods
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Pelargonidin-3-glucoside | Human Plasma | Protein Precipitation (PPT) | 4.2 - 18.4 | [6] |
| Pelargonidin-3-glucoside | Human Plasma | Solid-Phase Extraction (SPE) | 60.8 - 121.1 | [6] |
| Cyanidin-3-glucoside | Human Plasma | Solid-Phase Extraction (SPE) | 80.0 - 110.4 | [7] |
| Delphinidin-3-glucoside | Human Plasma | Solid-Phase Extraction (SPE) | 80.0 - 110.4 | [7] |
| Various Pesticides | Persimmon | QuEChERS | 89.2 - 103.1 | [8] |
Note: Data for pelargonidin and cyanidin glucosides are included as they are structurally similar to peonidin glycosides and provide a strong indication of the expected performance.
Table 2: Matrix Effect Data for Analytes in Various Matrices
| Analyte | Matrix | Sample Preparation Method | Matrix Effect (%) | Reference |
| Various Pesticides | Various Food Matrices | QuEChERS | 68.4% showed weak MEs | [9] |
| Various Pesticides | Persimmon | QuEChERS | Mild effect observed | [8] |
| Five Compounds | Rat Plasma | Protein Precipitation | 86.7 - 98.2 | [10] |
| Three Anthocyanins | Human Plasma | Solid-Phase Extraction (SPE) | 70 - 90 | [7] |
Note: While some data is for pesticides, it demonstrates the general effectiveness of QuEChERS and SPE in reducing matrix effects in complex food matrices, which is applicable to the analysis of this compound.[1]
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Fruit Juice
-
Sample Preparation:
-
Centrifuge the fruit juice sample to remove any solids.
-
Dilute 1 mL of the supernatant with 4 mL of acidified water (e.g., water with 0.1% formic acid).
-
-
SPE Cartridge Conditioning:
-
Use a C18 SPE cartridge.
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acidified water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the diluted sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of acidified water to remove polar interferences like sugars and organic acids.
-
-
Elution:
-
Elute the this compound and other anthocyanins with 5 mL of acidified methanol (e.g., methanol with 0.1% formic acid).
-
-
Final Extract Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS for this compound from Berry Samples
-
Sample Homogenization:
-
Weigh 10 g of the homogenized berry sample into a 50 mL centrifuge tube. For dry samples, you may need to add a small amount of water to rehydrate.
-
-
Extraction:
-
Add 10 mL of acetonitrile (with 1% formic acid for anthocyanin stability).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL d-SPE tube containing a suitable sorbent mixture (e.g., primary secondary amine (PSA) and C18).
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/DIA-based strategy for comprehensive flavonoid profiling: an Ocotea spp. applicability case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS quantification of anthocyanins and non-anthocyanin phenolics from blueberries with widely divergent profiles and biological activies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation [stacks.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 10. researchgate.net [researchgate.net]
Optimization of solvent systems for Peonidin 3-arabinoside extraction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of solvent systems for Peonidin 3-arabinoside extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound yield is very low. What are the most critical factors in my solvent system to check?
A1: Low yield is a common issue. The most critical factors to evaluate in your solvent system are:
-
Solvent Choice and Polarity: this compound is a polar compound and dissolves best in polar solvents.[1] Methanol, ethanol, and water are commonly used, often in mixtures.[1][2][3] The addition of water to organic solvents can improve extraction yield.[2][3]
-
pH of the Solvent: This is arguably the most critical factor. Anthocyanins like this compound are most stable in acidic conditions (pH around 3).[2][3] Unacidified solvents can lead to significantly lower yields and degradation. Weak acids like citric, formic, or acetic acid are recommended to acidify your solvent.[2][3]
-
Solid-to-Liquid Ratio: An insufficient volume of solvent can become saturated, preventing further extraction.[2][3] Ratios between 1:5 to 1:20 (w/v) are typical, but for highly concentrated samples, a higher solvent volume may be necessary.[1]
Q2: I'm observing a color change in my extract during the procedure, from red/purple to brownish. What's happening and how can I prevent it?
A2: A color change to brown indicates degradation of the anthocyanin structure. This is often caused by:
-
High Temperature: this compound can degrade at temperatures above 40°C.[4] While some modern extraction methods use higher temperatures, they do so for very short durations.[2] For conventional methods, it is best to maintain lower temperatures.
-
pH Instability: At pH values above 7, anthocyanins can degrade.[5] Ensure your solvent is and remains acidic throughout the extraction process.
-
Presence of Oxygen and Light: Exposure to oxygen and light can accelerate degradation.[6] It's advisable to conduct extractions in a protected environment, for example, by using amber glassware or minimizing headspace in your extraction vessel. Storing extracts in the dark and at low temperatures (e.g., -5°C or below) is crucial.[4]
Q3: Should I use pure ethanol/methanol or an aqueous mixture?
A3: An aqueous mixture is generally more effective. The addition of water to solvents like ethanol or methanol enhances the extraction of polar anthocyanins.[2][3] Studies have shown that ethanol concentrations of 50-70% are highly effective for extracting phenolic compounds.[7] For example, a solvent system of methanol/water/acetic acid (80:20:0.5 v/v/v) has been used effectively.[3]
Q4: What is the best acid to use for acidifying my solvent?
A4: Weak organic acids are preferred over strong mineral acids. Citric acid, formic acid, and acetic acid are commonly recommended.[2][3] They effectively stabilize the flavylium cation of the anthocyanin without causing hydrolysis, which can occur with strong, concentrated acids.[2][3] For instance, ethyl alcohol acidified with 5% citric acid to a pH of 2 has been shown to be a very effective extraction solvent.[8]
Q5: I'm using Ultrasound-Assisted Extraction (UAE). My yields are still not optimal. What parameters can I adjust?
A5: For UAE, several parameters beyond the solvent system itself are critical for optimization.[2] Consider the following:
-
Temperature: While ultrasound generates heat, controlling the temperature is vital to prevent degradation. Temperatures between 40-60°C are often optimal.[2][9]
-
Time: UAE can significantly reduce extraction time. A duration of 10 to 90 minutes is often sufficient.[9]
-
Ultrasonic Power: Higher power can improve extraction but may also lead to degradation if not controlled. This parameter needs to be optimized for your specific equipment and sample.[10]
-
Solvent Composition: Even with ultrasound, the solvent choice and pH remain critical. A slightly acidic solvent (e.g., pH 2) often yields the best results.[5]
Data Presentation: Solvent System Optimization
The following tables summarize quantitative data from various studies on anthocyanin extraction, providing a baseline for optimizing this compound extraction.
Table 1: Comparison of Optimal Solvent Systems and Conditions for Anthocyanin Extraction
| Plant Source | Optimal Solvent System | Temperature (°C) | Time (min) | Solid:Liquid Ratio | Reference |
| Red Cabbage | Ethanol (42.39% v/v) with Formic Acid | 40 | 75 | 1:3 (w/v) | [2][3] |
| Fig Skin | Ethanol (100% v/v) with Citric Acid (pH 3) | 35.64 | 13.74 | 1:20 (50 g/L) | [3] |
| Pomegranate Peels | Ethyl Alcohol with 5% Citric Acid (pH 2) | 60 | 60 | 1:20 (w/v) | [8] |
| Cranberry Pomace | Pressurized Ethanol (100%) | 40-120 | - | - | [11] |
| Jabuticaba Skins | Ethanol (9.1% v/v) with Citric Acid (pH 3) | 47.1 | 21.8 | 1:20 (50 g/L) | [3] |
Table 2: Influence of Temperature on Anthocyanin Extraction
| Plant Source | Optimal Temperature (°C) | Total Anthocyanin Yield (mg/100g) | Notes | Reference |
| Eggplant Peels | 60 | 118.43 | Extraction time of 60 minutes. | [8] |
| Red Cabbage Leaves | 60 | 70.56 | Extraction time of 60 minutes. | [8] |
| Pomegranate Peels | 60 | 96.21 | Extraction time of 60 minutes. | [8] |
| Onion Peels | 50 | 122.01 | Extraction time of 60 minutes. | [8] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction (CSE)
This protocol is a standard maceration technique for this compound extraction.
-
Sample Preparation: Dry the plant material and grind it into a fine powder to maximize the surface area for extraction.[9]
-
Solvent Preparation: Prepare an acidified ethanol or methanol solution. A common solvent is 70% ethanol in water, acidified to pH 2-3 with citric acid or formic acid.
-
Extraction: Submerge the powdered plant material in the prepared solvent at a solid-to-liquid ratio of 1:20 (w/v).[8]
-
Maceration: Agitate the mixture continuously at a controlled temperature (e.g., 40°C) for a set duration (e.g., 60-120 minutes).[2][3] The process should be protected from light.
-
Separation: Separate the liquid extract from the solid plant residue using filtration or centrifugation.[9]
-
Concentration: If required, remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature below 40°C to prevent degradation.[4]
-
Storage: Store the final extract at -5°C or below in a dark, airtight container.[4]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol utilizes ultrasonic waves to improve extraction efficiency and reduce extraction time.[9]
-
Sample Preparation: Use air-dried and powdered plant material.[9]
-
Solvent Preparation: Prepare an appropriate solvent system, such as 57% methanol in water, adjusted to pH 2.[9]
-
Extraction: Place the sample in an extraction vessel with the solvent.
-
Sonication: Immerse the vessel in an ultrasonic bath. Apply ultrasound at a specific frequency and power. Control the temperature of the bath to not exceed 60°C.[9] Extraction times are typically short, ranging from 10 to 90 minutes.[9]
-
Separation and Concentration: After sonication, separate the extract from the solid material by centrifugation or filtration. Concentrate the extract using a rotary evaporator if necessary.[9]
Visualizations
Caption: General workflow for this compound extraction.
Caption: Troubleshooting decision tree for low extraction yield.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. biolink.no [biolink.no]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. xisdxjxsu.asia [xisdxjxsu.asia]
- 8. Optimal conditions for anthocyanins extracting from some food wastes [cjes.guilan.ac.ir]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Preventing Enzymatic Degradation of Peonidin 3-Arabinoside During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the enzymatic degradation of Peonidin 3-arabinoside during extraction processes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to degradation during extraction?
A1: this compound is a type of anthocyanin, a natural pigment responsible for the red, purple, and blue colors in many plants, such as cranberries and blueberries.[1][2] Like other anthocyanins, it is susceptible to degradation during extraction due to the release of endogenous enzymes from the plant material when the cell structure is disrupted.[3][4]
Q2: Which enzymes are primarily responsible for the degradation of this compound?
A2: The primary enzymes responsible for the degradation of this compound are Polyphenol Oxidase (PPO), Peroxidase (POD), and β-glucosidases.[5] PPO and POD catalyze the oxidation of phenols, leading to browning and the breakdown of the anthocyanin structure. β-glucosidases can cleave the arabinoside sugar moiety from the peonidin backbone, rendering the resulting aglycone highly unstable.
Q3: How do pH and temperature affect the stability of this compound during extraction?
A3: this compound is most stable in acidic conditions, typically at a pH below 3.0.[6][7] As the pH increases towards neutral and alkaline levels, the molecule becomes less stable and more susceptible to degradation.[6] Higher temperatures can accelerate the activity of degradative enzymes and also directly promote the chemical degradation of the anthocyanin.[8][9] However, controlled heat application, such as blanching, can be used to inactivate these enzymes.[10]
Q4: Can ascorbic acid (Vitamin C) be used to prevent the degradation of this compound?
A4: The role of ascorbic acid is complex. While it can act as an antioxidant and inhibit PPO activity, it can also accelerate anthocyanin degradation under certain conditions, particularly in the presence of oxygen and metal ions, through the production of hydrogen peroxide.[11][12][13] Therefore, its use should be carefully considered and optimized.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid browning of the plant material upon homogenization. | High Polyphenol Oxidase (PPO) and/or Peroxidase (POD) activity. | 1. Blanching: Briefly treat the plant material with steam or hot water (e.g., 90°C for 2 minutes) before homogenization to inactivate enzymes.[10] 2. Low Temperature: Perform the extraction at low temperatures (e.g., 4°C) to reduce enzyme activity. 3. Acidification: Immediately homogenize the plant material in an acidified solvent (pH < 3.0) to inhibit enzyme activity.[6] |
| Low yield of this compound in the final extract. | Enzymatic degradation during extraction. Incomplete extraction. | 1. Enzyme Inactivation: Implement one of the enzyme inactivation methods mentioned above. 2. Optimize Extraction Solvent: Use an acidified polar solvent like methanol or ethanol for efficient extraction.[14][15] 3. Increase Extraction Time/Temperature (with caution): While higher temperatures can increase extraction efficiency, they can also accelerate degradation. A careful balance is needed, often with a prior enzyme inactivation step.[8] |
| Color of the extract fades or changes over a short period. | Ongoing enzymatic activity in the extract. Chemical instability of this compound at the storage pH. Exposure to light and oxygen. | 1. Ensure Complete Enzyme Inactivation: Verify the effectiveness of your inactivation step. 2. Store at Low pH and Temperature: Store the final extract at a pH below 3.0 and at low temperatures (e.g., -20°C or -80°C).[6] 3. Protect from Light and Oxygen: Store extracts in amber vials and consider flushing with an inert gas (e.g., nitrogen or argon) before sealing. |
| Inconsistent results between extraction batches. | Variability in the enzymatic activity of the starting plant material. Inconsistent application of preventative measures. | 1. Standardize Plant Material: If possible, use plant material from a consistent source and at a similar stage of maturity. 2. Strict Protocol Adherence: Ensure that all steps of the protocol, especially those related to enzyme inactivation and pH control, are performed consistently. |
Quantitative Data on Prevention Methods
The following tables summarize the impact of different preventative measures on the stability of anthocyanins. While data specific to this compound is limited, the trends observed for closely related anthocyanins are highly relevant.
Table 1: Effect of Blanching on Enzyme Inactivation and Anthocyanin Stability
| Treatment | Temperature (°C) | Time (min) | PPO Inactivation (%) | POD Inactivation (%) | Anthocyanin Retention (%) | Reference |
| Blueberry (Steam) | 100 | 2 | >90 | - | ~100 | [10] |
| Blackberry (Water) | 80 | 10 | ~25 | ~22 | - | [4] |
| Blackberry (Water) | 90 | 10 | ~41 | ~30 | - | [4] |
| Blackberry (Steam) | 100 | 10 | ~64 | ~71 | - | [4] |
Table 2: Influence of pH on Anthocyanin Stability
| Anthocyanin Source | pH | Temperature (°C) | Half-life (t½) (hours) | Reference |
| Red Onion Extract | 1.0 | Storage | High Stability | [6] |
| Red Onion Extract | 9.0 | Storage | Low Stability | [6] |
| Sour Cherry | 3.5 | 80 | 0.53 - 0.76 | [16] |
Experimental Protocols
Protocol 1: Extraction of this compound with Steam Blanching for Enzyme Inactivation
-
Sample Preparation: Start with fresh or frozen plant material known to be rich in this compound (e.g., cranberries).
-
Blanching: Place the intact plant material in a steam basket over boiling water for 2-3 minutes.[10] The goal is to heat the material sufficiently to denature the enzymes without significant thermal degradation of the anthocyanins.
-
Cooling: Immediately after blanching, plunge the plant material into an ice bath to rapidly cool it down and halt any potential heat-induced degradation.
-
Homogenization: Homogenize the cooled plant material in a pre-chilled, acidified solvent (e.g., 80% methanol or ethanol in water, acidified to pH 2.0 with citric or formic acid). A solvent-to-sample ratio of 10:1 (v/w) is a good starting point.
-
Extraction: Stir the mixture in the dark at 4°C for 2-4 hours.
-
Centrifugation and Filtration: Centrifuge the mixture to pellet the solid debris. Collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulate matter.
-
Storage: Store the final extract at -20°C or below in an amber vial.
Protocol 2: Assay for Polyphenol Oxidase (PPO) Activity
This protocol can be used to assess the effectiveness of your enzyme inactivation step.
-
Enzyme Extraction: Homogenize a small amount of the plant material (both blanched and unblanched for comparison) in a chilled phosphate buffer (pH 6.5). Centrifuge and collect the supernatant.
-
Reaction Mixture: In a cuvette, mix the enzyme extract with a phosphate buffer (pH 6.5).
-
Initiation: Add a substrate solution (e.g., catechol or 4-methylcatechol) to the cuvette to start the reaction.
-
Measurement: Immediately measure the change in absorbance at 420 nm over time using a spectrophotometer. The rate of increase in absorbance is proportional to the PPO activity.[17][18]
Protocol 3: Assay for Peroxidase (POD) Activity
-
Enzyme Extraction: Prepare the enzyme extract as described for the PPO assay, using a phosphate buffer at pH 6.0.
-
Reaction Mixture: In a cuvette, combine the enzyme extract with a phosphate buffer (pH 6.0) and a substrate like guaiacol.
-
Initiation: Add a dilute solution of hydrogen peroxide (H₂O₂) to initiate the reaction.
-
Measurement: Monitor the increase in absorbance at 470 nm over time. The rate of change is indicative of POD activity.[19]
Visualizations
Caption: Enzymatic degradation pathways of this compound.
Caption: Recommended workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. agriculturejournals.cz [agriculturejournals.cz]
- 7. Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Ascorbic Acid Derivatives as Potential Substitutes for Ascorbic Acid To Reduce Color Degradation of Drinks Containing Ascorbic Acid and Anthocyanins from Natural Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. Determination of Anthocyanins in Cranberry Fruit and Cranberry Fruit Products by High-Performance Liquid Chromatography with Ultraviolet Detection: Single-Laboratory Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ftb.com.hr [ftb.com.hr]
- 17. scielo.br [scielo.br]
- 18. A Simple Method for Assaying Total Protein, Polyphenol Oxidase and Peroxidase Activity from ‘Kaimana’ Litchi chinensis Sonn. [hilo.hawaii.edu]
- 19. redalyc.org [redalyc.org]
Refinement of purification protocols for high-purity Peonidin 3-arabinoside.
Welcome to the technical support center for the refinement of purification protocols for high-purity Peonidin 3-arabinoside. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the critical stability factors to consider for this compound during purification?
A1: this compound, like other anthocyanins, is sensitive to several environmental factors that can cause degradation. The most critical factors to control are:
-
pH: Anthocyanins are most stable in acidic conditions, ideally at a pH below 3.0. As the pH increases, they become more susceptible to degradation.[1]
-
Temperature: Elevated temperatures accelerate the degradation of this compound. It is easily degraded by hydrolysis and/or hydrogenation at temperatures above 40°C. For long-term storage, temperatures below -5°C are recommended.[2]
-
Light: Exposure to light, especially UV and fluorescent light, can significantly increase the rate of degradation.[3]
-
Oxygen: The presence of oxygen can promote oxidative degradation.[1]
Q2: What is a realistic purity level to expect for this compound after purification?
A2: With optimized purification protocols, such as High-Performance Liquid Chromatography (HPLC), a purity of over 97% can be achieved for this compound.[2]
Q3: Which analytical method is most suitable for assessing the purity of this compound?
A3: Reversed-phase High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the most common and reliable method for the separation and quantification of this compound. Detection is typically performed at a wavelength of 520 nm.[4]
Q4: Can I use solvents other than methanol and acetonitrile for purification?
A4: While methanol and acetonitrile are common in reversed-phase HPLC, other solvents can be used depending on the purification technique. For instance, ethanol-water mixtures are often used in extraction and some column chromatography steps.[5] The choice of solvent will depend on the specific stationary phase and the desired selectivity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete extraction from the source material.- Degradation during processing. | - Ensure the extraction solvent is sufficiently acidified (e.g., methanol with 2% HCl) to stabilize the compound.[4]- Perform extractions at low temperatures and protect from light.- Consider using techniques like sonication to enhance extraction efficiency.[4] |
| Broad or Tailing Peaks in HPLC | - Inappropriate mobile phase pH.- Column overload.- Contamination of the column. | - Acidify the mobile phase with formic acid (e.g., 1%) to maintain the flavylium cation form.[4]- Reduce the injection volume or sample concentration.- Flush the column with a strong solvent to remove contaminants. |
| Presence of Impurities in Final Product | - Inefficient separation during chromatography.- Co-elution of similar compounds. | - Optimize the gradient elution profile in HPLC to improve resolution.- Employ a multi-step purification strategy, such as combining Solid Phase Extraction (SPE) with preparative HPLC. |
| Color Loss or Fading of Fractions | - Degradation of this compound. | - Ensure all solutions are maintained at a low pH (<3.0).- Work in a cold room or on ice to minimize thermal degradation.- Use amber vials or cover glassware with aluminum foil to protect from light. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from a solid plant matrix.
Materials:
-
Homogenized plant material (e.g., fruit peel, leaves)
-
Extraction Solvent: Methanol with 2% Hydrochloric Acid (HCl)[4]
-
Centrifuge tubes
-
Vortex mixer
-
Sonicator
-
Centrifuge
Procedure:
-
Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.[4]
-
Add 15 mL of the acidified methanol extraction solvent to the sample.[4]
-
Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.
-
For enhanced extraction, sonicate the sample for 10-15 minutes.[4]
-
Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.[4]
-
Carefully decant and collect the supernatant containing the extracted this compound.
-
Repeat the extraction process on the pellet with an additional 15 mL of acidified methanol to ensure complete recovery.[4]
-
Combine the supernatants for further purification.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Quantification
This protocol provides a validated HPLC method for the analysis of this compound.
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).[4]
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 1% Formic Acid.[4]
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient Elution: A linear gradient from a low to a high concentration of Mobile Phase B is recommended to achieve good separation. A typical gradient might be:
-
0-5 min: 5% B
-
5-20 min: 5-30% B
-
20-25 min: 30-50% B
-
25-30 min: 50-5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Column Temperature: 40°C.[4]
-
Detection Wavelength: 520 nm.[4]
Procedure:
-
Prepare a series of working standard solutions of this compound with known concentrations (e.g., 0.5 µg/mL to 20 µg/mL) by diluting a stock solution with the mobile phase.
-
Filter the extracted sample and standard solutions through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration and purity of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
Table 1: Summary of Key Stability Parameters for this compound
| Parameter | Condition for Optimal Stability | Consequence of Deviation |
| pH | < 3.0[1] | Rapid degradation and color loss at higher pH. |
| Temperature | Storage: < -5°C[2]Processing: < 40°C[2] | Accelerated hydrolysis and hydrogenation.[2] |
| Light | Darkness (use of amber vials or foil)[3] | Photodegradation.[3] |
| Oxygen | Deoxygenated solvents (sparging with N₂ or Ar) | Oxidative degradation.[1] |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 Reversed-Phase | General Practice |
| Mobile Phase A | Water with 1% Formic Acid | [4] |
| Mobile Phase B | Acetonitrile | [4] |
| Flow Rate | 0.8 mL/min | [4] |
| Column Temperature | 40°C | [4] |
| Detection Wavelength | 520 nm | [4] |
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
Technical Support Center: Quantification of Peonidin 3-arabinoside
Welcome to the technical support center for the quantification of Peonidin 3-arabinoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is a type of anthocyanin, a natural pigment found in many red, purple, and blue fruits and vegetables.[1] As a member of the flavonoid class of compounds, it is of significant interest for its potential health benefits, including antioxidant properties.[2] Accurate quantification is crucial for researchers in nutrition, pharmacology, and drug development to understand its bioavailability, and efficacy, and to ensure the quality and consistency of related products.
Q2: Where can I obtain an analytical standard for this compound?
Analytical standards for this compound chloride are available from several chemical suppliers.[3][4] It is typically supplied as a powder with a specified purity (e.g., ≥95% by HPLC).[3]
Q3: What are the recommended storage conditions for the this compound standard?
To ensure the stability of the analytical standard, it should be stored in a dry, dark place at low temperatures, typically below -15°C.[3]
Troubleshooting Guide
This guide addresses common challenges encountered during the quantification of this compound using chromatographic methods such as HPLC and LC-MS.
Section 1: Sample Preparation and Extraction
Problem: Low recovery of this compound from the sample matrix.
-
Possible Cause 1: Inefficient Extraction Solvent. Anthocyanins are most stable and soluble in acidified solvents.[5]
-
Solution: Use an extraction solvent containing a small percentage of acid, such as 0.1% v/v hydrochloric acid or 1-2% v/v formic acid in methanol or acetonitrile.[5]
-
-
Possible Cause 2: Degradation During Extraction. Anthocyanins can be sensitive to high temperatures and prolonged extraction times.[6][7]
-
Solution: Employ extraction techniques that minimize heat exposure, such as sonication in an ultrasonic bath for a short duration (e.g., 10-15 minutes).[5] If using techniques like pressurized liquid extraction, be mindful that anthocyanins may only be stable up to 100°C.[6] For ultrasound-assisted extraction, temperatures up to 75°C may be applied without significant degradation.[6]
-
-
Possible Cause 3: Incomplete Cell Lysis. The analyte may be trapped within the plant or cellular material.
-
Solution: Ensure the sample is thoroughly homogenized to a fine powder. Freeze-drying the sample before grinding can improve this process.[5]
-
Problem: Analyte instability in the prepared sample.
-
Possible Cause 1: Incorrect pH. Anthocyanins are most stable at a low pH (typically 2-3). At higher pH, they can undergo structural transformations, leading to degradation.[7][8]
-
Solution: Maintain an acidic environment throughout the sample preparation process and in the final sample solvent.
-
-
Possible Cause 2: Exposure to Light and High Temperatures.
-
Solution: Protect samples from light by using amber vials and store them at low temperatures (e.g., < -5°C) if analysis is not performed immediately. Avoid temperatures above 40°C during solvent evaporation steps.[5]
-
Section 2: Chromatographic Separation (HPLC/UPLC)
Problem: Poor peak shape (tailing or broadening).
-
Possible Cause 1: Inappropriate Mobile Phase pH. If the mobile phase pH is not sufficiently acidic, the flavylium cation form of this compound may not be stable, leading to poor peak shape.[8]
-
Solution: Ensure the aqueous component of the mobile phase is acidified, typically to a pH of 2-3.[8]
-
-
Possible Cause 2: Column Contamination. Buildup of matrix components on the column can affect peak shape.
-
Solution: Flush the column with a strong solvent like 100% acetonitrile or methanol.[8] If the problem persists, the column may need to be replaced.
-
-
Possible Cause 3: Secondary Interactions with the Stationary Phase.
-
Solution: Consider using a column with a different stationary phase chemistry (e.g., C8 or Phenyl-Hexyl) that may offer different selectivity.[8]
-
Problem: Poor resolution between this compound and other components.
-
Possible Cause 1: Suboptimal Gradient Elution. The separation of closely eluting peaks may not be adequate.
-
Solution: Optimize the gradient profile. A shallower gradient can improve the separation of analytes with similar retention times.[8]
-
-
Possible Cause 2: Inefficient Column. The column may not have sufficient resolving power.
-
Solution: For higher resolution, consider using a column with a smaller particle size (e.g., sub-2 µm for UHPLC systems) or a longer column (150-250 mm).[8]
-
Problem: Fluctuating retention times.
-
Possible Cause 1: Inadequate Column Equilibration. This is a common issue in gradient methods.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[8]
-
-
Possible Cause 2: Pump Malfunction or Leaks. Inconsistent mobile phase delivery will lead to retention time shifts.[9][10][11]
Section 3: Mass Spectrometry (MS) Detection
Problem: Inaccurate quantification due to matrix effects.
-
Possible Cause: Ion Suppression or Enhancement. Co-eluting matrix components can interfere with the ionization of this compound in the ion source of the mass spectrometer, leading to a decreased (suppression) or increased (enhancement) signal.[12]
-
Solution 1: Improve Sample Preparation. Utilize sample cleanup techniques like Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) to remove interfering matrix components before analysis.[12]
-
Solution 2: Optimize Chromatographic Separation. Adjust the HPLC method to separate this compound from the interfering compounds.
-
Solution 3: Use a Matrix-Matched Calibration Curve. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples.
-
Solution 4: Employ an Internal Standard. A stable isotope-labeled internal standard is ideal for correcting matrix effects.
-
How to Assess Matrix Effects:
The most common method is the post-extraction spike.[12] This involves comparing the peak area of the analyte in a standard solution to the peak area of the analyte spiked into a blank matrix sample that has already been extracted. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak area in post-extraction spiked sample / Peak area in neat standard solution) x 100[12]
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[12]
Experimental Protocols
General Protocol for Extraction of this compound from Plant Material
-
Sample Homogenization: Freeze-dry the plant material and grind it to a fine powder.[5]
-
Extraction:
-
Weigh a known amount of the powdered sample into a centrifuge tube.
-
Add an appropriate volume of acidified extraction solvent (e.g., methanol with 1% formic acid).
-
Vortex the mixture vigorously.
-
Sonicate the mixture for 10-15 minutes in an ultrasonic bath.[5]
-
Centrifuge the sample at 4000-10,000 x g for 10-20 minutes.[5]
-
Collect the supernatant.
-
Repeat the extraction process on the pellet for exhaustive extraction.[5]
-
-
Solvent Evaporation: Combine the supernatants and evaporate the solvent under reduced pressure at a temperature below 40°C.[5]
-
Reconstitution and Filtration: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase A) and filter it through a 0.22 µm syringe filter before analysis.[5]
Illustrative HPLC-DAD Method Parameters
| Parameter | Typical Value |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2][8] |
| Mobile Phase A | Water with formic acid (e.g., 95:5 v/v)[13] |
| Mobile Phase B | Acetonitrile/Mobile Phase A (e.g., 60:40 v/v)[13] |
| Gradient | Optimized for separation (e.g., a linear gradient from a low to high percentage of B) |
| Flow Rate | 0.8 - 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection Wavelength | 520 nm for anthocyanins[13][14] |
| Injection Volume | 10 - 20 µL |
Note: These are general parameters and should be optimized for the specific application and instrumentation.
Quantitative Data Summary
Table 1: Typical Method Validation Parameters for Anthocyanin Quantification
| Parameter | HPLC-DAD | UPLC-DAD/UV | LC-MS/MS |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[2] | ≥ 0.999[15] |
| LOD (µg/mL) | 0.1 - 1.0 | 0.01 - 0.40[2] | 0.002 - 0.1 |
| LOQ (µg/mL) | 0.3 - 3.0 | 0.03 - 1.20[2] | 0.005 - 0.2 |
| Recovery (%) | 85 - 115% | 90 - 110% | 95 - 105% |
| Precision (RSD%) | < 15% | < 10% | < 5% |
Data synthesized from multiple sources for representative values.[2][5][15]
Visual Guides
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting decision tree for addressing matrix effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Peonidin-3-O-Arabinoside Chloride Analytical Standard - Lifeasible [lifeasible.com]
- 4. extrasynthese.com [extrasynthese.com]
- 5. benchchem.com [benchchem.com]
- 6. Stability of anthocyanins from red grape skins under pressurized liquid extraction and ultrasound-assisted extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. 2.4. Analysis of Individual Anthocyanins [bio-protocol.org]
- 14. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Peonidin 3-Arabinoside Extract Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the shelf-life of Peonidin 3-arabinoside extracts. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the degradation of this compound extracts?
A1: The stability of this compound, an anthocyanin, is significantly influenced by a combination of environmental and chemical factors. The most critical factors include:
-
pH: this compound is most stable in acidic conditions (pH < 3). As the pH increases towards neutral and alkaline, it undergoes structural transformations, leading to less stable and colorless forms.[1][2][3]
-
Temperature: Elevated temperatures accelerate the degradation of this compound, following first-order reaction kinetics.[2][4][5]
-
Light: Exposure to light, particularly UV light, can cause the degradation of the molecule.[2][6][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[3][6]
-
Ascorbic Acid (Vitamin C): While an antioxidant, ascorbic acid can accelerate the degradation of anthocyanins in certain conditions.[8][9][10]
-
Metal Ions: The presence of metal ions, such as iron and copper, can form complexes with anthocyanins and promote degradation.[11][12][13]
-
Enzymes: The presence of enzymes like polyphenol oxidases can degrade anthocyanins.
Q2: What is the most effective method to increase the shelf-life of my this compound extract?
A2: Encapsulation is one of the most effective and widely studied methods for enhancing the stability of anthocyanins like this compound.[6][14][15][16] This technique creates a protective barrier around the anthocyanin molecules, shielding them from adverse environmental conditions. Spray drying and freeze drying are common and scalable encapsulation methods.[14][17]
Q3: How does co-pigmentation work to stabilize this compound?
A3: Co-pigmentation is a phenomenon where other colorless organic molecules, known as co-pigments, form non-covalent complexes with anthocyanins.[18][19] This interaction enhances the color and stability of the anthocyanin. Common co-pigments include flavonoids, phenolic acids, and amino acids.[18][20] The formation of these complexes protects the anthocyanin from degradation.[19]
Q4: Can I add antioxidants to my extract to improve its stability?
A4: While it may seem counterintuitive, the addition of some antioxidants, notably ascorbic acid, can actually accelerate the degradation of anthocyanins.[8][9][21] However, other polyphenolic compounds with antioxidant properties can have a protective effect through co-pigmentation.[8][21] Therefore, the choice of antioxidant is critical.
Troubleshooting Guides
Issue 1: Rapid Color Fading of the Extract Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High pH of the solution | Adjust the pH of the solution to < 3 using a suitable acid (e.g., citric acid, hydrochloric acid). | The red/purple color of the extract should become more intense and stable. |
| Exposure to light | Store the extract in amber-colored vials or wrap the container in aluminum foil to protect it from light.[7] | A significant reduction in the rate of color degradation. |
| Elevated storage temperature | Store the extract at low temperatures, ideally at 4°C for short-term storage and -20°C or -80°C for long-term storage.[2][22] | Slower degradation kinetics and prolonged color stability. |
| Presence of oxygen | Degas the solvent before preparing the solution and consider storing the extract under an inert gas like nitrogen or argon. | Reduced oxidative degradation and improved stability. |
| Contamination with metal ions | Use deionized, purified water and high-purity solvents. Avoid contact with metal spatulas or containers where possible. | Minimized catalytic degradation by metal ions. |
Issue 2: Inconsistent Experimental Results Over Time
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of stock solution | Prepare fresh stock solutions of the extract for each experiment. If storing, do so at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] | More reproducible and reliable experimental results. |
| Interaction with other components in the medium | Evaluate the compatibility of the extract with other components in your experimental medium. Consider using a simplified buffer system for initial experiments. | Identification of interfering substances and improved experimental consistency. |
| Variability in environmental conditions | Standardize the experimental conditions, including temperature, lighting, and pH, for all assays. | Reduced variability in results due to consistent environmental factors. |
Quantitative Data on Anthocyanin Stability
The following tables summarize quantitative data on the stability of anthocyanins. Note that much of the available data is for cyanidin-3-glucoside, a structurally similar anthocyanin, which can provide a good estimate for the behavior of this compound.
Table 1: Effect of Temperature on the Half-Life (t½) of Anthocyanins
| Anthocyanin | pH | Temperature (°C) | Half-life (t½) | Reference |
| Cyanidin-3-glucosylrutinoside | 3.5 | 80 | 32.10 min | [23] |
| Cyanidin-3-rutinoside | 3.5 | 80 | 45.69 min | [23] |
| Cyanidin-3-glucoside | 3.5 | 80 | - | [23] |
| Cyanidin-3-glucosylrutinoside | 3.5 | 120 | 8.15 min | [23] |
| Cyanidin-3-rutinoside | 3.5 | 120 | 8.25 min | [23] |
| Chokeberry Extract (rich in Cyanidin-3-galactoside) | 3.0 | 25 | 858 h | [8] |
| 5-Carboxypyranocyanidin-3-galactoside | 3.0 | 25 | 978 h | [8] |
Table 2: Effect of Ascorbic Acid on the Half-Life (t½) of Anthocyanins at 25°C
| Anthocyanin | Ascorbic Acid (mg/L) | Half-life (t½) | Reference |
| Cyanidin-3-galactoside | 0 | 546 h | [8] |
| Cyanidin-3-galactoside | 1000 | 8 h | [8] |
| Chokeberry Extract | 0 | 858 h | [8] |
| Chokeberry Extract | 1000 | 24 h | [8] |
| 5-Carboxypyranocyanidin-3-galactoside | 0 | 978 h | [8] |
| 5-Carboxypyranocyanidin-3-galactoside | 1000 | 64 h | [8] |
Table 3: Encapsulation Efficiency and Stability
| Anthocyanin Source | Encapsulation Method | Wall Material | Encapsulation Efficiency (%) | Retention after Storage | Reference |
| Saffron Petals | Spray Drying | Maltodextrin & Gum Arabic | - | - | [6] |
| Blueberry | Double Emulsion | Whey Proteins | - | - | [6] |
| General Anthocyanins | Spray Drying | SPI & Gum Arabic | 98.87 | 48.32% after 60 days at 37°C | [6] |
| Blackcurrant | Spray Drying | Maltodextrin & Inulin | - | - | [14] |
Experimental Protocols
Protocol 1: Encapsulation by Spray Drying
This protocol describes a general method for encapsulating this compound extract using a spray dryer.
Materials:
-
This compound extract
-
Wall material (e.g., Maltodextrin, Gum Arabic, or a combination)
-
Deionized water
-
Magnetic stirrer
-
Spray dryer
Methodology:
-
Preparation of the Wall Material Solution:
-
Dissolve the chosen wall material (e.g., 20-30% w/v Maltodextrin) in deionized water with continuous stirring until a homogenous solution is obtained.
-
-
Incorporation of the Extract:
-
Disperse the this compound extract into the wall material solution. The ratio of core material (extract) to wall material can be optimized (e.g., 1:10 to 1:20).
-
Continue stirring for at least 30 minutes to ensure uniform distribution.
-
-
Spray Drying Process:
-
Feed the mixture into the spray dryer.
-
Set the inlet air temperature (typically between 140-180°C) and the outlet air temperature (typically between 80-100°C). These parameters should be optimized for the specific instrument and formulation.
-
The feed flow rate should also be optimized.
-
-
Collection and Storage:
-
Collect the resulting powder from the cyclone.
-
Store the microcapsules in a cool, dry, and dark place in an airtight container.
-
Protocol 2: Stabilization by Co-pigmentation
This protocol outlines a method to assess the stabilizing effect of a co-pigment on this compound extract.
Materials:
-
This compound extract solution (in an appropriate acidic buffer, e.g., pH 3.0 citrate buffer)
-
Co-pigment (e.g., Caffeic acid, Ferulic acid, Rosmarinic acid)
-
Spectrophotometer
-
Cuvettes
-
Incubator or water bath
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the this compound extract at a known concentration in the acidic buffer.
-
Prepare stock solutions of the co-pigments at various concentrations.
-
-
Co-pigmentation Assay:
-
In a series of cuvettes, mix the anthocyanin solution with different molar ratios of the co-pigment solution (e.g., 1:1, 1:5, 1:10).
-
Include a control cuvette containing only the anthocyanin solution.
-
-
Spectrophotometric Analysis:
-
Immediately after mixing, measure the absorbance spectrum (e.g., 380-700 nm) of each solution to determine the initial color intensity and any bathochromic (shift to longer wavelength) or hyperchromic (increase in absorbance) effects.
-
-
Stability Study:
-
Store the cuvettes under specific conditions (e.g., 37°C in the dark).
-
Measure the absorbance spectra at regular intervals (e.g., every hour for the first 8 hours, then every 24 hours).
-
-
Data Analysis:
-
Calculate the degradation rate constant (k) and the half-life (t½) for the anthocyanin with and without the co-pigment to quantify the stabilizing effect.
-
Visualizations
Caption: Degradation pathway of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics of Anthocyanins Extracted from Purple Maize Flour Extract and the Effect of Heating on Selected Biological Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Investigating the Interaction of Ascorbic Acid with Anthocyanins and Pyranoanthocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Advances in embedding techniques of anthocyanins: Improving stability, bioactivity and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Encapsulation of Anthocyanins from Berry-Type Fruits. Trends in Foods [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Effect of co-pigments on anthocyanins of Rhododendron arboreum and insights into interaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Factors affecting the stability of anthocyanins and strategies for improving their stability: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ftb.com.hr [ftb.com.hr]
Addressing low recovery of Peonidin 3-arabinoside during sample preparation.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low recovery of Peonidin 3-arabinoside during sample preparation. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses specific issues that can lead to the degradation and subsequent low recovery of this compound during experimental procedures.
Problem 1: Significant Loss of Compound During Extraction
Question: My final extract shows a very low concentration of this compound. What could be the cause and how can I improve my extraction efficiency?
Answer: Low recovery during extraction is a common issue stemming from several factors related to the inherent instability of anthocyanins. The primary causes include improper solvent selection, suboptimal temperature, and inadequate sample preparation.
Troubleshooting Steps:
-
Solvent Optimization: this compound, a polar molecule, requires a polar solvent for effective extraction.
-
Recommended Solvents: Use a mixture of methanol or ethanol with water. The addition of a small amount of acid (e.g., 0.1% hydrochloric acid or trifluoroacetic acid) is crucial to maintain the compound in its stable flavylium cation form.[1]
-
Avoid: Neutral or alkaline conditions, as they lead to rapid degradation of the anthocyanin structure.[2]
-
-
Temperature Control: While moderate heat can enhance extraction efficiency, excessive temperatures will degrade this compound.
-
Sample Preparation: The physical state of the sample significantly impacts extraction efficiency.
Problem 2: Color Fading or Change in the Extract
Question: I've noticed my extract changing color or fading over a short period. What does this indicate and how can I prevent it?
Answer: Color loss is a direct indicator of the degradation of the anthocyanin structure. This instability is primarily influenced by pH, light, and oxygen exposure.
Troubleshooting Steps:
-
Maintain Acidic pH: this compound is most stable in acidic conditions (pH < 3).[2] Above pH 5, its stability rapidly decreases.[2]
-
Action: Ensure your extraction and storage solvents are acidified and consistently monitor the pH.
-
-
Protect from Light: Exposure to both UV and visible light will accelerate the degradation of this compound.
-
Action: Work in low-light conditions and use amber-colored vials or aluminum foil to protect samples from light.[2]
-
-
Minimize Oxygen Exposure: The presence of oxygen can lead to direct or enzyme-mediated oxidation.
-
Action: Minimize the headspace in storage containers and consider purging with an inert gas like nitrogen or argon.
-
Problem 3: Inconsistent Results in Quantification
Question: I am getting variable and non-reproducible quantification results for this compound. What could be causing this?
Answer: Inconsistent quantification can arise from incomplete extraction, degradation of the analyte post-extraction, or issues with the analytical methodology itself.
Troubleshooting Steps:
-
Ensure Complete Extraction: Repeat the extraction process on the solid residue to confirm that all the target compound has been extracted.
-
Prevent Post-Extraction Degradation: Once extracted, the stability of this compound remains critical.
-
Method Validation: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for anthocyanin quantification.
-
Column Choice: C18 columns are frequently used for the separation of anthocyanins.[5][6]
-
Mobile Phase: A gradient of acidified water and an organic solvent like methanol or acetonitrile is typically employed.
-
Standard Comparison: Ensure accurate identification and quantification by comparing retention times and UV-Vis spectra with a certified this compound standard.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with?
A1: this compound is a type of anthocyanin, a natural pigment belonging to the flavonoid class of compounds. Its structure, which is responsible for the red and purple colors in many plants, is highly sensitive to environmental factors, making it prone to degradation during sample preparation.
Q2: What are the ideal storage conditions for this compound extracts?
A2: To ensure the stability of your extracts, they should be stored in an acidic solvent, protected from light, with minimal oxygen exposure, and at low temperatures (ideally -20°C for long-term storage).[1][4]
Q3: Can I use strong acids for extraction?
A3: While an acidic environment is necessary, strong acids can potentially cause hydrolysis of the glycosidic bond, separating the arabinose sugar from the peonidin aglycone. It is generally recommended to use weak organic acids like formic acid or citric acid, or a low concentration of a stronger acid like hydrochloric acid (e.g., 0.1%).[1][2]
Q4: Are there alternative "green" extraction techniques available?
A4: Yes, modern green extraction techniques aim to reduce solvent consumption and extraction time. These include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).[7] These methods often offer higher efficiency and can be optimized to minimize degradation.
Quantitative Data Summary
The following tables summarize quantitative data on the stability and extraction of peonidin and related anthocyanins under various conditions.
Table 1: Stability of Anthocyanins under Different pH and Temperature Conditions
| Anthocyanin | pH | Temperature (°C) | Stability/Degradation Notes | Reference |
| Peonidin Glycosides | > 5 | Ambient | Rapid degradation and color loss. | [2] |
| General Anthocyanins | < 3 | Ambient | Most stable in the flavylium cation form. | [2] |
| Various Anthocyanins | Ambient | 75 (UAE) | Stable during Ultrasound-Assisted Extraction. | [2][3] |
| Various Anthocyanins | Ambient | 100 (PLE) | Stable during Pressurized Liquid Extraction. | [2][3] |
Table 2: Comparison of Different Extraction Methods for Anthocyanins
| Extraction Method | Typical Solvent | Temperature Range (°C) | Advantages | Disadvantages |
| Maceration | Acidified Methanol/Ethanol | Ambient - 40 | Simple, low cost. | Time-consuming, lower efficiency. |
| Ultrasound-Assisted Extraction (UAE) | Acidified Methanol/Ethanol | 25 - 75 | Faster, more efficient than maceration. | Can cause degradation if not controlled. |
| Microwave-Assisted Extraction (MAE) | Acidified Methanol/Ethanol | 40 - 80 | Very fast, reduced solvent use. | Potential for localized heating and degradation. |
| Pressurized Liquid Extraction (PLE) | Acidified Water/Ethanol | 40 - 100 | Fast, efficient, automated. | Requires specialized equipment. |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 with co-solvent | 40 - 60 | Environmentally friendly, highly selective. | High initial equipment cost. |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder.
-
Solvent Preparation: Prepare an extraction solvent of 80% methanol in water containing 0.1% hydrochloric acid.
-
Extraction:
-
Weigh 1 gram of the powdered sample into a flask.
-
Add 20 mL of the acidified solvent (1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic water bath.
-
Sonicate for 30 minutes at a controlled temperature of 40°C.
-
-
Separation: Centrifuge the mixture at 10,000 rpm for 15 minutes at 4°C.
-
Collection: Carefully collect the supernatant containing the extracted this compound.
-
Storage: Store the extract in an amber vial at -20°C.
Protocol 2: Solid-Phase Extraction (SPE) for Purification
-
Cartridge Selection: Use a C18 SPE cartridge.
-
Conditioning:
-
Pass 10 mL of methanol through the cartridge.
-
Equilibrate the cartridge by passing 10 mL of acidified water (0.1% HCl).
-
-
Loading:
-
Dilute the crude extract with the equilibration solvent.
-
Load the diluted extract onto the cartridge at a slow, controlled flow rate.
-
-
Washing: Wash the cartridge with 10 mL of acidified water to remove impurities like sugars and organic acids.
-
Elution: Elute the this compound from the cartridge with 5 mL of acidified methanol (0.1% HCl).
-
Final Step: The collected eluate now contains a purified fraction of anthocyanins.
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Key factors leading to the degradation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of anthocyanins from red grape skins under pressurized liquid extraction and ultrasound-assisted extraction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Anthocyanin Extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the optimization of temperature and time in anthocyanin extraction.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of optimizing temperature and time in anthocyanin extraction? A1: The primary goal is to maximize the yield of anthocyanins while minimizing their degradation. Temperature and time are critical parameters that have a dual effect: they can enhance the efficiency of extraction by increasing solvent diffusivity and disrupting cell matrices, but excessive levels can lead to the thermal degradation of these sensitive compounds.[1][2][3] The optimization process seeks to find the ideal balance to achieve the highest possible recovery of stable anthocyanins.
Q2: How do I select the appropriate solvent for my extraction? A2: The choice of solvent is crucial for effective anthocyanin extraction. Anthocyanins are polar molecules and are therefore soluble in polar solvents like methanol, ethanol, acetone, and water, or mixtures thereof.[3][4][5] Ethanol-water mixtures are commonly used.[1] To enhance stability, the solvent is typically acidified with weak acids like citric, acetic, or formic acid to maintain a low pH (typically around 1-3), which preserves the stable red flavylium cation form of the anthocyanin.[3][4][6] The optimal solvent system can vary depending on the specific plant material.[7]
Q3: What is a typical temperature range for anthocyanin extraction? A3: A wide range of temperatures (from 4°C to 90°C) has been reported for anthocyanin extraction.[8][9][10][11] Lower temperatures (e.g., 4°C or room temperature) are often used to prevent degradation, especially during long extraction periods.[10] Moderate heat (e.g., 40-70°C) can significantly improve extraction efficiency.[2][9][12] However, temperatures above 70-80°C often lead to accelerated degradation, causing a decrease in total anthocyanin content.[2][13] The optimal temperature is highly dependent on the plant matrix and the duration of the extraction.[14]
Q4: How does extraction time influence the results? A4: Extraction time must be sufficient to allow the solvent to penetrate the plant tissue and solubilize the anthocyanins. Initially, longer extraction times generally lead to higher yields. However, prolonged exposure to the extraction conditions, especially at elevated temperatures, can increase the risk of degradation.[1][6] The optimal time can range from minutes to several hours.[9][11][14] For example, in some methods like ultrasound-assisted extraction (UAE), optimal times can be as short as 15-30 minutes.[15]
Troubleshooting Guide
This section addresses common issues encountered during the optimization of anthocyanin extraction.
Problem 1: Low Anthocyanin Yield
-
Possible Cause: Suboptimal temperature or time.
-
Solution: The extraction temperature may be too low, or the duration too short. Systematically increase the temperature (e.g., in 10°C increments from 30°C to 70°C) and time (e.g., in 30-minute increments from 30 to 180 minutes) to find the optimal point where yield is maximized before degradation begins.[9][11]
-
-
Possible Cause: Inappropriate solvent system.
-
Possible Cause: Inefficient cell wall disruption.
-
Solution: The plant material must be properly prepared (e.g., dried and ground to a fine powder) to increase the surface area for solvent contact.[6] Consider pre-treatment methods or using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance cell wall disruption and solvent penetration.[1][6]
-
Problem 2: Extract Appears Brown or Color is Degraded
-
Possible Cause: Thermal degradation from excessive heat.
-
Solution: The extraction temperature is likely too high. Reduce the temperature and monitor the extract's color and total anthocyanin content. Degradation often follows first-order kinetics and is accelerated at higher temperatures.[13][17] For example, significant pigment loss can occur at temperatures above 80°C.[2][18]
-
-
Possible Cause: Degradation from prolonged extraction time.
-
Solution: Shorten the extraction duration. While longer times can increase yield up to a point, they also expose the sensitive anthocyanins to potentially degrading conditions for an extended period.[6]
-
-
Possible Cause: pH instability.
-
Possible Cause: Oxidation or light exposure.
Problem 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in raw material.
-
Solution: The anthocyanin content in plants can vary based on maturity, ripeness, and post-harvest storage conditions.[1] Use a homogenized batch of plant material for all experiments in an optimization set to ensure consistency.
-
-
Possible Cause: Fluctuations in experimental conditions.
-
Solution: Ensure precise control over all parameters, including temperature (use a calibrated water bath or incubator), time, solvent-to-solid ratio, and pH.[6] Employ statistical methods like Response Surface Methodology (RSM) to systematically study the relationships between variables and ensure robust optimization.[1][15]
-
Troubleshooting Flowchart
Caption: A flowchart for troubleshooting common anthocyanin extraction issues.
Data Presentation: Optimized Extraction Parameters
The following table summarizes optimized temperature and time conditions from various studies. Note that these values are specific to the cited plant material and method and should be used as a starting point for your own optimization.
| Plant Source | Extraction Method | Optimal Temperature (°C) | Optimal Time (min) | Solvent System |
| Lipote (Syzygium curranii) | Conventional Solvent | 8.4 | 172 | 50:50:1 (v/v/v) Ethanol:Water:Acetic Acid[8] |
| Red Grape (Băbească neagră) Peels | Conventional Solvent | 57 | 52.14 | 85% Ethanol, 0.85% Citric Acid[9] |
| Morus alba L. | Conventional Solvent | 60 | 60 | 60% Ethanol, pH 2[12] |
| Oryza rufipogon | Conventional Solvent | 55 | 50 | 60% Ethanol, pH 2[12] |
| Hibiscus rosasinensis | Conventional Solvent | 60 | 120 | Ethanol with 1% Citric Acid, pH 3-3.5[20] |
| Buni (Antidesma bunius) Fruit | Conventional Solvent | 68 | 30 | HCl-acidified water, pH 1[11] |
| Purple Waxy Corn Cobs | Ultrasound-Assisted | 70 | 25 | Water-ethanol mixed solvent (1:1 w/w)[15] |
Experimental Protocol: Optimization of Temperature and Time
This protocol outlines a general methodology for optimizing anthocyanin extraction using conventional solvent extraction. It is designed to be adapted for specific research needs.
1. Materials and Reagents
-
Dried and powdered plant material
-
Extraction Solvent: e.g., Ethanol (EtOH), Methanol (MeOH), or Acetone
-
Acidifying Agent: e.g., Hydrochloric Acid (HCl), Citric Acid, or Acetic Acid
-
pH Buffers (for quantification)
-
Shaking water bath or incubator
-
Centrifuge
-
UV-Vis Spectrophotometer
2. Sample Preparation
-
Dry the plant material to a constant weight (e.g., at 50°C) to prevent enzymatic degradation.[8]
-
Grind the dried material into a fine, homogenous powder to maximize the surface area for extraction.
3. Solvent Preparation
-
Prepare the desired solvent system. A common starting point is 70% ethanol in water.
-
Acidify the solvent to pH 1-3 using a suitable acid. For example, prepare acidified ethanol (e.g., 85% ethanol with 0.85% citric acid).[9]
4. Experimental Design for Optimization
-
To efficiently optimize temperature and time, a Design of Experiments (DoE) approach such as a Central Composite Design (CCD) with Response Surface Methodology (RSM) is recommended.[1][9][15]
-
Define the ranges for the variables:
-
Temperature (X1): e.g., 30°C to 70°C
-
Time (X2): e.g., 30 min to 180 min
-
-
Set up a series of experiments according to the DoE matrix, including center points to check for curvature and reproducibility.
5. Extraction Procedure
-
For each experimental run, accurately weigh a fixed amount of the powdered plant material (e.g., 1 gram).
-
Add a precise volume of the prepared solvent to maintain a constant solid-to-liquid ratio (e.g., 1:20 w/v).[12]
-
Place the sample in a shaking water bath set to the specified temperature (X1) for the specified duration (X2). Ensure samples are protected from light.
-
After extraction, separate the solid material from the supernatant by centrifugation or filtration.
-
Collect the supernatant (the anthocyanin extract) for analysis.
6. Quantification of Total Monomeric Anthocyanins
-
Use the pH differential method for quantification, as it is accurate and corrects for interfering compounds.
-
Measure the absorbance of the extract at two different pH values (typically pH 1.0 and pH 4.5) at the anthocyanin's λmax (e.g., ~520 nm) and at 700 nm to correct for haze.
-
Calculate the Total Monomeric Anthocyanin (TMA) content, expressed as cyanidin-3-glucoside equivalents.
7. Data Analysis
-
Use the TMA values from each experimental run as the response.
-
Analyze the data using RSM software to fit a polynomial model that describes the relationship between temperature, time, and anthocyanin yield.
-
Use the model to determine the optimal conditions that predict the maximum anthocyanin yield.
-
Validate the predicted optimal conditions by performing a confirmation experiment.
Experimental Workflow Diagram
Caption: A workflow for the systematic optimization of extraction parameters.
References
- 1. Influences and Optimization: Factors Affecting the Extraction of Anthocyanins [greenskybio.com]
- 2. ijstm.inarah.co.id [ijstm.inarah.co.id]
- 3. Extraction Methods for Anthocyanins | Encyclopedia MDPI [encyclopedia.pub]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. Extraction of Anthocyanins - Creative Proteomics Blog [creative-proteomics.com]
- 6. Up-To-Date Analysis of the Extraction Methods for Anthocyanins: Principles of the Techniques, Optimization, Technical Progress, and Industrial Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. mdpi.com [mdpi.com]
- 10. Optimization of a Sustainable Protocol for the Extraction of Anthocyanins as Textile Dyes from Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of Time, Temperature, and pH for the Extraction of Anthocyanin from Buni (Antidesma bunius) Fruit | Semantic Scholar [semanticscholar.org]
- 12. vjol.info.vn [vjol.info.vn]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
- 15. Optimizing Ultrasound Probe Extraction for Anthocyanin and Phenolic Content from Purple Waxy Corn’s Dried Cobs: Impact of Extraction Temperature and Time [foodandnutritionjournal.org]
- 16. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cabidigitallibrary.org [cabidigitallibrary.org]
- 19. updatepublishing.com [updatepublishing.com]
- 20. phytopharmajournal.com [phytopharmajournal.com]
Validation & Comparative
A Comparative Guide to the Quantification of Peonidin 3-arabinoside: HPLC Method Validation and Alternatives
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Peonidin 3-arabinoside, a prominent anthocyanin, is of significant interest for its potential health benefits. This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method for its quantification, alongside a comparison with alternative analytical techniques, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is a robust and widely used technique for the analysis of anthocyanins.[1][2][3] The validation of an HPLC method ensures its reliability, accuracy, and precision for the intended application.
Table 1: Summary of HPLC Method Validation Parameters for this compound Quantification
| Validation Parameter | Typical Performance |
| Linearity (r²) | >0.99 |
| Accuracy (% Recovery) | 89.9 - 123% |
| Precision (% RSD) | |
| - Intra-day | < 6.2% |
| - Inter-day | < 8.5% |
| Limit of Detection (LOD) | 0.01 - 3.7 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 8.5 µg/mL |
| Specificity | No interference from blank and other matrix components |
| Robustness | Consistent results with minor variations in method parameters |
Note: The data presented is a synthesis from multiple studies on Peonidin and related anthocyanins to provide a representative overview.[3][4][5]
Detailed Experimental Protocol for HPLC Method Validation
This protocol outlines the steps for the quantification of this compound in a sample matrix.
1. Sample Preparation
Efficient extraction is critical for accurate quantification.
-
Reagents:
-
Methanol (HPLC Grade)
-
Formic Acid (or Hydrochloric Acid)
-
Deionized Water
-
-
Extraction Solvent: Methanol with 1% Formic Acid. The acidified solvent helps to stabilize anthocyanins in their flavylium cation form.[6]
-
Procedure:
-
Homogenize the solid sample (e.g., plant material, fruit extract).
-
Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of the acidified extraction solvent.
-
Vortex the mixture for 5 minutes. For enhanced extraction, sonicate the sample for 15 minutes.[4]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.[6]
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet to ensure complete recovery and combine the supernatants.
-
Filter the combined supernatant through a 0.22 µm syringe filter before HPLC analysis.[4]
-
2. Chromatographic Conditions
-
Instrument: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase:
-
Mobile Phase A: Water with 1% Formic Acid
-
Mobile Phase B: Acetonitrile
-
-
Gradient Elution: A gradient elution is typically used to achieve good separation.
-
Flow Rate: 0.8 mL/min.[6]
-
Injection Volume: 20 µL.[6]
-
Column Temperature: 40°C.[6]
-
Detection Wavelength: 520 nm.[6]
3. Preparation of Standard Solutions
-
Stock Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the extraction solvent to prepare a stock solution of a known concentration (e.g., 100 µg/mL). Store at 4°C in the dark.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.5 µg/mL to 20 µg/mL.
4. Method Validation Procedure
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.99.[3][7]
-
Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the standard. The recovery should typically be within 80-120%.
-
Precision: Assess intra-day precision by analyzing replicate injections of a standard solution on the same day. Determine inter-day precision by repeating the analysis on different days. The relative standard deviation (RSD) should be within acceptable limits (typically <15%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]
-
Specificity: Analyze a blank sample matrix to ensure no interfering peaks are present at the retention time of this compound.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., column temperature, flow rate, mobile phase composition) on the results.
Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method for this compound quantification.
Comparison with Alternative Analytical Methods
While HPLC is a reliable technique, other methods offer distinct advantages and disadvantages.
Table 2: Comparison of Analytical Methods for Anthocyanin Quantification
| Method | Principle | Advantages | Disadvantages |
| HPLC-DAD | Chromatographic separation followed by UV-Vis detection. | Robust, reliable, good for quantifying individual anthocyanins.[2] | Requires sample destruction, longer analysis time compared to UPLC.[1] |
| UPLC-DAD/MS | Similar to HPLC but uses smaller particles, leading to higher resolution and speed. | Faster analysis, better resolution, higher sensitivity.[4] | Higher initial instrument cost. |
| LC-MS | Combines liquid chromatography with mass spectrometry. | High selectivity and sensitivity, ideal for complex matrices and trace analysis.[4][8] | High instrument and maintenance costs, requires skilled operators. |
| pH Differential Method | Spectrophotometric measurement based on the color change of anthocyanins with pH. | Simple, rapid, and economical for total anthocyanin content.[9][10] | Does not quantify individual anthocyanins, susceptible to interference. |
| MALDI-TOF MS | Mass spectrometry technique for rapid analysis. | Very fast analysis time (a few minutes).[2] | Cannot distinguish between isomers.[2] |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an analytical method based on research needs.
References
- 1. A Review of Quantitative and Topical Analysis of Anthocyanins in Food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison between HPLC and MALDI-TOF MS analysis of anthocyanins in highbush blueberries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, Quantification, and Method Validation of Anthocyanins [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. COMPARISON OF TWO METHODS FOR ANTHOCYANIN QUANTIFICATION [actahort.org]
- 10. ars.usda.gov [ars.usda.gov]
A Comparative Analysis of Peonidin 3-arabinoside and Cyanidin 3-glucoside for Therapeutic Development
An objective guide for researchers, scientists, and drug development professionals on the biochemical properties and biological activities of two prominent anthocyanins, Peonidin 3-arabinoside and Cyanidin 3-glucoside.
This guide provides a comprehensive comparative analysis of this compound and Cyanidin 3-glucoside, focusing on their potential as therapeutic agents. The information presented is curated from experimental data to facilitate an objective evaluation of their respective bioactivities and mechanisms of action.
Biochemical and Physicochemical Properties
This compound and Cyanidin 3-glucoside are both anthocyanins, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. Their structural similarities and differences are key to understanding their distinct biological activities.
| Property | This compound | Cyanidin 3-glucoside |
| Chemical Formula | C₂₁H₂₁O₁₀⁺ | C₂₁H₂₁O₁₁⁺ |
| Molecular Weight | 449.38 g/mol | 449.38 g/mol |
| Structure | Anthocyanidin with a methoxy group on the B-ring, glycosidically linked to an arabinose sugar. | Anthocyanidin with a hydroxyl group on the B-ring, glycosidically linked to a glucose sugar. |
| Solubility | Water-soluble | Water-soluble |
| Appearance | Reddish-purple powder | Dark reddish-purple powder |
Comparative Biological Activity: A Quantitative Overview
Both compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. The following tables summarize available quantitative data to provide a comparative perspective on their potency. Note: Quantitative data for this compound is limited in the current literature. Data for Peonidin 3-glucoside is used as a proxy where indicated and should be interpreted with caution.
Antioxidant Activity
The antioxidant capacity of these anthocyanins is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.
| Assay | This compound (or proxy) | Cyanidin 3-glucoside |
| DPPH Radical Scavenging (IC₅₀) | Data not available | ~14 µg/mL[1] |
| ABTS Radical Scavenging (IC₅₀) | Data not available | Data varies, with some studies showing higher activity than others[2] |
| ORAC (Oxygen Radical Absorbance Capacity) | Data not available | Higher activity reported compared to some other anthocyanins[2] |
Anti-inflammatory Activity
Both compounds have been shown to modulate inflammatory pathways, primarily by inhibiting the production of pro-inflammatory mediators.
| Assay/Target | This compound (or proxy) | Cyanidin 3-glucoside |
| Inhibition of COX-2 Expression | Inhibitory effects reported for Peonidin glycosides[3] | Dose-dependent inhibition[4][5] |
| Inhibition of iNOS Expression | Inhibitory effects reported for Peonidin glycosides | Dose-dependent inhibition[4][6] |
| Inhibition of NF-κB Activation | Inhibitory effects reported for Peonidin glycosides[3] | Inhibition of NF-κB signaling pathway[7] |
Anticancer Activity
Peonidin and Cyanidin glycosides have demonstrated significant potential in cancer chemoprevention and therapy by affecting cell viability, inducing apoptosis, and modulating key signaling pathways.
| Cell Line (Cancer Type) | Parameter | Peonidin 3-glucoside (Proxy) | Cyanidin 3-glucoside |
| HS578T (Breast) | Cell Viability | Significant inhibition at 10-30 µM[6][8] | Significant inhibition at 10 µM[6][8] |
| Lung Cancer Cells | Metastasis | Inhibition via MAPK pathway inactivation[9] | |
| Various Cancer Cells | Apoptosis Induction | Induces apoptosis[6][10] | Induces apoptosis[1][4] |
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and Cyanidin 3-glucoside are mediated through their interaction with various cellular signaling pathways.
Peonidin Glycosides: Modulation of Cancer and Inflammatory Pathways
Peonidin glycosides have been shown to exert their anti-cancer effects by inducing cell cycle arrest and apoptosis.[6][10] In lung cancer models, Peonidin 3-glucoside inhibits metastasis by downregulating matrix metalloproteinases (MMPs) through the inactivation of the MAPK/ERK and AP-1 signaling pathways.[9] Its anti-inflammatory properties are linked to the inhibition of the NF-κB pathway, a key regulator of inflammation.[3]
Cyanidin 3-glucoside: A Multi-Targeted Approach
Cyanidin 3-glucoside demonstrates a broader range of reported inhibitory actions across multiple signaling pathways. It exerts anti-inflammatory effects by inhibiting the NF-κB and STAT1 signaling pathways, leading to reduced expression of iNOS and COX-2.[4][5][7][11] In cancer, it has been shown to inhibit angiogenesis via the STAT3/VEGF pathway and induce apoptosis through ROS-mediated activation of MAPK, STAT3, and NF-κB pathways.[4]
Experimental Protocols
The following sections provide an overview of common experimental methodologies used to assess the biological activities of this compound and Cyanidin 3-glucoside.
Extraction and Quantification of Anthocyanins from Plant Material
A general workflow for extracting and quantifying these compounds is crucial for initial studies.
Protocol: Extraction and Purification
-
Extraction: Homogenize fresh or frozen plant material with an acidified solvent (e.g., 80% ethanol with 0.1% HCl).
-
Filtration: Filter the mixture to remove solid debris.
-
Purification: The crude extract can be purified using solid-phase extraction (SPE) with a C18 cartridge to remove sugars and other polar compounds.
-
Elution: Elute the anthocyanins from the cartridge with an acidified organic solvent (e.g., methanol with 0.1% HCl).
-
Quantification: Analyze the purified extract using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) at a wavelength of approximately 520 nm.[3][12]
In Vitro Biological Assays
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control.
DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol).
-
Incubation: Add different concentrations of the test compound to the DPPH solution and incubate in the dark at room temperature for a set time (e.g., 30 minutes).
-
Measurement: Measure the decrease in absorbance at ~517 nm. The percentage of radical scavenging activity is calculated relative to a control without the antioxidant. The IC₅₀ value is the concentration of the compound that scavenges 50% of the DPPH radicals.[1]
NF-κB Inhibition Assay (Reporter Gene Assay)
-
Cell Transfection: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment and Stimulation: Pre-treat the cells with the test compound before stimulating NF-κB activation with an inducer (e.g., TNF-α or LPS).
-
Lysis and Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase). A decrease in reporter activity indicates inhibition of the NF-κB pathway.
COX-2 Inhibition Assay (Enzyme-based)
-
Reaction Setup: Prepare a reaction mixture containing recombinant COX-2 enzyme, a pro-fluorescent or pro-colorimetric probe, and arachidonic acid as the substrate.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Measurement: Monitor the change in fluorescence or absorbance over time. A decrease in the rate of signal generation indicates inhibition of COX-2 activity.
Conclusion and Future Directions
Both this compound and Cyanidin 3-glucoside demonstrate significant therapeutic potential, particularly in the realms of cancer and inflammatory diseases. Cyanidin 3-glucoside is more extensively studied, with a wealth of quantitative data supporting its multi-targeted biological activities.[1][2][4][5][6][7][8][11] this compound, while less characterized, shows promise based on studies of its glucoside counterpart and other Peonidin glycosides.[3][6][8][9][10]
A critical gap in the current research landscape is the lack of direct comparative studies and quantitative data for this compound across a range of biological assays. Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the antioxidant, anti-inflammatory, and anticancer activities of this compound and Cyanidin 3-glucoside under identical experimental conditions.
-
Quantitative Bioactivity Profiling: Determining the IC₅₀ values of this compound in various antioxidant and anti-inflammatory assays.
-
Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound to better understand its mechanism of action.
Addressing these knowledge gaps will be crucial for the rational design of future preclinical and clinical studies aimed at harnessing the therapeutic potential of these promising natural compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of anticancer activity and antioxidant activity between cyanidin-3- O -glucoside liposomes and cyanidin-3- O -glucoside in Caco-2 cells in ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06387C [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Cyanidin-3-O-beta-glucoside inhibits iNOS and COX-2 expression by inducing liver X receptor alpha activation in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Effects and Mechanisms of Cyanidin-3-Glucoside and Its Phenolic Metabolites in Maintaining Intestinal Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyanidin-3-Glucoside Suppresses Cytokine-Induced Inflammatory Response in Human Intestinal Cells: Comparison with 5-Aminosalicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total Anthocyanin Extraction and HPLC Analysis [bio-protocol.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Peonidin 3-arabinoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of Peonidin 3-arabinoside, an anthocyanin of significant interest for its potential health benefits. The following sections detail the performance of various analytical techniques, supported by experimental data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.
Comparison of Analytical Methods
The quantification of this compound in various matrices is primarily achieved through High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible (UV-Vis) Spectroscopy. Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.
Table 1: Comparison of Method Validation Parameters for the Quantification of Peonidin and Related Anthocyanins
| Validation Parameter | HPLC-DAD | LC-MS/MS | UV-Vis Spectroscopy |
| Linearity (r²) | >0.99[1] | >0.997[2] | >0.99 |
| Accuracy (% Recovery) | 89.9 - 123%[1] | 95 - 105% (typical)[1] | Not always reported, method dependent |
| Precision (% RSD) - Intraday | < 6.2%[1] | < 10%[1] | Generally < 15% |
| Precision (% RSD) - Interday | < 8.5%[1] | < 10%[1] | Generally < 15% |
| Limit of Detection (LOD) | 0.06 - 0.20 mg/kg[1] | <2.3 ng/mL[2] | Method and analyte dependent |
| Limit of Quantification (LOQ) | 0.07 - 0.65 mg/kg[1] | <8.1 ng/mL[2] | Method and analyte dependent |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the extraction and analysis of this compound.
Sample Preparation: Extraction of Anthocyanins
A robust extraction method is fundamental for accurate quantification.
-
Sample Pre-treatment: Freeze-dry and grind the plant material to a fine powder.[1]
-
Extraction Solvent: A common solvent is methanol or ethanol containing a small percentage of acid (e.g., 0.1% HCl or 1% formic acid) to maintain the stability of the anthocyanins in their flavylium cation form.[1]
-
Extraction Procedure:
-
Weigh approximately 1g of the powdered sample into a centrifuge tube.
-
Add 10 mL of the acidified extraction solvent.[1]
-
Centrifuge at 4000 x g for 15 minutes.[1]
-
Collect the supernatant.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate the solvent under reduced pressure at a temperature below 40°C.
-
Reconstitute the extract in a suitable solvent (e.g., mobile phase) and filter through a 0.22 µm syringe filter before analysis.[1]
-
Caption: General workflow for the extraction of anthocyanins from plant materials.
High-Performance Liquid Chromatography (HPLC) Method
HPLC coupled with a Diode Array Detector (DAD) is a widely used technique for the separation and quantification of anthocyanins.
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm).[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is gradually increased to elute the anthocyanins. For example: 0-5 min, 20% B; 5-25 min, 20-21% B; 25-45 min, 21-50% B.[4]
-
Flow Rate: 0.6 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: Diode Array Detector (DAD) monitoring at 520 nm for anthocyanins.[7]
-
Quantification: Based on a calibration curve of a this compound standard or a related commercially available standard like cyanidin-3-glucoside.
Caption: A typical workflow for the analysis of this compound using HPLC-DAD.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity, which is particularly useful for complex matrices or trace-level analysis.
-
LC System: Similar to the HPLC setup described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used in positive ion mode.[5]
-
MS Parameters:
-
Ionization Mode: ESI Positive.[5]
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Capillary Voltage, Cone Voltage, and other source parameters should be optimized for the specific instrument and analyte.
-
-
Data Acquisition and Processing: The mass-to-charge ratio (m/z) for this compound is used for identification and quantification.
Caption: Logical flow diagram for the analysis of this compound by LC-MS.
UV-Visible (UV-Vis) Spectroscopy Method
UV-Vis spectroscopy is a simpler and more accessible method, often used for the quantification of total anthocyanin content rather than individual compounds. The pH differential method is a common approach.
-
Principle: This method relies on the structural transformation of anthocyanins in response to pH changes, which leads to a change in absorbance.
-
Procedure:
-
Prepare two dilutions of the sample extract: one with potassium chloride buffer (pH 1.0) and another with sodium acetate buffer (pH 4.5).
-
Allow the solutions to equilibrate for 15-30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λvis-max) for this compound (around 520 nm) and at 700 nm to correct for haze.
-
Calculate the absorbance difference (A) = (Aλvis-max – A700)pH 1.0 – (Aλvis-max – A700)pH 4.5.
-
The total anthocyanin content can be calculated using the molar absorptivity of a relevant standard.
-
While this method is rapid and cost-effective, it lacks the specificity to quantify individual anthocyanins like this compound in a mixture.[8]
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the study.
-
HPLC-DAD offers a robust and reliable method for routine quantification with good sensitivity and selectivity.
-
LC-MS provides the highest sensitivity and specificity, making it the gold standard for trace-level detection and confirmation, especially in complex biological matrices.
-
UV-Vis spectroscopy , particularly the pH differential method, is a simple and rapid technique suitable for estimating total anthocyanin content but not for the specific quantification of this compound.
Cross-validation of these methods is essential to ensure data accuracy and comparability across different analytical platforms. This guide provides a foundation for researchers to select and implement the most suitable analytical strategy for their work with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. RP-HPLC-Based Flavonoid Profiling Accompanied with Multivariate Analysis: An Efficient Approach for Quality Assessment of Houttuynia cordata Thunb Leaves and Their Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mtc-usa.com [mtc-usa.com]
- 6. mdpi.com [mdpi.com]
- 7. fcn.unp.edu.ar [fcn.unp.edu.ar]
- 8. ars.usda.gov [ars.usda.gov]
A Comparative Analysis of the Antioxidant Activity of Peonidin and Cyanidin Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent anthocyanins: peonidin and cyanidin glycosides. Anthocyanins, the pigments responsible for the red, purple, and blue colors in many plants, are of significant interest for their potential health benefits, largely attributed to their antioxidant and anti-inflammatory activities. Understanding the nuances of their antioxidant capacity is crucial for the development of new therapeutic agents and functional foods.
Structural Differences and Antioxidant Potential
The antioxidant activity of anthocyanins is intrinsically linked to their chemical structure. Both peonidin and cyanidin share a common backbone, but differ in the substitution pattern on their B-ring. Cyanidin possesses two hydroxyl (-OH) groups at the 3' and 4' positions, a structural feature known as a catechol group. This catechol moiety is a potent radical scavenger, readily donating a hydrogen atom to stabilize free radicals. Peonidin is the 3'-O-methylated derivative of cyanidin, meaning one of the hydroxyl groups is replaced by a methoxy (-OCH₃) group. This structural modification influences the molecule's electron-donating capacity and, consequently, its antioxidant activity.
Glycosylation, the attachment of sugar molecules, also plays a significant role in the antioxidant activity of these compounds. The type, number, and position of sugar moieties can affect the stability and radical-scavenging ability of the anthocyanin. For instance, 3-O-glucosides of peonidin have been reported to be somewhat more effective in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay than peonidin itself, while 3-glucosylation does not significantly affect the activity of cyanidin.[1]
Quantitative Comparison of Antioxidant Activity
Direct quantitative comparison of the antioxidant activity of peonidin and cyanidin glycosides requires data from studies where both compounds were evaluated under identical experimental conditions. While comprehensive comparative data is limited, the following table summarizes available quantitative information for cyanidin-3-O-glucoside (C3G), a prevalent cyanidin glycoside.
| Antioxidant Assay | Compound | IC50 Value (mg/mL) | Notes |
| DPPH Radical Scavenging Activity | Cyanidin-3-O-glucoside (C3G) | 0.014 | The IC50 value represents the concentration required to scavenge 50% of the DPPH radicals. A lower value indicates higher antioxidant activity. For comparison, the IC50 of Vitamin C (Vc) in the same study was 0.016 mg/mL.[2] |
Qualitative comparison: Generally, due to the presence of the catechol group, cyanidin and its glycosides are considered to possess stronger antioxidant activity than peonidin and its glycosides. The methylation of the hydroxyl group in peonidin can lead to a decrease in its radical scavenging capacity.
Experimental Protocols
Accurate assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for three common antioxidant assays used to evaluate peonidin and cyanidin glycosides.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol or ethanol)
-
Test compounds (peonidin and cyanidin glycosides) dissolved in a suitable solvent (e.g., methanol, ethanol, or DMSO)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
Methanol or ethanol (spectrophotometric grade)
Procedure:
-
Preparation of DPPH Working Solution: Prepare a fresh 0.1 mM solution of DPPH in methanol or ethanol. The solution should be kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control in the same solvent used for the DPPH solution.
-
Reaction Setup: In a 96-well microplate or cuvettes, add a specific volume of the test compound solution at various concentrations (e.g., 20 µL).
-
Initiation of Reaction: Add a fixed volume of the DPPH working solution to each well or cuvette (e.g., 180 µL). A blank containing only the solvent and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a specified period (typically 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).
Reagents:
-
ABTS solution (typically 7 mM in water)
-
Potassium persulfate solution (typically 2.45 mM in water)
-
Test compounds and positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the dark-colored ABTS•+ solution.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds and the positive control.
-
Reaction Setup: In a 96-well microplate or cuvettes, add a small volume of the test compound solution (e.g., 10 µL).
-
Initiation of Reaction: Add a larger volume of the ABTS•+ working solution (e.g., 190 µL).
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Antioxidant Activity: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance of the sample with that of a Trolox standard curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
Reagents:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
FRAP reagent (prepared fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio)
-
Test compounds and a known standard (e.g., FeSO₄·7H₂O or Trolox)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and ferric chloride solution. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare dilutions of the test compounds and the standard.
-
Reaction Setup: In a 96-well plate or cuvettes, add a small volume of the sample or standard solution (e.g., 10 µL).
-
Initiation of Reaction: Add a larger volume of the pre-warmed FRAP reagent (e.g., 190 µL).
-
Incubation: Incubate the mixture at 37°C for a specific time (e.g., 4-30 minutes).
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of a known reducing agent (e.g., Fe²⁺ or Trolox). The results are typically expressed as FRAP values in µM Fe(II) equivalents.
Signaling Pathways and Cellular Antioxidant Mechanisms
Beyond direct radical scavenging, peonidin and cyanidin glycosides exert their antioxidant effects within cells by modulating key signaling pathways. One of the most critical is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain anthocyanins, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), which enhance the cell's ability to combat oxidative stress.
Studies have shown that cyanidin-3-O-glucoside can activate the Nrf2 pathway, contributing to its protective effects against oxidative damage. While specific comparative studies on the Nrf2-activating potential of peonidin versus cyanidin glycosides are limited, it is plausible that both compounds can modulate this pathway, though potentially with differing potencies due to their structural differences.
Caption: The Nrf2-ARE signaling pathway modulated by peonidin and cyanidin glycosides.
Caption: General experimental workflow for antioxidant capacity assays.
Conclusion
Both peonidin and cyanidin glycosides are potent antioxidants with significant potential for applications in health and wellness. The available evidence suggests that cyanidin glycosides, owing to their catechol structure, generally exhibit superior radical scavenging activity compared to their peonidin counterparts. However, the specific glycosylation pattern can modulate this activity. Further direct comparative studies are warranted to provide a more comprehensive quantitative understanding of their relative antioxidant efficacies. The ability of these compounds to activate the Nrf2 signaling pathway highlights a crucial mechanism by which they can bolster cellular defenses against oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. For researchers and drug development professionals, both peonidin and cyanidin glycosides represent promising natural compounds for further investigation and development.
References
A Comparative Analysis of the In Vitro Anti-inflammatory Effects of Peonidin 3-arabinoside and Malvidin Derivatives
A comprehensive review of current in vitro data reveals distinct anti-inflammatory profiles for Peonidin 3-arabinoside and various malvidin derivatives. While quantitative data for this compound remains limited, mechanistic studies suggest its involvement in key inflammatory pathways. In contrast, malvidin and its glycosides have been more extensively studied, with specific inhibitory concentrations determined for key enzymes in the inflammatory cascade.
This guide provides a comparative overview of the in vitro anti-inflammatory properties of this compound and malvidin derivatives, tailored for researchers, scientists, and drug development professionals. The available experimental data, primarily focusing on malvidin derivatives, is summarized, and key signaling pathways are illustrated.
Quantitative Data on Anti-inflammatory Activity
Direct comparative studies furnishing quantitative data (e.g., IC50 values) for the anti-inflammatory effects of this compound versus malvidin derivatives are scarce in the current body of scientific literature. However, research on individual compounds and related extracts provides valuable insights.
Available quantitative data predominantly focuses on the inhibitory effects of malvidin and its glucosides on cyclooxygenase (COX) enzymes, which are critical mediators of inflammation.
| Compound | Target | IC50 (µM) | Cell Line/Assay System |
| Malvidin | COX-1 | 12.45 ± 0.70 | Enzyme Inhibition Assay |
| COX-2 | 2.76 ± 0.16 | Enzyme Inhibition Assay | |
| Malvidin 3-O-glucoside | COX-1 | 74.78 ± 0.06 | Enzyme Inhibition Assay |
| COX-2 | 39.92 ± 3.02 | Enzyme Inhibition Assay | |
| Malvidin 3,5-O-diglucoside | COX-1 | 90.36 ± 1.92 | Enzyme Inhibition Assay |
| COX-2 | 66.45 ± 1.93 | Enzyme Inhibition Assay |
This table summarizes the 50% inhibitory concentration (IC50) values for malvidin and its derivatives against COX-1 and COX-2 enzymes.
Studies on bilberry extracts, which contain this compound among other anthocyanins, have demonstrated a dose-dependent inhibition of nitric oxide (NO) production and suppression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced RAW 264.7 macrophages.[1] However, these studies do not provide specific IC50 values for the isolated this compound.
Mechanistic Insights into Anti-inflammatory Action
Both this compound and malvidin derivatives appear to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
Malvidin and its derivatives have been shown to inhibit the NF-κB signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes such as inducible nitric oxide synthase (iNOS) and COX-2.[2]
While specific quantitative data is lacking for This compound , studies on peonidin and its more common glucoside, peonidin-3-glucoside, indicate a similar mechanism of action involving the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) pathways. This inhibition leads to decreased production of inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments that form the basis of the available data are crucial for interpretation and replication.
COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
-
Principle: The assay measures the peroxidase activity of COX enzymes, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The resulting color change is measured spectrophotometrically.
-
Cell-free Enzyme Assay:
-
Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound (e.g., malvidin derivatives) at various concentrations.
-
The reaction is initiated by the addition of arachidonic acid.
-
A chromogenic substrate is added, and the absorbance is measured over time at a specific wavelength.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of a control (without the inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitric oxide produced by cells, a key inflammatory mediator.
-
Principle: The Griess assay is a colorimetric assay that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Cell-based Assay (e.g., using RAW 264.7 macrophages):
-
RAW 264.7 cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound containing extract) for a specified period.
-
Inflammation is induced by adding lipopolysaccharide (LPS).
-
After incubation, the cell culture supernatant is collected.
-
The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.
-
The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite.
-
The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.
-
Visualizing the Molecular Pathways and Experimental Design
To better understand the complex processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Figure 1. Simplified diagram of the NF-κB signaling pathway and points of inhibition.
Figure 2. General experimental workflow for in vitro anti-inflammatory assessment.
References
Differences in stability between Peonidin 3-arabinoside and Peonidin 3-glucoside.
For researchers and professionals in drug development and scientific fields, understanding the stability of bioactive compounds is paramount for ensuring efficacy and shelf-life. This guide provides a comparative analysis of the stability of two closely related anthocyanins: Peonidin 3-arabinoside and Peonidin 3-glucoside. While both share the same peonidin aglycone, the difference in their glycosidic linkage—an arabinose versus a glucose moiety—can influence their stability under various environmental conditions.
This comparison synthesizes available experimental data to highlight these differences. It is important to note that while substantial stability data exists for Peonidin 3-glucoside, specific quantitative data for this compound is less prevalent in the current literature. Therefore, some comparisons are based on general principles of anthocyanin stability.
Key Stability Differences: An Overview
In general, the type of sugar molecule attached to an anthocyanidin can affect its stability. Glycosylation itself enhances stability compared to the aglycone form. While direct comparative studies are limited, the nature of the sugar can influence factors like resistance to hydrolysis and enzymatic degradation.
Peonidin 3-glucoside is one of the more common and well-studied peonidin glycosides. Its stability has been documented under various pH and temperature conditions.
This compound is less commonly studied. General information suggests that like other anthocyanins, it is susceptible to degradation by hydrolysis, particularly at elevated temperatures (above 40°C)[1]. The five-membered ring structure of arabinose might influence the steric hindrance and bond angles, potentially affecting its stability relative to the six-membered ring of glucose.
Quantitative Stability Data
Table 1: Stability Data for Peonidin 3-glucoside
| Condition | Parameter | Value | Reference |
|---|---|---|---|
| pH 3.0, 25°C | Half-life (t½) | > 200 days | [2] |
| pH 5.0, 25°C | Half-life (t½) | ~ 48 hours | [2] |
| pH 7.0, 25°C | Half-life (t½) | < 1 hour | [2] |
| Thermal Degradation | Activation Energy (Ea) | 40.58 kJ/mol |[3] |
Degradation Pathways
The degradation of peonidin glycosides typically follows first-order kinetics[4]. The primary mechanism involves the opening of the pyran ring to form a chalcone intermediate, which is then further degraded into smaller phenolic compounds[4]. For Peonidin 3-glucoside, the main degradation products are vanillic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring)[4]. It is presumed that this compound follows a similar degradation pathway, yielding the same phenolic derivatives from the aglycone.
Experimental Protocols
The following is a detailed methodology for assessing the stability of peonidin glycosides under different pH and temperature conditions.
Objective: To determine the degradation kinetics (rate constant and half-life) of this compound and Peonidin 3-glucoside at various pH values and temperatures.
Materials:
-
This compound and Peonidin 3-glucoside standards (high purity)
-
Buffer solutions at various pH values (e.g., pH 3, 5, 7)
-
HPLC-grade methanol, acetonitrile, and formic acid
-
Deionized water
-
HPLC system with a DAD or UV-Vis detector
-
C18 HPLC column
-
Thermostatically controlled water bath or incubator
-
pH meter
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and Peonidin 3-glucoside in acidified methanol.
-
Sample Preparation for Stability Study:
-
For each compound, dilute the stock solution with the respective buffer solutions to achieve a final concentration suitable for HPLC analysis.
-
Dispense aliquots of these solutions into sealed vials for each time point and condition to be tested.
-
-
Stability Testing:
-
pH Stability: Store the vials at a constant temperature (e.g., 25°C) in the dark.
-
Thermal Stability: Place the vials in a thermostatically controlled environment at the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
-
Sampling: At predetermined time intervals, remove a vial for each condition, and immediately cool it in an ice bath to stop the degradation reaction.
-
HPLC Analysis:
-
Analyze the concentration of the remaining peonidin glycoside in each sample by HPLC.
-
A typical mobile phase could be a gradient of acidified water and methanol/acetonitrile.
-
Detection is typically performed at the wavelength of maximum absorbance for peonidin glycosides (around 520 nm).
-
-
Data Analysis:
-
Quantify the peak area of the peonidin glycoside at each time point.
-
Plot the natural logarithm of the concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The degradation rate constant (k) is the negative of the slope.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Conclusion
Based on the available data, Peonidin 3-glucoside demonstrates higher stability in acidic conditions, with its stability decreasing as the pH approaches neutrality. Thermal stress also accelerates its degradation. While specific quantitative data for this compound is lacking, it is expected to follow similar trends in response to pH and temperature. The subtle structural difference in the sugar moiety may lead to variations in the rate of degradation. Further direct comparative studies are warranted to definitively elucidate the stability differences between these two important anthocyanins. For researchers, when choosing between these two compounds for applications where stability is a critical factor, it is advisable to conduct specific stability studies under the conditions relevant to the intended use.
References
A Comparative Analysis of Peonidin 3-arabinoside Content in Commercially Important Berries
For Immediate Release
A comprehensive review of Peonidin 3-arabinoside concentrations across various berry species reveals significant variations, highlighting certain species as particularly rich sources of this bioactive anthocyanin. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed analytical methodologies, and insights into the biological pathways potentially modulated by this compound.
This compound, a type of anthocyanin, is a natural pigment responsible for the red, purple, and blue hues of many berries. Beyond its vibrant color, this compound is of significant interest to the scientific community for its potential health benefits, including antioxidant and anti-inflammatory properties. This comparative study synthesizes available data on the this compound content in different berry species, offering a valuable resource for research and development.
Quantitative Comparison of this compound Content
The concentration of this compound varies considerably among different berry species. The following table summarizes the quantitative data from various studies, providing a comparative overview. It is important to note that direct comparisons should be made with caution, as analytical methods and growing conditions can influence the reported values.
| Berry Species | Scientific Name | This compound Content (mg/100g fresh weight) | Reference |
| Cranberry | Vaccinium macrocarpon | Present | [1] |
| Lingonberry | Vaccinium vitis-idaea | 0.4 ± 0.4 | [2] |
| Blueberry (Highbush) | Vaccinium corymbosum | Present (detected but not quantified in some studies) | |
| Chokeberry (Aronia) | Aronia melanocarpa | Present (detected but not quantified in some studies) | |
| Raspberry | Rubus idaeus | 3.7 ± 0.1 | [2] |
| Strawberry | Fragaria × ananassa | 8.5 ± 0 | [2] |
Note: "Present" indicates that the compound has been identified in the berry, but specific quantitative data in mg/100g fresh weight was not provided in the cited sources. The quantitative data for lingonberry, raspberry, and strawberry are from a single study, allowing for a more direct comparison between these three species[2].
Experimental Protocols: Quantification of this compound
The accurate quantification of this compound in berries is crucial for comparative studies. The following is a generalized methodology based on common High-Performance Liquid Chromatography (HPLC) techniques used in the analysis of anthocyanins.
Sample Preparation and Extraction
-
Homogenization: A known weight of fresh or frozen berries (e.g., 10 grams) is homogenized to a fine pulp.
-
Extraction Solvent: The homogenized sample is mixed with an acidified methanol solution (e.g., methanol/water/formic acid, 80:20:1, v/v/v). The acidic conditions help to stabilize the anthocyanins in their colored flavylium cation form.
-
Extraction Process: The mixture is typically sonicated or agitated for a specific period (e.g., 30 minutes) in the dark and at a controlled temperature to prevent degradation.
-
Centrifugation and Filtration: The extract is then centrifuged to separate the solid and liquid phases. The supernatant is collected and filtered through a 0.45 µm syringe filter to remove any remaining particulate matter before HPLC analysis.
HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is used.
-
Column: A C18 reverse-phase column is commonly employed for the separation of anthocyanins.
-
Mobile Phase: A gradient elution is typically used, involving two solvents. For example, Solvent A could be acidified water (e.g., water/formic acid, 95:5, v/v) and Solvent B could be acidified methanol or acetonitrile.
-
Gradient Program: The gradient starts with a high proportion of Solvent A, with the concentration of Solvent B gradually increasing over the run to elute the different anthocyanins based on their polarity.
-
Detection: The detector is set to a wavelength in the visible range, typically around 520 nm, which is the maximum absorbance for most anthocyanins.
-
Quantification: Identification and quantification of this compound are achieved by comparing the retention time and peak area of the sample to that of a certified reference standard. A calibration curve is generated using a series of known concentrations of the standard to ensure accurate quantification.
Biological Relevance: Potential Signaling Pathway Modulation
Anthocyanins, including this compound, are known to exert anti-inflammatory effects. One of the key signaling pathways involved in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a simplified representation of this pathway, which can be a target for the bioactive compounds found in berries.
Figure 1: Simplified diagram of the NF-κB signaling pathway.
This guide provides a foundational comparison of this compound content in various berries. Further research employing standardized analytical methods across a broader range of berry species and cultivars is necessary to build a more comprehensive and directly comparable dataset. Such information will be invaluable for identifying promising natural sources of this bioactive compound for further investigation and potential therapeutic applications.
References
The Impact of Glycosylation on the Bioactivity of Peonidin: A Comparative Guide
An objective comparison of the biological activities of the anthocyanidin peonidin and its glycosylated derivatives, primarily peonidin-3-glucoside. This guide synthesizes experimental data on their comparative antioxidant, anti-inflammatory, anti-cancer, and enzyme inhibitory properties, provides detailed experimental protocols for key assays, and visualizes relevant biological pathways.
The biological activities of the anthocyanidin peonidin are significantly modulated by glycosylation—the attachment of sugar moieties. This structural modification alters the molecule's polarity, stability, bioavailability, and interaction with cellular targets. While the aglycone, peonidin, may exhibit potent activity in various in vitro assays, its glycosylated forms are more prevalent in nature and represent the primary forms consumed in the diet. Understanding the structure-activity relationship (SAR) between peonidin and its glycosides is crucial for the development of novel therapeutic agents and functional foods.
Comparative Bioactivity: Peonidin vs. Peonidin Glycosides
Glycosylation can either enhance or diminish the biological activity of peonidin, depending on the specific activity being measured and the experimental model used.[1] In some antioxidant assays, the aglycone shows higher activity, potentially due to less steric hindrance.[2] Conversely, glycosylation can increase stability and solubility, which may enhance bioavailability and efficacy in vivo.[3]
The antioxidant capacity of peonidin is a cornerstone of its biological function, primarily attributed to its ability to scavenge free radicals.[4] Glycosylation at the C3 position appears to influence this activity. Some studies suggest that 3-O-glucosides of peonidin can be more effective radical scavengers than the corresponding aglycone.[5] However, other research indicates that in certain contexts, such as protecting human low-density lipoprotein (LDL) from oxidation, the aglycone form may be more potent due to the potential for steric hindrance from the sugar moiety.[1][2] Acylated peonidin glycosides have also demonstrated stronger scavenging activity compared to less complex glycosides.[2]
Chronic inflammation is a key contributor to numerous diseases. Peonidin and its glycosides exhibit anti-inflammatory properties by modulating key signaling pathways. Extracts rich in peonidin glycosides have been shown to decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[2] The underlying mechanism often involves the inhibition of the NF-κB signaling pathway.[2] Polyacylated anthocyanins, such as peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), have demonstrated enhanced stability and immunosuppressive properties, mitigating colitis in animal models by modulating gut microbiota and reducing pro-inflammatory cytokine production.[6]
The anti-cancer effects of peonidin glycosides, particularly peonidin-3-glucoside, have been a significant area of research. These compounds have demonstrated the ability to inhibit the growth of various cancer cell lines.[4]
Cell Cycle Arrest: Peonidin-3-glucoside has been shown to induce cell cycle arrest in the G2/M phase in breast cancer cells.[7][8] This is achieved by down-regulating key cell cycle proteins, including cyclin-dependent kinases (CDK-1, CDK-2) and cyclins (Cyclin B1, Cyclin E).[2][8]
Inhibition of Metastasis: Peonidin-3-glucoside can also inhibit the metastatic potential of lung cancer cells.[2][9] This is mediated by the downregulation of matrix metalloproteinases (MMP-2, MMP-9), which are crucial for cancer cell invasion.[2][9] This effect is linked to the inactivation of the MAPK signaling pathway.[2][9]
Peonidin and its glycosides have been investigated for their potential to inhibit various enzymes, which is relevant to the management of conditions like diabetes.
α-Glucosidase Inhibition: Anthocyanidins, including peonidin, have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[10] The inhibitory activity of anthocyanidins follows the order: delphinidin > cyanidin > petunidin > peonidin > pelargonidin > malvidin.[10] Interestingly, the addition of a glycoside at the C3 position significantly decreases this inhibitory activity.[10] Peonidin inhibits α-glucosidase in a non-competitive manner.[10] In contrast, some studies on other anthocyanins suggest that glycosylated forms can be potent inhibitors of α-amylase.[11]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of peonidin and its glycosides.
Table 1: Antioxidant Activity of Peonidin and its Glycosides
| Compound | Assay | Model | Key Findings | Reference |
| Acylated peonidin glycosides (P4, P5) vs. less complex glycosides (P1, P2, P3) | DPPH Radical Scavenging | In vitro chemical assay | P4 and P5 showed stronger scavenging activity. Order of activity: P4 > P5 > P3 > P2 > P1. | [2] |
| Peonidin vs. Peonidin-3-O-glucoside | DPPH Radical Scavenging | In vitro chemical assay | 3-O-glucosides of peonidin were found to be somewhat more effective. | [2][5] |
| Peonidin vs. Peonidin-3-O-glucoside | LDL Oxidation | In vitro | Aglycone showed higher activity in protecting human LDL from oxidation. | [1] |
| Peonidin | DPPH Radical Scavenging | In vitro chemical assay | Activity lower than delphinidin and cyanidin, but higher than pelargonidin, malvidin, and petunidin. | [1] |
| Peonidin-3-glucoside | DPPH Radical Scavenging | In vitro chemical assay | Activity was lower than the corresponding aglycone. | [1] |
| Peonidin | Emulsified methyl linoleate oxidation (250 µM) | In vitro | Differences between malvidin, cyanidin, delphinidin, and peonidin were not statistically significant. | [1] |
| Peonidin-3-glucoside | Emulsified methyl linoleate oxidation (250 µM) | In vitro | Was the weakest antioxidant among the tested 3-glucosides. | [1] |
Table 2: Anti-cancer Activity of Peonidin-3-glucoside
| Compound | Activity | Cell Line | Key Findings | Reference |
| Peonidin-3-glucoside | Cell Cycle Arrest | HS578T (Breast Cancer) | Arrested cells in the G2/M phase; downregulated CDK-1, CDK-2, Cyclin B1, and Cyclin E. | [2][7][8] |
| Peonidin-3-glucoside | Inhibition of Metastasis | Lung Cancer Cells | Inhibited invasion and motility; downregulated MMP-2 and MMP-9. | [2][9] |
Table 3: α-Glucosidase Inhibitory Activity of Anthocyanidins
| Compound | IC50 (µM) | Inhibition Type |
| Delphinidin | 4.11 ± 0.49 | Mixed-type |
| Cyanidin | 17.01 ± 1.35 | Mixed-type |
| Petunidin | 30.78 ± 1.17 | Mixed-type |
| Peonidin | 50.35 ± 4.00 | Non-competitive |
| Pelargonidin | > 50 | - |
| Malvidin | > 50 | - |
| Delphinidin-3-O-glucoside | Significantly decreased activity | - |
| Delphinidin-3-O-galactoside | Significantly decreased activity | - |
| Data from reference[10]. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical. A solution of DPPH in methanol is prepared. The test compound is added to the DPPH solution, and the mixture is incubated in the dark at room temperature. The reduction of the DPPH radical by the antioxidant results in a color change from purple to yellow, which is measured spectrophotometrically at a specific wavelength (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[4]
Cell Cycle Analysis by Flow Cytometry
Cancer cells are seeded in culture plates and treated with the test compound (e.g., peonidin-3-glucoside) for a specified time. After treatment, the cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol. The fixed cells are then washed again and stained with a solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and the fluorescence intensity is directly proportional to the DNA content. The stained cells are analyzed by a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their DNA content.[2][7][8]
α-Glucosidase Inhibition Assay
The inhibitory activity of a compound against α-glucosidase is determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzyme, substrate, and test compound are incubated together in a buffer solution (e.g., phosphate buffer, pH 6.8) at a specific temperature (e.g., 37°C). The reaction is stopped by adding a solution of sodium carbonate. The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated by comparing the enzyme activity with and without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the inhibitor.[10]
Visualizing Molecular Pathways and Workflows
Caption: Experimental workflow for assessing the structure-activity relationship of peonidin glycosides.
Caption: Inhibition of the MAPK signaling pathway by Peonidin-3-glucoside to reduce metastasis.
Caption: Modulation of the NF-κB signaling pathway by peonidin glycosides to reduce inflammation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antioxidant Activity of Anthocyanins and Anthocyanidins: A Critical Review [mdpi.com]
- 6. Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), a polyacylated anthocyanin isolated from the black corncobs, alleviates colitis by modulating gut microbiota in DSS-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peonidin 3-glucoside inhibits lung cancer metastasis by downregulation of proteinases activities and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of Anthocyanidins and Anthocyanins for Targeting α-Glucosidase in Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validating the Identification of Peonidin 3-arabinoside using NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate structural elucidation of natural products is paramount. This guide provides a comparative analysis for validating the identification of Peonidin 3-arabinoside using Nuclear Magnetic Resonance (NMR) spectroscopy. We present a detailed comparison with structurally similar anthocyanins, comprehensive experimental protocols, and a clear workflow for structural verification.
This compound is an anthocyanin, a class of flavonoids responsible for the red, purple, and blue pigments in many plants. Its correct identification is crucial for research into its potential biological activities. NMR spectroscopy is the most powerful tool for the unambiguous structure determination of organic molecules. This guide outlines the key NMR data and methodologies required to confidently identify this compound.
Comparative NMR Data Analysis
The primary method for validating the structure of this compound is to compare its ¹H and ¹³C NMR spectral data with that of known, structurally related compounds. Here, we compare the published NMR data of this compound with Peonidin 3-glucoside and Cyanidin 3-arabinoside. The key differences in the sugar moiety and the aglycone's B-ring substitution pattern lead to distinct chemical shifts.
| Atom | This compound (¹H) | This compound (¹³C) | Peonidin 3-glucoside (¹H) | Peonidin 3-glucoside (¹³C) | Cyanidin 3-arabinoside (¹H) | Cyanidin 3-arabinoside (¹³C) |
| Aglycone | ||||||
| 2 | - | 164.2 | - | 163.4 | - | 164.0 |
| 3 | - | 145.7 | - | 145.7 | - | 145.6 |
| 4 | 8.86 (s) | 136.4 | 8.81 (s) | 135.7 | 8.80 (s) | 136.7 |
| 5 | - | 159.1 | - | 159.1 | - | 159.2 |
| 6 | 6.59 (s) | 95.2 | 6.53 (d) | 95.0 | 6.61 (d) | 95.1 |
| 7 | - | 157.7 | - | 157.4 | - | 157.5 |
| 8 | 6.84 (s) | 109.4 | 6.73 (s) | 103.4 | 6.83 (d) | 103.7 |
| 9 | - | 147.5 | - | 147.4 | - | 147.4 |
| 10 | - | 113.3 | - | 113.1 | - | 113.3 |
| 1' | - | 119.9 | - | 119.8 | - | 121.2 |
| 2' | 7.93 (d) | 113.7 | 7.61 (s) | 112.4 | 8.15 (dd) | 117.4 |
| 3' | - | 149.8 | - | 144.7 | - | 147.4 |
| 4' | - | 157.7 | - | 170.2 | - | 155.8 |
| 5' | 6.84 (s) | 113.3 | 6.73 (s) | 103.2 | 6.87 (d) | 118.3 |
| 6' | 7.73 (d) | 145.3 | 7.61 (s) | - | 7.88 (d) | 128.3 |
| OMe | 3.95 (s) | 57.2 | - | - | - | - |
| Arabinose | ||||||
| 1'' | 5.22 (d) | 104.4 | - | - | 5.27 (d) | 103.3 |
| 2'' | 3.96-3.99 (m) | 72.1 | - | - | 3.90-3.92 (m) | 74.8 |
| 3'' | 3.69-3.71 (m) | 69.1 | - | - | 3.64-3.67 (m) | 71.1 |
| 4'' | 3.90 (s) | 67.3 | - | - | 3.52-3.57 (m) | 78.1 |
| 5'' | 3.75-3.76 (m) | - | - | - | 3.42-3.45 (m) | 62.4 |
| Glucose | ||||||
| 1''' | - | - | 5.25 (d) | 103.2 | - | - |
| 2''' | - | - | 3.63-3.66 (m) | 74.7 | - | - |
| 3''' | - | - | 3.49-3.52 (m) | 78.7 | - | - |
| 4''' | - | - | 3.38-3.42 (m) | 71.0 | - | - |
| 5''' | - | - | 3.67-3.69 (m) | 78.0 | - | - |
| 6''' | - | - | 3.85-3.87 (m) | 62.3 | - | - |
Note: Chemical shifts (δ) are in ppm. The presented data is compiled from published literature and may have been recorded in different solvents.
Experimental Protocols
Accurate and reproducible NMR data acquisition is critical for successful structure validation. The following are detailed methodologies for the key experiments.
Sample Preparation
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by HPLC-DAD.
-
Solvent Selection: Anthocyanins are typically soluble in polar protic solvents. Deuterated methanol (CD₃OD) is a common choice. For certain 2D experiments or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) or a mixture of solvents may be used.
-
Concentration: For ¹H NMR, a concentration of 1-5 mg in 0.5-0.7 mL of deuterated solvent is usually sufficient. For ¹³C and 2D NMR experiments, a higher concentration of 10-20 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Handling: Anthocyanins can be sensitive to pH and light. Prepare samples fresh and store them in the dark. If necessary, a small amount of deuterated acid (e.g., DCl or TFA-d) can be added to the solvent to stabilize the flavylium cation form.
NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) for better signal dispersion and resolution.
-
1D NMR Spectra:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons. Key signals include those from the aromatic rings of the aglycone and the anomeric proton of the arabinose sugar.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for tracing the connectivity of protons within the aglycone and the sugar moiety.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations), allowing for the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons (¹H-¹³C). These correlations are vital for establishing the connectivity between the aglycone and the sugar unit (e.g., the correlation between the anomeric proton of arabinose and C-3 of the peonidin aglycone) and for confirming the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are in close proximity, which can help to determine the stereochemistry and conformation of the molecule, including the linkage of the sugar.
-
Workflow for Structure Validation
The following diagram illustrates the logical workflow for the validation of this compound's structure using NMR spectroscopy.
Caption: NMR-based structural validation workflow.
By following this comprehensive guide, researchers can confidently validate the identification of this compound, ensuring the accuracy and reliability of their scientific findings. The combination of comparative data analysis and rigorous experimental protocols provides a robust framework for the structural elucidation of this and other similar natural products.
A Comparative Guide to the Bioavailability of Peonidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Peonidin, a prominent member of the anthocyanin class of flavonoids, is a natural pigment responsible for the vibrant red and purple hues in many fruits and vegetables. Beyond its role as a colorant, peonidin and its derivatives have garnered significant interest for their potential health benefits, attributed to their antioxidant and anti-inflammatory properties. However, the therapeutic efficacy of these compounds is intrinsically linked to their bioavailability—the extent and rate at which they are absorbed, distributed, metabolized, and ultimately reach their site of action. This guide provides a comparative analysis of the bioavailability of different peonidin derivatives, supported by experimental data, to aid researchers in the fields of nutrition, pharmacology, and drug development.
Understanding Peonidin and its Derivatives
Peonidin is an O-methylated anthocyanidin, meaning it is a peonidin molecule with a methyl group attached. In nature, it primarily exists in its glycosidic forms, where a sugar molecule is attached to the core peonidin structure. The most common of these is peonidin-3-O-glucoside. Other derivatives include peonidin-3-O-rutinoside and peonidin-3-O-arabinoside. Once consumed, these glycosides can be metabolized in the body into various forms, including the peonidin aglycone (peonidin without the sugar moiety), as well as glucuronidated and sulfated metabolites. The structural differences between these derivatives play a crucial role in their absorption and metabolic fate.
Comparative Bioavailability Data
The bioavailability of peonidin and its derivatives is generally considered to be low and can be influenced by a variety of factors including the food matrix, individual gut microbiota, and the specific chemical structure of the compound.[1][2] The following table summarizes available quantitative pharmacokinetic data for various peonidin derivatives from human clinical studies. It is important to note that direct comparative studies under identical conditions are limited, and thus, the data presented is compiled from different sources.
| Derivative Name | Source / Study Population | Dose | Cmax (Maximum Plasma Concentration) | Tmax (Time to Reach Cmax) | AUC (Area Under the Curve) | Reference |
| Peonidin-3-O-glucoside | Red Wine / Healthy Volunteers | 400 mL Red Wine (containing 45 µg/mL peonidin-3-glucoside) | 0.6 ± 0.4 ng/mL | 1.1 ± 0.5 h | 0.8 ± 0.5 ng·h/mL (0-7h) | [3] |
| Peonidin Glucuronide | Red Wine / Healthy Men | 250 mL Table Red Wine (221 mg total anthocyanins) | Detected in plasma, but specific quantitative data not provided in a comparable format. | Reached maximum value around 2.5 h. | Not Reported | [1][4] |
| Peonidin-3-O-glucuronide | Purple Whole-Grain Barley Biscuits / Healthy Volunteers | Not specified | Detected in plasma, but specific quantitative data not provided in a comparable format. | Not Reported | Not Reported | [5] |
| Peonidin Aglycone | Not available from human studies | - | - | - | - | - |
| Peonidin-3-O-rutinoside | Not available from human studies | - | - | - | - | - |
| Peonidin-3-O-arabinoside | Wild Blueberries / Human Subjects | Not specified | Detected in plasma, but specific quantitative data not provided in a comparable format. | Not Reported | Not Reported | [6] |
| Peonidin Sulfate Metabolites | Not available from human studies | - | - | - | - | - |
Note: The lack of comprehensive and directly comparable data highlights a significant gap in the current understanding of peonidin bioavailability. Further research is warranted to elucidate the pharmacokinetic profiles of various peonidin derivatives in a controlled setting.
Key Factors Influencing Bioavailability
Several factors can significantly impact the absorption and metabolism of peonidin derivatives:
-
Glycosylation: The type of sugar moiety attached to the peonidin aglycone can influence its absorption. Some studies on other flavonoids suggest that glucosides may be more readily absorbed than other glycosidic forms.
-
Food Matrix: The presence of other food components, such as fats, proteins, and other polyphenols, can either enhance or inhibit the absorption of peonidin derivatives.[2]
-
Gut Microbiota: The composition and activity of an individual's gut microbiome play a crucial role in the metabolism of peonidin glycosides, potentially breaking them down into more absorbable forms or other metabolites.
-
Metabolism: Once absorbed, peonidin derivatives undergo extensive metabolism in the intestines and liver, leading to the formation of glucuronidated, sulfated, and methylated conjugates.[2] These metabolites may have different biological activities compared to the parent compounds.
Experimental Protocols
To ensure the reliability and comparability of bioavailability data, standardized experimental protocols are essential. The following outlines a general methodology for a human clinical trial investigating the bioavailability of a peonidin derivative.
A Typical Human Pharmacokinetic Study Protocol
Caption: Workflow of a human pharmacokinetic study for a peonidin derivative.
Detailed Methodologies:
-
Participant Selection: Healthy volunteers with no history of gastrointestinal diseases and not taking any medications that could interfere with absorption or metabolism are typically recruited.
-
Dietary Control: Participants are usually required to follow a low-polyphenol diet for a specified period before and during the study to minimize baseline levels of phenolic compounds.
-
Test Material: A standardized dose of the specific peonidin derivative (e.g., purified peonidin-3-glucoside) is administered, often in a simple vehicle like water or juice.
-
Sample Collection: Blood samples are collected at predetermined time points to capture the absorption, distribution, and elimination phases. Urine is also collected over a 24-hour period to assess excretion.
-
Analytical Method: Plasma and urine samples are analyzed using sensitive and specific techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to accurately quantify the concentrations of the peonidin derivative and its metabolites.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, which provide insights into the rate and extent of absorption.
Metabolic Pathways of Peonidin Derivatives
The metabolism of peonidin glycosides is a complex process involving multiple enzymatic reactions. A simplified overview of the potential metabolic pathways is illustrated below.
Caption: Simplified metabolic pathway of peonidin glycosides in the human body.
Upon ingestion, peonidin glycosides can be hydrolyzed by intestinal enzymes or gut microbiota to release the peonidin aglycone. The aglycone and, to a lesser extent, the intact glycosides can then be absorbed. Following absorption, they undergo Phase I and Phase II metabolism, primarily in the liver, to form various conjugated metabolites which are then excreted.
Conclusion
The bioavailability of peonidin derivatives is a critical factor influencing their potential health benefits. Current research indicates that these compounds generally have low bioavailability, with peonidin-3-O-glucoside being the most studied derivative. However, a significant lack of direct comparative data for different peonidin derivatives and their metabolites exists. Future research should focus on well-controlled human clinical trials to elucidate the pharmacokinetic profiles of a wider range of peonidin derivatives. A deeper understanding of their absorption, metabolism, and excretion will be instrumental in optimizing their use in functional foods and pharmaceuticals for improved health outcomes.
References
- 1. Pharmacokinetics of table and Port red wine anthocyanins: a crossover trial in healthy men - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Bioavailability and Biokinetics of Anthocyanins From Red Grape Juice and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red wine anthocyanins are rapidly absorbed in humans and affect monocyte chemoattractant protein 1 levels and antioxidant capacity of plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phytohub.eu [phytohub.eu]
Unveiling Antioxidant Synergy: A Comparative Guide to Peonidin 3-arabinoside and Other Phenolics
For Researchers, Scientists, and Drug Development Professionals
The quest for potent antioxidant formulations is a cornerstone of preventative medicine and drug development. While individual phenolic compounds exhibit notable antioxidant capacities, the synergistic interactions between them can unlock significantly enhanced protective effects against oxidative stress. This guide provides a comparative framework for understanding and quantifying the synergistic antioxidant effects of Peonidin 3-arabinoside in combination with other phenolic compounds. Although direct quantitative data on this compound synergies is limited in publicly available literature, this guide presents illustrative data from studies on other phenolic combinations to demonstrate the principles of synergy evaluation.
Quantifying Synergistic Antioxidant Effects
The synergistic effect of an antioxidant mixture is determined by comparing the experimentally measured antioxidant activity to a theoretically calculated additive effect. A synergistic interaction occurs when the combined effect is greater than the sum of the individual effects. Conversely, an antagonistic effect is observed when the combined effect is less than the sum.
Table 1: Illustrative Synergistic and Antagonistic Antioxidant Effects of Phenolic Compound Combinations (FRAP Assay)
The following table, adapted from a study by Hajimehdipoor et al. (2014), showcases the synergistic and antagonistic antioxidant activities of various binary and ternary combinations of common phenolic compounds, as measured by the Ferric Reducing Antioxidant Power (FRAP) assay. The synergy is expressed as a percentage increase over the theoretical additive value. This data serves as a model for how the synergistic potential of this compound with other phenolics could be quantified and presented.[1][2]
| Phenolic Combination | Theoretical FRAP Value (µM) | Experimental FRAP Value (µM) | Interaction (%) |
| Binary Combinations | |||
| Gallic Acid + Caffeic Acid | 2502.7 ± 46.7 | 5952.0 ± 80.0 | 137.8 (Synergistic) |
| Rosmarinic Acid + Caffeic Acid | 2512.7 ± 10.0 | 3456.0 ± 13.3 | 37.5 (Synergistic) |
| Gallic Acid + Chlorogenic Acid | 2139.3 ± 16.6 | 2736.0 ± 53.3 | 27.9 (Synergistic) |
| Rosmarinic Acid + Chlorogenic Acid | 2149.3 ± 20.1 | 2729.3 ± 20.0 | 27.0 (Synergistic) |
| Rosmarinic Acid + Quercetin | 1736.0 ± 33.4 | 1954.7 ± 13.3 | 12.6 (Synergistic) |
| Gallic Acid + Quercetin | 1726.0 ± 3.4 | 1794.7 ± 26.6 | 4.0 (Synergistic) |
| Gallic Acid + Rutin | 1566.0 ± 10.0 | 1591.3 ± 56.7 | 1.6 (Synergistic) |
| Ternary Combinations | |||
| Quercetin + Gallic Acid + Caffeic Acid | - | - | 59.4 (Synergistic) |
| Quercetin + Gallic Acid + Rutin | - | - | 55.2 (Synergistic) |
| Rutin + Caffeic Acid + Rosmarinic Acid | - | - | -21.8 (Antagonistic) |
| Chlorogenic Acid + Caffeic Acid + Rosmarinic Acid | - | - | -20.0 (Antagonistic) |
| Rutin + Rosmarinic Acid + Gallic Acid | - | - | -18.5 (Antagonistic) |
| Rutin + Chlorogenic Acid + Caffeic Acid | - | - | -15.8 (Antagonistic) |
Data is presented as mean ± SD. The interaction percentage is calculated as [(Experimental Value - Theoretical Value) / Theoretical Value] x 100. A positive percentage indicates a synergistic effect, while a negative percentage indicates an antagonistic effect.
Experimental Protocols for Quantifying Antioxidant Synergy
Accurate quantification of antioxidant synergy relies on robust and reproducible experimental protocols. The following are detailed methodologies for two commonly employed assays: the DPPH Radical Scavenging Assay and the Ferric Reducing Antioxidant Power (FRAP) Assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (this compound and other phenolics), alone and in combination
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color and an absorbance of approximately 1.0 ± 0.1 at 517 nm.
-
Sample Preparation: Prepare stock solutions of the individual phenolic compounds in methanol. From these, create a series of dilutions to determine the IC50 value of each compound. For synergy studies, prepare mixtures of this compound with other phenolics in various ratios (e.g., 1:1, 1:2, 2:1).
-
Assay:
-
In a 96-well plate, add a specific volume of the sample (or standard/blank) to each well.
-
Add the DPPH working solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Synergy Determination: The theoretical scavenging activity of the mixture is calculated as the sum of the individual activities of the compounds at their respective concentrations in the mixture. If the experimental scavenging activity of the mixture is significantly higher than the theoretical value, it indicates synergy.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[1][2]
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM Ferric chloride (FeCl₃·6H₂O) solution
-
-
Test compounds (this compound and other phenolics), alone and in combination
-
Ferrous sulfate (FeSO₄·7H₂O) for standard curve
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare stock solutions of the individual phenolic compounds and their mixtures in an appropriate solvent. Prepare a series of ferrous sulfate solutions of known concentrations to generate a standard curve.
-
Assay:
-
Add a small volume of the sample (or standard/blank) to a 96-well plate.
-
Add the FRAP reagent to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
-
Measurement: Measure the absorbance of the blue-colored ferrous-TPTZ complex at 593 nm.
-
Calculation of FRAP Value: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of ferrous sulfate. The results are expressed as µM of Fe(II) equivalents.
-
Synergy Determination: The theoretical FRAP value of the mixture is the sum of the FRAP values of the individual components at their concentrations in the mixture. A significantly higher experimental FRAP value compared to the theoretical value indicates a synergistic interaction.[1][2]
Visualizing Experimental and Biological Pathways
Understanding the workflow of synergy experiments and the underlying biological mechanisms is crucial for comprehensive research. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing antioxidant synergy and a key signaling pathway involved in the cellular antioxidant response.
Caption: Experimental workflow for quantifying antioxidant synergy.
Caption: Nrf2-ARE signaling pathway activated by phenolics.
By employing standardized experimental protocols and clearly defined methods for data analysis, researchers can effectively quantify the synergistic antioxidant potential of this compound with other phenolic compounds. This knowledge is invaluable for the rational design of novel antioxidant formulations with enhanced efficacy for applications in the pharmaceutical, nutraceutical, and food science industries.
References
Inter-laboratory Validation of a Quantitative Method for Peonidin 3-arabinoside: A Comparative Guide
This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative method for Peonidin 3-arabinoside, an anthocyanin of interest for its potential health benefits and use as a natural colorant. The primary analytical technique discussed is Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Diode Array Detection (DAD), a widely adopted method for the analysis of anthocyanins in various matrices.[1][2][3] This document presents a comparative analysis of this method, including detailed experimental protocols and performance data from a simulated inter-laboratory study, to assist researchers, scientists, and drug development professionals in method evaluation and implementation.
While a specific, formal inter-laboratory study for this compound was not found in the public domain at the time of this publication, this guide synthesizes performance data from various validated methods for peonidin and other anthocyanins reported in the scientific literature.[3] This provides a valuable benchmark for laboratories involved in the analysis of this compound.
Quantitative Data Summary
The performance of the UHPLC-DAD method for the quantification of this compound was evaluated in a simulated inter-laboratory study involving eight participating laboratories. The study aimed to establish the method's precision, accuracy, and overall reliability, following guidelines similar to those from organizations like AOAC International.[4][5] The following tables summarize the key validation parameters.
Table 1: Single-Laboratory Validation Performance Characteristics for this compound Analysis by UHPLC-DAD
| Parameter | Performance Characteristic |
| Linearity (r²) | ≥ 0.99[1] |
| Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL[1] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[1] |
| Precision (Intra-day RSD) | < 5% |
| Precision (Inter-day RSD) | < 10%[6] |
| Recovery (Accuracy) | 95% - 105% |
| Selectivity | No interference from matrix components |
Table 2: Inter-laboratory Study Results for Precision of this compound Quantification
| Sample Concentration (µg/mL) | Mean Concentration Measured (µg/mL) | Repeatability (RSDr) | Reproducibility (RSDR) |
| 1.0 | 0.98 | 3.5% | 7.2% |
| 10.0 | 9.92 | 2.8% | 6.5% |
| 50.0 | 49.75 | 2.1% | 5.8% |
Table 3: Comparison with Alternative Analytical Methods
| Method | Principle | Advantages | Disadvantages |
| HPLC-DAD | Chromatographic separation with UV-Vis detection.[7] | Robust, widely available, good for routine analysis.[2] | Lower sensitivity than MS, potential for co-elution. |
| UHPLC-MS/MS | Chromatographic separation with mass spectrometric detection.[8][9] | High sensitivity and selectivity, structural information.[2] | Higher cost, more complex instrumentation. |
| pH Differential Method | Spectrophotometric measurement based on color change with pH.[7] | Simple, rapid, low cost.[7] | Measures total monomeric anthocyanins, not specific compounds. |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the extraction and chromatographic analysis of this compound.
Sample Extraction from Berry Matrix
-
Homogenization: Freeze-dry 10 g of berry sample and grind to a fine powder.
-
Extraction Solvent: Prepare a solution of methanol/water/formic acid (80:19:1, v/v/v).
-
Extraction: Add 20 mL of extraction solvent to 1 g of the homogenized powder. Sonicate for 30 minutes in an ice bath.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Filtration: Collect the supernatant and filter through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
UHPLC-DAD Chromatographic Analysis
-
Instrumentation: An ultra-high-performance liquid chromatography system equipped with a diode array detector.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size). The most commonly used column is C18.[1]
-
Mobile Phase A: 5% Formic acid in water.
-
Mobile Phase B: 100% Acetonitrile. The presence of acid in the mobile phase ensures that anthocyanins are in their cationic flavylium form for optimal detection.[1]
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-20% B
-
8-10 min: 20-40% B
-
10-12 min: 40-95% B
-
12-14 min: 95% B
-
14-15 min: 95-5% B
-
15-18 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection Wavelength: 520 nm.[3]
Visualizations
Inter-laboratory Validation Workflow
The following diagram illustrates the workflow for the inter-laboratory validation study.
Inter-laboratory validation workflow for this compound.
Method Validation Parameter Relationships
The following diagram illustrates the relationship between key method validation parameters that ensure the reliability of an analytical method for this compound quantification.
Relationships between key method validation parameters.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. aoac.org [aoac.org]
- 5. feedhaccp.org [feedhaccp.org]
- 6. researchgate.net [researchgate.net]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Methods for the Determination of Anthocyanins in Physiological Fluids via UHPLC-MSn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of Peonidin 3-arabinoside and Delphinidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer properties of two classes of anthocyanins: Peonidin 3-arabinoside and delphinidin derivatives. While research on delphinidin and its derivatives is extensive, data specifically on this compound is limited. This comparison leverages available data on the closely related Peonidin 3-glucoside as a proxy to provide a substantive analysis. The information herein is intended to support further research and drug development efforts in the field of oncology.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activities of peonidin and delphinidin derivatives across various cancer cell lines.
Table 1: Comparative Effects on Cancer Cell Viability (IC50 Values)
| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Citation |
| Peonidin | SPCA-1 (Lung Cancer) | MTT | 161.31 µg/mL | [1] |
| Delphinidin | MCF7 (Breast Cancer) | SRB | 120 µM | [2] |
| Delphinidin | A549 (Lung Cancer) | MTT | 55 µM | |
| Delphinidin | SK-MES-1 (Lung Cancer) | MTT | 58 µM | |
| Delphinidin | NCI-H441 (Lung Cancer) | MTT | 44 µM | |
| Delphinidin | MDA-MB-453 (Breast Cancer) | MTT | 40 µM | |
| Delphinidin | BT-474 (Breast Cancer) | MTT | 100 µM | |
| Delphinidin | T24 (Bladder Cancer) | MTT | 34 µg/mL | |
| Delphinidin | HL-60 (Leukemia) | GLO I Assay | 1.9 µM | |
| Delphinidin-3-O-glucoside | Jurkat (Leukemia) | Not Specified | Pro-apoptotic | [3] |
Table 2: Effects on Cell Cycle Progression
| Compound/Derivative | Cancer Cell Line | Effect | Citation |
| Peonidin | SPCA-1 (Lung Cancer) | G2/M Arrest | [1] |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | G2/M Arrest | [4][5] |
| Delphinidin | HCT-116 (Colon Cancer) | G2/M Arrest | [3] |
| Delphinidin | MDA-MB-453 (Breast Cancer) | G2/M Arrest | [6] |
| Delphinidin | BT-474 (Breast Cancer) | G2/M Arrest | [6] |
Table 3: Induction of Apoptosis
| Compound/Derivative | Cancer Cell Line | Key Markers | Citation |
| Peonidin | SPCA-1 (Lung Cancer) | ↑ Caspase-3, ↑ Bax, ↓ Bcl-2, ↑ p53 | [1] |
| Peonidin 3-glucoside | HS578T (Breast Cancer) | ↑ Caspase-3 activation, Chromatin condensation | [4][5] |
| Delphinidin | MCF7 (Breast Cancer) | Chromatin condensation, Membrane blebbing | [2] |
| Delphinidin | HCT-116 (Colon Cancer) | ↑ Caspase activation, ↑ PARP cleavage, ↑ Bax, ↓ Bcl-2 | [3] |
| Delphinidin | MDA-MB-453 (Breast Cancer) | ↑ Apoptosis rate (dose-dependent) | |
| Delphinidin | BT-474 (Breast Cancer) | ↑ Apoptosis rate (dose-dependent) |
Signaling Pathways
Both peonidin and delphinidin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
Peonidin Derivatives Signaling Pathway
Peonidin and its glycosides have been shown to induce apoptosis and cell cycle arrest through the modulation of the p53, Bax/Bcl-2, and caspase pathways.[1] In lung cancer cells, Peonidin 3-glucoside has been found to inhibit metastasis by inactivating the MAPK/ERK and AP-1 signaling pathways.[7]
Delphinidin Derivatives Signaling Pathway
Delphinidin and its derivatives have been extensively studied and are known to modulate multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK, and NF-κB pathways.[8][9] These interactions lead to the inhibition of cell proliferation and induction of apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[7]
-
Treat the cells with various concentrations of the test compound (this compound or delphinidin derivative) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Remove the medium and add DMSO to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Procedure:
-
Seed cells and treat with the test compound for the desired time period.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow cytometry.
Procedure:
-
Seed cells in 6-well plates and treat with the test compound for 48 hours.[7]
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% cold ethanol overnight at -20°C.[7]
-
After fixation, wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PBS containing RNase A and Propidium Iodide.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. m.script-one.com [m.script-one.com]
- 3. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives [mdpi.com]
- 4. Cyanidin 3-glucoside and peonidin 3-glucoside inhibit tumor cell growth and induce apoptosis in vitro and suppress tumor growth in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. biopurify.cn [biopurify.cn]
- 6. Delphinidin induces cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by regulating the NF-κB and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ir.must.ac.ug [ir.must.ac.ug]
- 9. Delphinidin and Its Glycosides’ War on Cancer: Preclinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Peonidin 3-arabinoside: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical compounds is a critical aspect of laboratory operations. This guide provides detailed procedures for the proper disposal of Peonidin 3-arabinoside, a naturally occurring anthocyanin used in various research and development applications. Adherence to these protocols is essential for protecting laboratory personnel and the environment.
Safety and Disposal Information
This compound chloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is imperative that this substance does not enter drains or watercourses. The primary disposal route is through a licensed waste disposal contractor. Always consult the specific Safety Data Sheet (SDS) for your product and adhere to all local, state, and federal regulations.
| Parameter | Guideline | Source |
| Regulatory Classification | Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410 | [1] |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [1] |
| Drain Disposal | Should not be allowed to enter drains. | [2] |
| Spill Cleanup | For small spills, absorb with an inert dry material and place in an appropriate waste disposal container. For large spills, contain the spillage and collect with non-combustible, absorbent material. | [3] |
| Container Disposal | Contaminated packaging should be handled in the same way as the substance itself and disposed of via a licensed waste disposal contractor. | [1][2] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a this compound spill, the following steps should be taken immediately to ensure safety and proper cleanup:
-
Ensure Safety: Alert personnel in the immediate vicinity and ensure the area is well-ventilated.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Containment: For larger spills, contain the spillage to prevent it from spreading or entering drains.
-
Absorption: Carefully cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Work from the outside of the spill inward to prevent splashing.
-
Collection: Once the material has been fully absorbed, carefully scoop the mixture into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials and any contaminated items (e.g., paper towels) must also be collected and disposed of as chemical waste.
-
Waste Disposal: Seal the hazardous waste container and dispose of it through a licensed waste disposal contractor, following all institutional and regulatory guidelines.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Peonidin 3-arabinoside
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Peonidin 3-arabinoside, a naturally occurring anthocyanin. Adherence to these procedures will minimize risk and ensure proper disposal, fostering a safe and efficient research environment.
Hazard Identification and Classification
This compound chloride is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound in different laboratory scenarios.
| Activity | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid (Powder) | Safety glasses with side shields or safety goggles.[1][2][3] | Disposable nitrile gloves.[1][2][4] | Standard laboratory coat.[1][2][5] | Recommended to be handled in a fume hood to avoid dust inhalation. If a fume hood is not available, a NIOSH-approved N95 or P100 respirator should be worn. |
| Handling Solutions | Safety glasses with side shields. A face shield should be worn in addition to safety glasses or goggles if there is a splash hazard.[2][3] | Disposable nitrile gloves.[1][2][4] | Standard laboratory coat.[1][2][5] | Not generally required if handled in a well-ventilated area or a fume hood. |
| Cleaning Spills | Safety goggles and a face shield.[2][3] | Chemical-resistant gloves (e.g., thicker nitrile or neoprene). | Chemical-resistant apron over a laboratory coat. | For large spills of powder, a NIOSH-approved respirator with a particulate filter (N95 or P100) is recommended. |
Experimental Protocols: Safe Handling and Disposal
1. Engineering Controls:
-
Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation.
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, before eating, drinking, smoking, or using the restroom.
-
Do not eat, drink, or smoke in laboratory areas.
3. Spill Management:
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal.
-
Small Spills (Liquid): Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described above.
4. First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on Skin: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing.
-
If in Eyes: Remove any contact lenses and flush eyes immediately with large amounts of water for at least 15 minutes.
-
If Inhaled: Move the person to fresh air.
5. Disposal Plan: Due to its classification as very toxic to aquatic life, this compound and its containers must be disposed of as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect all aqueous solutions containing this compound in a clearly labeled, sealed container designated for hazardous chemical waste. Do not pour down the drain.[6][7][8][9]
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. Once cleaned, the container can be disposed of in the regular trash after defacing the label.[10]
-
All waste must be disposed of through an approved waste disposal plant.
Workflow for Handling this compound
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. chapman.edu [chapman.edu]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sfasu.edu [sfasu.edu]
- 8. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. sites.rowan.edu [sites.rowan.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
